3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
3-bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZOBUDXONMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646381 | |
| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-01-0 | |
| Record name | 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a halogenated heterocyclic compound that belongs to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its broad range of biological activities.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, plausible synthetic routes, reactivity, and potential applications of this compound, positioning it as a valuable building block for drug discovery and materials science.
Introduction to the Indazole Scaffold
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring.[3] The two nitrogen atoms in the pyrazole ring can exist as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and common form.[2][4] The unique electronic and structural features of the indazole nucleus have established it as a "privileged scaffold" in medicinal chemistry.[1] Numerous indazole-containing compounds have been developed as therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, analgesic, and antiviral properties.[5][6] The strategic placement of substituents, such as halogens and carboxylic acids, on the indazole core allows for fine-tuning of the molecule's physicochemical properties and biological activity, making derivatives like this compound of significant interest to researchers.
Physicochemical and Spectroscopic Properties
The properties of this compound are primarily dictated by its constituent functional groups: the indazole core, a bromine atom at position 3, a fluorine atom at position 6, and a carboxylic acid at position 4.
Physical and Chemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 885522-01-0 | [7] |
| Molecular Formula | C₈H₄BrFN₂O₂ | [7] |
| Molecular Weight | 259.03 g/mol | [7] |
| Density | 2.0 ± 0.1 g/cm³ | [7] |
| Boiling Point | 491.7 ± 40.0 °C at 760 mmHg | [7] |
| Flash Point | 251.2 ± 27.3 °C | [7] |
| XLogP3 | 2.2 | [7] |
| PSA (Polar Surface Area) | 66 Ų | [7] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the N-H proton of the indazole. The fluorine atom at position 6 will likely cause splitting of the adjacent proton signals. The carboxylic acid proton will appear as a broad singlet, typically at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine (C3) and the carbon bearing the carboxylic acid group (C4) will be significantly influenced by these substituents. The carbon-fluorine coupling will be observable for the carbon atoms in proximity to the fluorine atom.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp carbonyl (C=O) stretch will be observed around 1700 cm⁻¹. N-H stretching vibrations of the indazole ring are expected in the 3200-3400 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Reactivity
Plausible Synthetic Routes
The synthesis of substituted indazoles often involves the cyclization of appropriately substituted benzene derivatives. A plausible synthetic pathway for this compound can be extrapolated from established methods for similar indazoles.[10][11] A likely approach involves the reaction of a substituted 2-aminobenzonitrile with a source of the third nitrogen atom, often via diazotization followed by cyclization.
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Diazotization: 2-Amino-3-cyano-5-fluorobenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature.
-
Cyclization and Bromination: The resulting diazonium salt solution is then added to a solution of copper(I) bromide. The mixture is warmed to facilitate the cyclization and introduction of the bromine atom at the 3-position.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the final product.
Chemical Reactivity
The reactivity of this compound is governed by its functional groups, offering several avenues for further chemical modification.
Caption: Key reaction sites of this compound.
-
Carboxylic Acid Group: The carboxylic acid at position 4 can readily undergo standard transformations such as esterification with alcohols under acidic conditions or amide bond formation with amines using coupling reagents (e.g., HATU, EDC).
-
Bromo Group: The bromine atom at the 3-position is a versatile handle for introducing further structural diversity. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds.
-
Indazole N-H: The proton on the indazole nitrogen (N1) is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. The regioselectivity of this reaction (N1 vs. N2) can sometimes be controlled by the choice of reagents and reaction conditions.[5]
-
Aromatic Ring: The benzene portion of the indazole ring can potentially undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new incoming group.
Potential Applications in Drug Discovery and Materials Science
The indazole scaffold is a cornerstone in the development of novel therapeutics. The specific combination of substituents in this compound makes it a promising starting material for several applications.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted indazole core that interacts with the ATP-binding site of the enzyme. The functional groups on this molecule allow for the synthesis of a library of derivatives to probe structure-activity relationships for various kinases implicated in cancer and inflammatory diseases.
-
GPCR Modulators: Indazole derivatives have been explored as antagonists for G-protein coupled receptors (GPCRs), such as the CCR4 receptor, which is involved in inflammatory and autoimmune diseases.[10]
-
Anticancer Agents: Substituted indazoles have shown potent cytotoxic activity against various cancer cell lines.[1] The 3-bromo and 4-carboxylic acid functionalities can be modified to enhance potency and selectivity.
-
Organic Electronics: The rigid, aromatic structure of the indazole core suggests potential applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs) or organic photovoltaics, where tailored electronic properties are crucial.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly functionalized building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its indazole core provides a proven pharmacophore, while the bromo, fluoro, and carboxylic acid substituents offer multiple points for chemical diversification. This guide has provided a comprehensive overview of its known properties, plausible synthetic strategies, and potential applications, highlighting its value for researchers in the field. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic and material potential.
References
-
Jadhav, S. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one...). Retrieved from [Link]
-
Wikipedia. (2023). Indazole. Retrieved from [Link]
-
MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]
- Google Patents. (2006). 1H-indazole compound.
-
PubMed Central. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (2023). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (CAS 885522-01-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The document delineates its physicochemical properties, outlines a robust synthetic strategy with detailed experimental considerations, and explores its critical role in the development of targeted therapeutics, particularly protein kinase inhibitors. The strategic importance of its unique substitution pattern is discussed in the context of structure-activity relationship (SAR) studies and its function as a versatile scaffold for generating compound libraries. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this important chemical entity.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. The 1H-indazole tautomer is the most thermodynamically stable and prevalent form, offering a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity that makes it an ideal framework for interacting with biological targets.[3][4]
Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-viral properties.[5] Their utility is exemplified by FDA-approved drugs such as Axitinib, a potent kinase inhibitor for the treatment of renal cell carcinoma, which features an indazole core.[2] The success of such drugs has spurred significant interest in the synthesis and derivatization of novel indazole-based compounds.
This compound (CAS 885522-01-0) has emerged as a particularly valuable intermediate in this field. Its specific trifunctional substitution pattern offers a strategic advantage in drug design:
-
The 1H-indazole core serves as an effective bioisostere of purine, enabling it to act as a competitive inhibitor at the ATP-binding sites of many enzymes, particularly protein kinases.
-
The 3-bromo substituent provides a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the solvent-exposed regions of target binding pockets to enhance potency and selectivity.
-
The 6-fluoro substituent can improve metabolic stability and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa, which can lead to enhanced pharmacokinetic profiles.
-
The 4-carboxylic acid group offers an additional point for modification, such as amide bond formation, to further elaborate the structure and interact with specific residues within the target protein.
This guide will delve into the technical details of this important molecule, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 885522-01-0 | [1] |
| Molecular Formula | C₈H₄BrFN₂O₂ | [1] |
| Molecular Weight | 259.03 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 491.7 ± 40.0 °C at 760 mmHg (predicted) | [6] |
| Density | 2.0 ± 0.1 g/cm³ (predicted) | [6] |
| Flash Point | 251.2 ± 27.3 °C (predicted) | [6] |
| XLogP3 | 2.2 (predicted) | [6] |
| Refractive Index | 1.733 (predicted) | [6] |
Synthesis and Mechanism
The following proposed synthetic scheme illustrates a logical and scientifically sound pathway to the target molecule, emphasizing the rationale behind each key transformation.
Caption: Proposed synthetic pathway for this compound.
Step 1: Regioselective Bromination of 2-Amino-5-fluorobenzoic acid
The synthesis commences with the regioselective bromination of commercially available 2-amino-5-fluorobenzoic acid.
-
Rationale: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In this starting material, the position ortho to the amino group and meta to the deactivating carboxylic acid and fluoro groups is the most nucleophilic and sterically accessible site for bromination.
-
Reagents and Conditions: N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst such as sulfuric acid is a standard and effective method for the bromination of activated aromatic rings. The reaction is typically carried out at or below room temperature to control selectivity and prevent over-bromination.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. The structure of the product, 2-amino-3-bromo-5-fluorobenzoic acid, can be confirmed by ¹H NMR, where the appearance of a new singlet in the aromatic region and the disappearance of a doublet would indicate successful substitution at the C3 position.
Step 2: Diazotization and Reductive Cyclization
The second step involves the formation of the indazole ring through a classical diazotization-cyclization sequence.
-
Rationale: The ortho-amino carboxylic acid is converted to a diazonium salt, which is a highly reactive intermediate. Subsequent intramolecular cyclization is a common strategy for forming heterocyclic rings. A reducing agent is required to facilitate the final aromatization to the stable indazole core.
-
Reagents and Conditions: The diazotization is performed by treating the amino acid with sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. The subsequent reductive cyclization can be achieved by the addition of a reducing agent such as sodium sulfite (Na₂SO₃). The reaction mixture is then carefully neutralized to precipitate the carboxylic acid product.
-
Self-Validation: The formation of the indazole ring can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the disappearance of the broad singlet corresponding to the amino protons and the appearance of a new, downfield N-H proton signal are indicative of successful cyclization. Mass spectrometry will confirm the expected molecular weight of the final product.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol based on established chemical principles and analogous syntheses. Researchers should perform their own optimization and safety assessments.
Caption: Detailed workflow for the proposed synthesis of this compound.
Applications in Drug Discovery and Development
The primary and most significant application of this compound is as a core intermediate in the synthesis of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
Rationale as a Kinase Inhibitor Scaffold
The indazole moiety is a well-established "hinge-binding" motif. The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme and is crucial for ATP binding. The nitrogen atoms of the indazole ring can form key hydrogen bonds with the backbone amide groups of the hinge region, mimicking the interaction of the adenine portion of ATP. This competitive binding blocks the kinase's activity and disrupts downstream signaling.
The Role of the 3-Bromo Substituent in SAR Studies
The bromine atom at the 3-position is not merely a passive substituent; it is a strategic tool for medicinal chemists. It serves as a key point of diversification through palladium-catalyzed cross-coupling reactions.
Caption: Utility of the 3-bromo substituent for library synthesis via cross-coupling reactions.
By reacting this compound with a variety of boronic acids (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig), chemists can rapidly generate a library of analogues. This allows for the systematic probing of the ATP-binding site to identify substituents that can form additional favorable interactions, thereby increasing the compound's potency and selectivity for the target kinase over other kinases in the human kinome.
Example Application: Development of PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to centrosome amplification and tumorigenesis in various cancers.[5] Consequently, PLK4 has emerged as a promising target for cancer therapy. The indazole scaffold has been successfully employed in the development of potent and selective PLK4 inhibitors.[5] While specific public examples starting directly from CAS 885522-01-0 are proprietary, the general strategy involves using a bromo-indazole intermediate to build out the final inhibitor. The 6-fluoro and 4-carboxylic acid moieties would be incorporated to fine-tune the pharmacokinetic properties and provide additional interaction points.
Conclusion
This compound is a high-value, strategically designed chemical building block for drug discovery. Its indazole core provides a proven scaffold for targeting enzyme active sites, particularly those of protein kinases. The trifecta of bromo, fluoro, and carboxylic acid substituents offers a powerful combination of synthetic versatility and the ability to modulate biological and pharmacokinetic properties. This guide has provided a technical framework for understanding its properties, a plausible and detailed synthetic approach, and a clear rationale for its application in the development of next-generation targeted therapies. As the demand for novel and selective kinase inhibitors continues to grow, the importance of intermediates like this compound in the medicinal chemist's toolbox is set to increase.
References
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2021). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1695-1717.
- Cerecetto, H., Gerpe, A., González, M., & Arán, V. J. (2005). Indazole-containing derivatives with biological activity. Mini reviews in medicinal chemistry, 5(9), 869-878.
- Faria, J. V., Leite, L. F., de Souza, M. V. N., & Wardell, J. L. (2019). Recent advances in the chemistry and biology of indazoles. Mini reviews in medicinal chemistry, 19(14), 1162-1184.
- Liu, Y., Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 129, 117495.
-
ChemSigma. 885522-01-0 3-bromo-6-fluoro-2H-indazole-4-carboxylic acid. Available at: [Link]
- Chen, Y., et al. (2012). Synthesis of 1H-Indazoles via Cu(OAc)2-Mediated N-N Bond Formation. Organic Letters, 14(12), 3056-3059.
-
Taylor & Francis Online. Indazole – Knowledge and References. Available at: [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
PrepChem. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
-
MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at: [Link]
-
PubMed Central. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
- Google Patents. WO2009106980A2 - Indazole derivatives.
- Google Patents. US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.
Sources
- 1. rsc.org [rsc.org]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions - Google Patents [patents.google.com]
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer, anti-inflammatory, and kinase-inhibiting agents.[1][2][3] The precise substitution pattern on the indazole ring is critical to a molecule's biological activity and intellectual property value. Therefore, the unambiguous structural characterization of novel derivatives like this compound (Molecular Formula: C₈H₄BrFN₂O₂) is a non-negotiable step in the research and development pipeline.[4]
This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of this specific compound. It moves beyond a simple listing of methods to detail a logical, self-validating workflow. We will explore how data from mass spectrometry, multinuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy, and single-crystal X-ray crystallography are integrated to build an unassailable structural proof, explaining the causal logic behind each experimental choice. While specific experimental data for this exact molecule is not widely published, this guide presents detailed protocols and representative data based on established principles and closely related analogues.[1]
The Strategic Workflow for Structure Elucidation
The confirmation of a chemical structure is not a linear process but an integrated system where each piece of data corroborates the others. The overall strategy is to first confirm the elemental composition and molecular weight, then map the atomic connectivity and substituent placement, and finally, determine the exact three-dimensional arrangement of the atoms.
Caption: Integrated workflow for structure elucidation.
Part 1: Foundational Analysis with High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before investing significant time in detailed NMR analysis, it is imperative to confirm the most basic molecular properties: the elemental formula and the presence of key isotopes. HRMS provides this foundational data with high confidence. For a halogenated compound, analyzing the isotopic pattern is not just confirmatory; it is a critical piece of the structural puzzle.
Trustworthiness: The high mass accuracy of modern HRMS instruments (typically < 5 ppm) allows for the confident assignment of a unique elemental formula, ruling out other potential compositions. The characteristic isotopic signature of bromine provides an internal validation of the compound's identity.[5]
Key Data Points from HRMS:
-
Exact Mass: The calculated exact mass for C₈H₄⁷⁹BrFN₂O₂ is 257.9440 Da. An experimentally determined mass within a narrow tolerance (e.g., 257.9442 Da) confirms the elemental formula.
-
Isotopic Pattern: Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7] This results in a characteristic molecular ion cluster with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). Observing this pattern is definitive proof of the presence of a single bromine atom.
| Parameter | Theoretical Value | Expected Experimental Result | Information Gained |
| Monoisotopic Mass (M+) | 257.9440 Da (for C₈H₄⁷⁹BrFN₂O₂) | ~257.9440 ± 0.0013 Da | Confirms elemental formula C₈H₄BrFN₂O₂. |
| M+2 Peak | 259.9419 Da (for C₈H₄⁸¹BrFN₂O₂) | ~259.9419 ± 0.0013 Da | Confirms the presence of Bromine. |
| Relative Intensity (M+ : M+2) | ~100 : 97.5 | ~1:1 ratio | Confirms the presence of a single Bromine atom.[6][7] |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) in either positive or negative mode. For a carboxylic acid, negative mode (detecting [M-H]⁻) is often highly effective.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.
-
Analysis:
-
Identify the monoisotopic peak for the molecular ion ([M-H]⁻ or [M+H]⁺).
-
Compare the measured exact mass to the theoretical mass and calculate the mass error in parts-per-million (ppm).
-
Examine the isotopic cluster at the molecular ion and confirm the presence and relative intensity of the M+2 peak.
-
Part 2: Connectivity Mapping with Multinuclear NMR Spectroscopy
Expertise & Experience: With the molecular formula confirmed, NMR spectroscopy is employed to build the atomic framework. For a molecule with ¹H, ¹³C, and ¹⁹F nuclei, a suite of experiments is required to solve the puzzle. The key is to use two-dimensional (2D) correlation experiments to reveal through-bond connectivity, which is essential for determining the specific isomer. The presence of fluorine adds a layer of complexity and information, as ¹⁹F couples to both ¹H and ¹³C, providing valuable long-range connectivity data.[8][9]
Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-consistent and redundant dataset. For example, a correlation observed in an HMBC experiment can be cross-verified with expected chemical shifts and other couplings, ensuring the structural assignment is robust.
Predicted NMR Data
The following data is predictive, based on known chemical shift ranges and coupling constants for indazole derivatives and fluorinated aromatics.[10]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Key Couplings (J, Hz) | Assignment |
| ¹H | ~13.5 - 14.5 | br s | COOH |
| ¹H | ~11.0 - 12.0 | br s | N1-H |
| ¹H | ~7.5 - 7.7 | d, J(H-F) ≈ 8-10 Hz | H-5 |
| ¹H | ~7.2 - 7.4 | d, J(H-F) ≈ 4-6 Hz | H-7 |
| ¹⁹F | ~ -110 to -120 | dd, J(F-H5) ≈ 8-10 Hz, J(F-H7) ≈ 4-6 Hz | C6-F |
| ¹³C | ~165-170 | s | C=O |
| ¹³C | ~158-162 | d, ¹J(C-F) ≈ 240-250 Hz | C-6 |
| ¹³C | ~140-145 | s | C-7a |
| ¹³C | ~125-130 | d, ²J(C-F) ≈ 20-25 Hz | C-5 |
| ¹³C | ~120-125 | s | C-3a |
| ¹³C | ~115-120 | d, ²J(C-F) ≈ 20-25 Hz | C-7 |
| ¹³C | ~105-110 | s | C-4 |
| ¹³C | ~100-105 | s | C-3 |
Note: Chemical shifts are highly solvent-dependent. DMSO-d₆ is a common choice for carboxylic acids.
The Power of 2D NMR for Isomer Determination
While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for placing the substituents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. biophysics.org [biophysics.org]
- 10. researchgate.net [researchgate.net]
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid spectral data (NMR, MS, IR)
An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid
Introduction
This compound (CAS No. 885522-01-0) is a substituted indazole derivative.[1] The indazole core is a key structural motif in numerous pharmacologically active compounds, making its derivatives, such as the topic compound, of significant interest to researchers in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for advancing research and ensuring the reliability of biological data. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are fundamental tools for the comprehensive characterization of such novel molecules.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected spectral data for this compound. While experimental data for this specific molecule is not publicly available, this document will present a predictive analysis based on established principles of spectroscopy and data from structurally related compounds. The objective is to equip researchers with the foundational knowledge to interpret the spectra of this and similar molecules, understand the rationale behind experimental choices, and apply these techniques effectively in their own work.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound is presented below. The numbering of the atoms is crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a compound like this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as its polarity aids in dissolving the carboxylic acid, and its ability to form hydrogen bonds allows for the observation of exchangeable protons like the N-H and O-H protons, which might otherwise be broadened or unobservable in other solvents.[2]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H-5 and H-7. The N-H proton of the indazole ring and the O-H proton of the carboxylic acid are also expected to be visible, likely as broad singlets.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.5 - 7.8 | Doublet of doublets (dd) | ~9 Hz (H-F), ~2 Hz (H-H) | The fluorine at C-6 will couple with H-5, resulting in a larger coupling constant. A smaller coupling to H-7 is also expected. The electron-withdrawing nature of the adjacent fluorine and bromine will shift this proton downfield. |
| H-7 | ~8.0 - 8.3 | Doublet of doublets (dd) | ~5 Hz (H-F), ~2 Hz (H-H) | The fluorine at C-6 will also couple with H-7, but with a smaller coupling constant than for H-5. The proximity to the indazole nitrogen will also contribute to its downfield shift. |
| N-H | > 13.0 | Broad singlet (br s) | - | Indazole N-H protons are typically deshielded and appear at a very downfield chemical shift, often as a broad signal due to quadrupolar relaxation and chemical exchange.[2] |
| COOH | > 12.0 | Broad singlet (br s) | - | Carboxylic acid protons are acidic and also appear as broad singlets at a downfield chemical shift in DMSO-d₆.[3] |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
The ¹³C NMR spectrum will be characterized by eight distinct signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165-170 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[3] |
| C-6 | ~158-162 (doublet) | The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and will be significantly shifted downfield due to the high electronegativity of fluorine. |
| C-3a, C-7a | ~135-145 | These are the bridgehead carbons of the indazole ring system. |
| C-5, C-7 | ~110-125 | These carbons are part of the benzene ring portion of the indazole. Their exact shifts will be influenced by the fluorine and bromine substituents. |
| C-4 | ~115-120 | The chemical shift of this carbon will be influenced by the attached carboxylic acid group. |
| C-3 | ~100-110 | The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and gaining insights into the molecular structure.
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that can readily ionize the acidic molecule, likely in negative ion mode to form the [M-H]⁻ ion.[4]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum. For further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M-H]⁻ ion to induce fragmentation.
Predicted Mass Spectrum
-
Molecular Formula: C₈H₄BrFN₂O₂
-
Molecular Weight: 259.03 g/mol [1]
-
Expected Ion: In negative mode ESI-MS, the most prominent ion would be the deprotonated molecule [M-H]⁻ at m/z 257.9.
-
Isotopic Pattern: A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for any bromine-containing ion, separated by 2 m/z units. This provides a definitive signature for the presence of a single bromine atom in the molecule.
Potential Fragmentation Pathways
Fragmentation of the [M-H]⁻ ion could proceed via several pathways, including:
-
Loss of CO₂ (44 Da) from the carboxylate group.
-
Loss of HBr (80 Da).
-
Cleavage of the indazole ring.
Caption: Predicted fragmentation pathways in negative ion ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Carboxylic acid O-H stretch |
| ~3100-3300 | N-H | Indazole N-H stretch |
| ~1700 | C=O | Carboxylic acid C=O stretch |
| ~1600, ~1470 | C=C, C=N | Aromatic ring stretching |
| ~1250 | C-F | C-F stretch |
| < 700 | C-Br | C-Br stretch |
The broadness of the O-H stretch is a classic feature of carboxylic acids due to hydrogen bonding.[2] The C=O stretch is typically a strong, sharp absorption.
Conclusion
The comprehensive spectral analysis of this compound requires the synergistic use of NMR, MS, and IR spectroscopy. This guide has provided a detailed predictive framework for the interpretation of these spectra. The predicted chemical shifts, coupling constants, mass-to-charge ratios, isotopic patterns, and IR absorption frequencies serve as a robust reference for researchers working with this molecule or structurally similar compounds. Adherence to the described experimental protocols and an understanding of the underlying principles of spectroscopic analysis are essential for achieving accurate and reliable characterization of novel chemical entities in the field of drug discovery and development.
References
- Wiley-VCH. (2007). Supporting Information.
- Royal Society of Chemistry. Supplementary Information.
- Supporting Information. (n.d.).
- Echemi. This compound.
- Royal Society of Chemistry. Electronic Supplementary Information.
Sources
An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid: Strategic Selection of Starting Materials and Methodologies
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere for indole and phenol, and its capacity to form key interactions with biological targets.[1][2] 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, in particular, is a highly functionalized building block of significant interest in the development of novel kinase inhibitors and other targeted therapies.[3][4] This guide provides a comprehensive overview of a strategic synthetic approach to this valuable compound, focusing on the rationale behind the selection of starting materials and the critical parameters of each synthetic step.
Strategic Synthetic Pathway Design
The synthesis of a polysubstituted aromatic system like this compound requires careful planning to ensure correct regiochemistry of the substituents. A plausible and efficient retrosynthetic analysis suggests that a substituted aniline is an ideal starting material, allowing for the sequential introduction of the required functional groups.
The proposed forward synthesis commences with 4-fluoro-2-nitroaniline , a commercially available starting material. This precursor is strategically chosen as it contains the fluorine atom at the desired position and an amino group that can be readily converted into the pyrazole ring of the indazole system. The nitro group serves as a directing group and a precursor for a subsequent diazotization reaction.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Carboxylation of 4-fluoro-2-nitroaniline
The initial step involves the introduction of a carboxylic acid group at the position ortho to the amino group. This is a critical step for the final structure. A directed ortho-metalation followed by carboxylation is a suitable strategy.
Protocol:
-
Dissolve 4-fluoro-2-nitroaniline in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the amino group and subsequently direct the lithiation to the ortho position.
-
After stirring for a suitable time to ensure complete lithiation, bubble carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to warm to room temperature and then quench with an aqueous acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude product, 2-amino-5-fluoro-3-nitrobenzoic acid, can be purified by recrystallization.
Causality: The choice of a strong base is crucial for the deprotonation and directed metalation. The low temperature is necessary to prevent side reactions. This carboxylation step is essential to install the carboxylic acid functionality early in the synthesis.
Step 2: Sandmeyer Reaction (Bromination) and Reduction of the Nitro Group
This step achieves two key transformations: the replacement of the nitro group with a bromine atom and the reduction of the nitro group to an amino group, which is then diazotized and replaced. A more direct approach is a Sandmeyer-type reaction on the corresponding diazonium salt derived from the amino group, followed by reduction. However, a more controlled approach would be the reduction of the nitro group first, followed by a Sandmeyer reaction. Let's consider the latter for better control.
Protocol:
-
Reduction of the Nitro Group: Dissolve 2-amino-5-fluoro-3-nitrobenzoic acid in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as iron powder or tin(II) chloride in the presence of a strong acid (e.g., HCl).
-
Heat the reaction mixture to drive the reduction to completion.
-
After cooling, filter the reaction mixture and neutralize the filtrate to precipitate the product, 2,3-diamino-5-fluorobenzoic acid.
-
Sandmeyer Reaction (Bromination): Dissolve the 2,3-diamino-5-fluorobenzoic acid in an aqueous acidic solution (e.g., HBr).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt at the 3-position.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product, 2-amino-3-bromo-5-fluorobenzoic acid, with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Causality: The reduction of the nitro group is a standard procedure. The Sandmeyer reaction is a classic and reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt. The use of CuBr as a catalyst is critical for the success of this reaction.
Step 3: Diazotization and Intramolecular Cyclization
The final step is the formation of the indazole ring. This is achieved by diazotization of the remaining amino group, followed by an intramolecular cyclization.
Protocol:
-
Dissolve 2-amino-3-bromo-5-fluorobenzoic acid in an aqueous acidic solution (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at low temperature for a short period to ensure complete diazotization.
-
The diazonium salt will then undergo spontaneous intramolecular cyclization to form the indazole ring. Gentle warming may be required to facilitate the reaction.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality: The diazotization of the amino group creates a highly reactive diazonium salt. The proximity of the carboxylic acid and the diazonium group facilitates an intramolecular cyclization, leading to the formation of the stable indazole ring system.
Summary of Starting Materials and Reagents
| Step | Starting Material | Key Reagents | Product |
| 1 | 4-fluoro-2-nitroaniline | n-Butyllithium, Carbon Dioxide | 2-Amino-5-fluoro-3-nitrobenzoic acid |
| 2 | 2-Amino-5-fluoro-3-nitrobenzoic acid | Fe/HCl or SnCl₂/HCl, NaNO₂, CuBr/HBr | 2-Amino-3-bromo-5-fluorobenzoic acid |
| 3 | 2-Amino-3-bromo-5-fluorobenzoic acid | NaNO₂, HCl | This compound |
Logical Relationship Diagram
Caption: Rationale for starting material selection and key synthetic transformations.
Conclusion
The synthesis of this compound can be efficiently achieved from the commercially available starting material 4-fluoro-2-nitroaniline through a three-step sequence involving carboxylation, Sandmeyer bromination with concomitant reduction, and a final diazotization-cyclization. This strategic approach ensures high regioselectivity and provides a reliable route for the production of this important medicinal chemistry building block. The principles and methodologies described herein are well-established in organic synthesis and can be adapted for the synthesis of other substituted indazole derivatives.
References
- Vertex AI Search. (2025). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.
- NIH. (n.d.).
- JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
- Echemi. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 885522-04-3 3-BROMO-6-FLUORO (1H)INDAZOLE.
- ResearchGate. (n.d.).
- NIH. (2021).
- MySkinRecipes. (n.d.). 3-Bromo-6-fluoro-1H-indazole.
- Semantic Scholar. (n.d.).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ChemRxiv. (n.d.).
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubChem. (n.d.). 3-bromo-6-fluoro-1H-indazole-5-carboxylic acid | C8H4BrFN2O2.
- PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
- Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- PharmaBlock. (n.d.). Indazoles in Drug Discovery.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 3-Bromo-6-fluoro-1H-indazole [myskinrecipes.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This guide provides a comprehensive overview of the biological significance of the indazole scaffold, with a particular focus on its role in the development of targeted therapies. We will delve into the key therapeutic areas where indazole-containing drugs have made a significant impact, explore the molecular mechanisms underpinning their activity, and provide insights into the structure-activity relationships that govern their potency and selectivity. Furthermore, this guide will present a detailed experimental protocol for a kinase inhibition assay, a critical tool for evaluating the efficacy of many indazole-based compounds.
Introduction: The Physicochemical and Biological Allure of the Indazole Core
Indazole, a nitrogen-containing heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most biologically relevant contexts.[1][2] This structural feature, combined with its aromaticity, contributes to the scaffold's stability.[2] The presence of two nitrogen atoms within the pyrazole ring imparts unique electronic properties, enabling the indazole core to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
The versatility of the indazole scaffold is a key reason for its prevalence in drug discovery. It can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This chemical tractability enables medicinal chemists to optimize lead compounds and develop drug candidates with improved pharmacokinetic and pharmacodynamic profiles.[3]
The biological activities of indazole derivatives are remarkably diverse, spanning a wide range of therapeutic areas. These include anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][4][5] However, it is in the field of oncology that the indazole scaffold has arguably made its most profound impact, particularly in the development of protein kinase inhibitors.[6][7]
The Indazole Scaffold in Oncology: A Focus on Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. Consequently, protein kinases have become major targets for cancer drug discovery.[8] The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[6][7]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[9] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process. Several FDA-approved indazole-containing drugs function as multi-targeted tyrosine kinase inhibitors with potent activity against VEGFRs.
Pazopanib (Votrient®) is a prime example. It is a multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[10][11] Pazopanib exerts its anti-angiogenic effects by inhibiting VEGFR-1, -2, and -3, as well as other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[9][12] By blocking these signaling pathways, pazopanib effectively inhibits tumor growth and vascularization.[9]
Axitinib (Inlyta®) is another indazole-based drug that potently and selectively inhibits VEGFR-1, -2, and -3.[2] It is indicated for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.[13][14] Clinical trials have demonstrated that axitinib significantly prolongs progression-free survival in this patient population.[14][15]
Other Kinase Targets
Beyond VEGFR, indazole derivatives have been developed to target a range of other kinases implicated in cancer. For instance, researchers have designed indazole-based inhibitors of Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK).[1] The ability to achieve selectivity for specific kinases is a critical aspect of designing targeted therapies with improved safety profiles. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of the indazole scaffold that govern kinase selectivity.[1][16] For example, substitutions at the N1 and C3 positions of the indazole ring have been shown to significantly influence the inhibitory profile against different kinases.[7][17]
Beyond Kinase Inhibition: Indazoles in Immuno-Oncology
The field of immuno-oncology has revolutionized cancer treatment by harnessing the power of the patient's own immune system to fight cancer. A key target in this area is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment.[18] It catalyzes the degradation of the essential amino acid tryptophan, leading to the suppression of T-cell and natural killer (NK)-cell function and the promotion of an immunosuppressive environment.[19][20]
Epacadostat is an investigational, potent, and selective inhibitor of IDO1 that features an indazole scaffold.[19][21] By blocking IDO1, epacadostat aims to reverse tumor-associated immune suppression and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[18][22] While a pivotal Phase III trial of epacadostat in combination with pembrolizumab for melanoma did not meet its primary endpoint, research into the therapeutic potential of IDO1 inhibitors, including indazole-based compounds, is ongoing.[21] The development of epacadostat highlights the expanding role of the indazole scaffold beyond traditional kinase inhibition and into the exciting realm of immuno-oncology.
Other Therapeutic Applications of the Indazole Scaffold
While oncology has been a major focus, the therapeutic potential of indazole derivatives extends to a variety of other disease areas.[2]
-
Anti-inflammatory Activity: Compounds such as bendazac and benzydamine are indazole-containing non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antiemetic Activity: Granisetron is a selective 5-HT3 receptor antagonist that contains an indazole nucleus and is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[2]
-
Neurodegenerative Diseases: There is growing interest in the potential of indazole derivatives for the treatment of neurodegenerative disorders, with some compounds showing promise in preclinical studies.[5][23]
-
Antimicrobial and Antiprotozoal Activity: Researchers have explored the use of indazole derivatives as antimicrobial and antiprotozoal agents.[24]
Data Presentation
Table 1: Selected FDA-Approved and Investigational Drugs Containing the Indazole Scaffold
| Drug Name | Target(s) | Therapeutic Area | Status |
| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Approved[10][11] |
| Axitinib (Inlyta®) | VEGFR-1, -2, -3 | Oncology (Renal Cell Carcinoma) | Approved[2][13] |
| Niraparib | PARP Inhibitor | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | Approved[1] |
| Granisetron | 5-HT3 Receptor Antagonist | Antiemetic | Approved[2] |
| Epacadostat | IDO1 Inhibitor | Immuno-Oncology | Investigational[21] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a common method for evaluating the inhibitory activity of an indazole derivative against a specific protein kinase, using VEGFR-2 as an example.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
Test compound (indazole derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white microplates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP generated and is therefore a measure of kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a known potent inhibitor as 0% activity.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Choice of ATP Concentration: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site of the kinase, which is the mechanism for many indazole-based inhibitors.
-
Use of a Luminescence-Based Assay: The ADP-Glo™ assay is a highly sensitive and robust method for measuring kinase activity. It has a high signal-to-background ratio and is less susceptible to interference from colored or fluorescent compounds compared to other methods.
-
Serial Dilution: This allows for the determination of a dose-response curve, which is essential for accurately calculating the IC50 value and understanding the potency of the inhibitor.
Visualization of Key Pathways and Workflows
Figure 1: Simplified VEGFR Signaling Pathway and Point of Inhibition by Indazole-Based Drugs
Caption: Inhibition of VEGFR signaling by indazole drugs.
Figure 2: Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibitor IC50.
Conclusion and Future Directions
The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its favorable physicochemical properties and synthetic accessibility have allowed for the creation of a diverse array of biologically active molecules. The success of indazole-based kinase inhibitors like pazopanib and axitinib underscores the power of this privileged structure.
Looking ahead, the application of the indazole scaffold is likely to expand further. The exploration of its potential in immuno-oncology, as exemplified by epacadostat, opens up new avenues for cancer treatment. Moreover, continued research into its utility in other therapeutic areas, such as neurodegenerative and infectious diseases, holds significant promise. The ongoing elucidation of structure-activity relationships will continue to guide the rational design of next-generation indazole derivatives with enhanced potency, selectivity, and drug-like properties. The indazole scaffold is poised to remain a critical component in the armamentarium of drug discovery for the foreseeable future.
References
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (URL: )
-
Pazopanib - Wikipedia. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
-
Clinical Trials Using Axitinib - NCI - National Cancer Institute. (URL: [Link])
-
Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])
-
Epacadostat - Wikipedia. (URL: [Link])
-
What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (URL: [Link])
-
What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])
-
Different biological activities reported with Indazole derivatives - ResearchGate. (URL: [Link])
-
Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed. (URL: [Link])
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest. (URL: [Link])
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
- Indazoles Chemistry and Biological Activities | CoLab. (URL: )
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review | Semantic Scholar. (URL: [Link])
-
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (URL: [Link])
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])
-
Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (URL: [Link])
-
Synthesis and biological activities of a novel series of indazole derivatives. (URL: [Link])
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. (URL: [Link])
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: [Link])
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF - ResearchGate. (URL: [Link])
-
The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - NIH. (URL: [Link])
-
INLYTA® (axitinib) Clinical Trial Results | Safety Info. (URL: [Link])
-
Biologically active 2H‐indazole‐containing compounds. - ResearchGate. (URL: [Link])
-
Study Details | NCT00678392 | Axitinib (AG 013736) As Second Line Therapy For Metastatic Renal Cell Cancer | ClinicalTrials.gov. (URL: [Link])
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed. (URL: [Link])
-
Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed. (URL: [Link])
-
Phase II study of axitinib intensification compared to nivolumab alone after induction with ipilimumab plus nivolumab in patients with mRCC without previous complete response (AxIn study). | Journal of Clinical Oncology - ASCO Publications. (URL: [Link])
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. (URL: [Link])
-
Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole Derivatives [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 10. Pazopanib - Wikipedia [en.wikipedia.org]
- 11. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. INLYTA® (axitinib) Clinical Trial Results | Safety Info [inlyta.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epacadostat - Wikipedia [en.wikipedia.org]
- 22. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Section 1: Compound Profile and Application Context
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (CAS No. 1801311-93-7) is a specialized heterocyclic building block integral to contemporary drug discovery and medicinal chemistry. Its trifunctional nature—featuring a carboxylic acid, a bromine atom, and a fluorine atom on an indazole core—provides medicinal chemists with multiple reaction handles for molecular elaboration. Indazole derivatives are recognized as "privileged scaffolds" due to their frequent appearance in molecules with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties[1][2][3].
The specific arrangement of functional groups on this compound makes it a valuable intermediate for synthesizing complex therapeutic agents. For instance, the carboxylic acid allows for amide coupling, the bromine for cross-coupling reactions, and the fluoro-indazole core for modulating metabolic stability and binding affinity[1]. Given its role as a foundational element in the synthesis of novel drug candidates, a comprehensive understanding of its safe handling is paramount for all laboratory personnel.
Section 2: Hazard Identification and Toxicological Summary
As a fine chemical powder, the primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for structurally related indazole derivatives provide a strong basis for risk assessment. The primary hazards are associated with irritation and acute toxicity.
Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:
Signal Word: Warning [4][8][9]
It is crucial to recognize that fine chemical dusts, when suspended in the air in sufficient concentrations, can form explosive mixtures. Therefore, engineering controls and handling procedures must be designed to minimize dust generation.
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach encompassing engineering controls, personal protective equipment, and stringent procedural adherence is required for the safe handling of this compound.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations that could generate dust, such as weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent inhalation of the powder. The workspace should also be equipped with an accessible eyewash station and a safety shower[4]. Ventilation systems should be designed to prevent the accumulation of dust in the laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the second line of defense and is mandatory when handling this compound. The required PPE includes:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields meeting EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against dust particles and splashes[4].
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the material. Proper glove removal technique is essential to avoid skin contact[6].
-
Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact. Clothing should be buttoned to its full length[6].
-
Respiratory Protection: If engineering controls are insufficient or during large-scale operations where dust generation is unavoidable, a NIOSH-approved P95 or P100 particulate respirator should be used[4][6].
Chemical and Physical Properties
Understanding the physical properties of a compound is essential for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 1801311-93-7 | N/A |
| Molecular Formula | C₈H₄BrFN₂O₂ | [10] |
| Molecular Weight | 259.03 g/mol | [10] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 491.7 ± 40.0 °C at 760 mmHg | [10] |
| Density | 2.0 ± 0.1 g/cm³ | [10] |
Safe Handling, Storage, and Disposal
Handling:
-
Always handle the compound within a chemical fume hood.
-
Avoid the formation of dust and aerosols[6]. Use techniques like gentle scooping rather than pouring to transfer the powder.
-
Prevent electrostatic charge build-up by grounding equipment.
-
Do not eat, drink, or smoke in the laboratory[4]. Wash hands thoroughly after handling[4][8].
Storage:
-
Store in a tightly sealed, properly labeled container[4].
-
Keep in a cool, dry, and well-ventilated area[4].
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines[4].
Waste Disposal:
-
Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains[5][6]. Waste should be handled by a licensed professional waste disposal service.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[6][11].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[4][6][11].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][6][8][11].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention[4][6][11].
-
Spills: Evacuate the area. Wearing full PPE, including respiratory protection, carefully sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable, sealed container for disposal[4][6]. Clean the spill area thoroughly with soap and water.
Section 5: Experimental Workflow Visualization
The following diagram outlines the standard workflow for safely weighing and preparing a solution of this compound, emphasizing critical safety checkpoints.
Caption: Standard operating procedure for handling solid this compound.
References
- 3-BROMO-6-CHLORO-4-FLUORO (1H)INDAZOLE (CAS No. 1000340-85-1) SDS.X-Language.
- 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3.ChemicalBook.
- SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.Fisher Scientific.
- This compound.Echemi.
- Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv
- Benzilic acid Safety D
- SAFETY D
- SAFETY DATA SHEET - 6-Bromoindole.Fisher Scientific.
- Safety Data Sheet - 3-bromo-6-fluoro-1H-indazole.Angene Chemical.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.PMC - PubMed Central.
- Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv
- The Role of Indazole Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
- 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5.Sigma-Aldrich.
- CAS 885522-04-3 3-BROMO-6-FLUORO (1H)INDAZOLE.BOC Sciences.
- 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid | 885520-65-0.BLDpharm.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Benzilic Acid CAS No 76-93-7 MATERIAL SAFETY D
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.es [fishersci.es]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. Page loading... [guidechem.com]
An In-depth Technical Guide on the Purity and Characterization of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the critical methodologies for establishing the purity and ensuring the unambiguous characterization of this compound. We delve into the rationale behind the selection of purification techniques and analytical methods, offering field-proven insights to guide researchers in their synthetic and analytical endeavors.
Introduction: The Significance of Purity in Drug Discovery
The adage "garbage in, garbage out" holds particularly true in drug development. The journey from a promising lead compound to a clinically approved drug is fraught with challenges, and the quality of the starting materials and intermediates is a foundational pillar of success. This compound, with its strategically positioned functional groups, serves as a versatile scaffold for constructing complex molecular architectures.[1] The bromine atom at the 3-position and the carboxylic acid at the 4-position offer orthogonal handles for diverse chemical transformations, such as cross-coupling reactions and amide bond formations.[1]
However, the synthesis of this indazole derivative can lead to the formation of regioisomers, starting material carryover, and by-products from side reactions. These impurities, if not diligently removed, can propagate through subsequent synthetic steps, leading to a final compound that is difficult to purify and may exhibit off-target activities or toxicity. Therefore, a robust analytical workflow to ascertain the purity and confirm the identity of this compound is not merely a quality control measure but a critical component of a successful drug discovery program.
Synthesis and Purification: A Rational Approach
While various synthetic routes to substituted indazoles exist, a common strategy involves the cyclization of appropriately substituted hydrazines.[2] For this compound, a plausible synthetic pathway could involve the bromination and diazotization/cyclization of a substituted anthranilic acid derivative. Given the potential for isomeric impurities, a multi-step purification strategy is often necessary.
Purification Workflow
A logical and effective purification workflow is essential to isolate this compound in high purity. The choice of each step is dictated by the physicochemical properties of the target compound and the likely impurities.
Caption: Purification workflow for this compound.
Experimental Protocols
2.2.1. Aqueous Workup (Acid-Base Extraction)
-
Rationale: The carboxylic acid functionality of the target compound allows for its selective extraction into an aqueous basic solution, leaving non-acidic organic impurities behind. Subsequent acidification of the aqueous layer precipitates the purified product.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M hydrochloric acid (HCl).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
2.2.2. Recrystallization
-
Rationale: Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Protocol:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetic acid/water).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
Characterization: A Multi-Technique Approach
No single analytical technique can definitively confirm both the identity and purity of a compound. A combination of spectroscopic and chromatographic methods is essential for a comprehensive characterization.
Characterization Workflow
The following workflow ensures a thorough analysis of the purified this compound.
Caption: Logical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is the workhorse for purity assessment in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Rationale for Method Selection: A reversed-phase C18 column is typically suitable for separating moderately polar compounds like the target molecule. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for organic structure elucidation.[3][4]
-
Expected Spectral Features:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the aromatic protons and the N-H and COOH protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern on the indazole ring. The acidic proton of the carboxylic acid and the N-H proton of the indazole will likely appear as broad singlets.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound.[5]
-
Expected Outcome: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. In negative ion mode, the expected [M-H]⁻ ion would be observed. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of roughly equal intensity separated by 2 m/z units.
Elemental Analysis
-
Principle: Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound.
-
Rationale: This technique provides a definitive confirmation of the empirical formula. The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.
Data Summary and Interpretation
The following table summarizes the expected analytical data for a highly pure sample of this compound.
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | ≥98% (by peak area) |
| ¹H NMR (DMSO-d₆) | Chemical Shifts (δ, ppm) | Aromatic protons, N-H, and COOH protons consistent with the structure. |
| ¹³C NMR (DMSO-d₆) | Chemical Shifts (δ, ppm) | Resonances for all 8 carbons, including the carbonyl carbon. |
| Mass Spectrometry (ESI-) | [M-H]⁻ | m/z corresponding to C₈H₃BrFN₂O₂⁻ with the characteristic bromine isotopic pattern. |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of the theoretical values for C₈H₄BrFN₂O₂. |
Molecular Formula: C₈H₄BrFN₂O₂[6] Molecular Weight: 259.03 g/mol [6]
Conclusion
The rigorous purification and comprehensive characterization of this compound are indispensable for its successful application in drug discovery and development. By employing a systematic workflow that combines rational purification strategies with a suite of orthogonal analytical techniques, researchers can ensure the quality and integrity of this critical building block. This guide provides a robust framework for achieving the high purity and unambiguous characterization required for the synthesis of novel therapeutic agents.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-6-fluoro-1H-indazole-5-carboxylic acid. Retrieved from [Link]
-
Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]
-
Autechaux. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. govinfo.gov [govinfo.gov]
- 6. echemi.com [echemi.com]
Solubility of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from its bioavailability and formulation to its performance in high-throughput screening assays. This guide provides a detailed technical examination of the solubility characteristics of this compound (CAS No. 885522-01-0), a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[1][2][3][4]
This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple data sheet to explain the causal relationships between molecular structure, solvent properties, and solubility. We will detail a robust experimental protocol for solubility determination, present a predictive solubility profile, and discuss the key factors that govern the dissolution of this molecule in common organic solvents.
Physicochemical Profile of the Analyte
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics provides the foundation for predicting and interpreting its behavior in different solvent systems.
This compound is a complex heterocyclic molecule featuring a rigid bicyclic core, a hydrogen-bonding carboxylic acid group, and halogen substituents that modulate its electronic properties and crystal packing. Its key physicochemical parameters are summarized below.
| Property | Value | Source |
| CAS Number | 885522-01-0 | [5][6] |
| Molecular Formula | C₈H₄BrFN₂O₂ | [5][6] |
| Molecular Weight | 259.03 g/mol | [5][6] |
| Physical Form | Solid | |
| XLogP3 | 2.2 | [5] |
| Boiling Point | 491.7 ± 40.0 °C at 760 mmHg | [5] |
| Density | 2.0 ± 0.1 g/cm³ | [5] |
| Hydrogen Bond Donors | 2 (N-H from indazole, O-H from carboxylic acid) | - |
| Hydrogen Bond Acceptors | 4 (N from indazole, two O from carboxylic acid, F) | - |
The molecule's structure presents a duality: the aromatic rings and bromine atom contribute to its lipophilicity (as reflected in the XLogP3 of 2.2), while the carboxylic acid and the indazole's N-H group are highly polar and capable of donating hydrogen bonds. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.
Theoretical Framework: The Energetics of Dissolution
The process of dissolving a crystalline solid in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
-
Crystal Lattice Energy : The strong intermolecular forces in the solid crystal of this compound, likely dominated by hydrogen bonding between carboxylic acid dimers and π-stacking of the indazole rings, must be overcome. This is an energetically demanding step.
-
Solvent-Solvent Interactions : Energy is also required to create a cavity in the solvent large enough to accommodate the solute molecule.
-
Solvation Energy : This is the energy released when the solute molecule forms favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the surrounding solvent molecules.
A compound dissolves readily when the solvation energy is sufficient to overcome the crystal lattice energy and the energy of cavity formation. This is the basis of the "like dissolves like" principle: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given its dual characteristics, this compound is expected to show the highest solubility in polar solvents that can effectively interact with its carboxylic acid and indazole moieties.
Experimental Protocol: Thermodynamic Solubility Determination
To ensure accuracy and reproducibility, the equilibrium or thermodynamic solubility must be measured. The shake-flask method is the universally recognized "gold standard" for this purpose due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[7][8][9]
Step-by-Step Methodology
-
Preparation of Saturated Solution :
-
Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the selected organic solvent in a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[9]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant-temperature shaker or rotator set to a specific temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).[10]
-
Agitate the samples for a minimum of 24 hours to ensure that the system reaches thermodynamic equilibrium. For poorly soluble compounds or those with stable crystal forms, longer equilibration times (48-72 hours) may be necessary.
-
-
Phase Separation :
-
After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE). This removes any remaining microscopic particulates.[7][11]
-
Causality Note : Filtration is crucial because even minute solid particles can dissolve during subsequent dilution steps, leading to an overestimation of solubility. Potential adsorption of the compound onto the filter membrane should be evaluated, especially for very low concentrations.[7]
-
-
Concentration Analysis (Quantification) :
-
Accurately dilute a known volume of the filtered supernatant with a suitable diluent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]
-
Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations. The concentration of the analyte in the saturated solution is determined by interpolating its response against this curve.
-
Predictive Solubility Profile
While specific experimental data for this compound is not publicly available, a scientifically grounded predictive profile can be constructed based on its structure and the principles of solvent-solute interactions.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (>50 mg/mL) | Excellent hydrogen bond acceptor; high polarity effectively solvates both polar and nonpolar parts of the molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (20-50 mg/mL) | Strong hydrogen bond acceptor, similar to DMSO. Effectively disrupts crystal lattice forces. |
| Methanol (MeOH) | Polar Protic | Moderate (5-20 mg/mL) | Can act as both H-bond donor and acceptor, but its self-association competes with solute solvation. |
| Ethanol (EtOH) | Polar Protic | Moderate (2-15 mg/mL) | Slightly less polar than methanol, leading to slightly lower expected solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low-Moderate (1-10 mg/mL) | Aprotic and can accept H-bonds, but lower polarity limits interaction with the carboxylic acid. |
| Acetone | Polar Aprotic | Low-Moderate (1-10 mg/mL) | Can accept H-bonds, but its polarity is moderate. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Low (0.1-2 mg/mL) | Limited ability to form strong hydrogen bonds with the solute. |
| Dichloromethane (DCM) | Nonpolar | Very Low (<0.1 mg/mL) | Cannot effectively solvate the highly polar carboxylic acid or N-H groups. |
| Toluene | Nonpolar | Insoluble (<0.01 mg/mL) | Aromatic nature may offer weak π-π interactions, but cannot overcome the strong polar interactions. |
| Hexane | Nonpolar | Insoluble (<0.01 mg/mL) | Aliphatic and nonpolar; provides no favorable interactions with the polar functional groups. |
Discussion: Structure-Solubility Relationships
The solubility of this compound is a classic example of competing structural influences. The interplay between the molecule's features and the solvent's properties dictates the extent of dissolution.
-
Dominance of Polar Groups : The carboxylic acid and indazole N-H are the primary drivers of solubility in polar solvents. These groups require solvents that are strong hydrogen bond acceptors (like DMSO, DMF) or can participate as both donors and acceptors (like methanol).
-
Role of Halogens : The bromine and fluorine atoms increase the molecule's molecular weight and can participate in halogen bonding, potentially strengthening the crystal lattice. However, they also increase lipophilicity, which is insufficient to grant solubility in truly nonpolar solvents like hexane.
-
Aromatic System : The bicyclic aromatic system contributes to the molecule's rigidity and potential for π-stacking in the solid state, which increases the lattice energy that must be overcome.
The highest solubility is predicted in polar aprotic solvents because they possess strong dipoles and are excellent hydrogen bond acceptors, allowing them to form strong solvation shells around the molecule without the self-association that can limit the solvating power of protic solvents like water or alcohols.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols: 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid as a Versatile Intermediate for Kinase Inhibitor Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (CAS No. 885522-01-0) as a pivotal intermediate in the synthesis of novel protein kinase inhibitors. We will explore the strategic rationale for its use, detailing how its unique structural features facilitate the creation of diverse chemical libraries targeting various kinases. This guide includes a plausible, well-documented synthetic protocol for the intermediate itself, followed by step-by-step protocols for its derivatization into potent kinase inhibitors via amide coupling and palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of the Indazole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry for targeting the ATP-binding site of kinases.[1][2][3] Its bicyclic structure acts as a bioisostere of the natural ATP purine base, enabling it to form crucial hydrogen bond interactions with the "hinge region" of the kinase active site, a key determinant for binding affinity.[3]
This compound is an exceptionally valuable building block for several reasons:
-
The indazole core provides the fundamental hinge-binding motif.
-
The C3-Bromine atom serves as a versatile synthetic "handle" for introducing a wide range of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, allowing for exploration of the solvent-exposed regions of the ATP-binding pocket.[3][4]
-
The C4-Carboxylic acid offers a robust attachment point for building out vectors, typically through amide bond formation, to engage with other regions of the active site or to modulate physicochemical properties.
-
The C6-Fluoro group is a strategic addition used to enhance metabolic stability and binding affinity through favorable electronic and steric interactions.
This combination of features allows for a modular and efficient approach to generating libraries of potent and selective kinase inhibitors.
Physicochemical Properties
A summary of the key properties for the title compound is provided below.
| Property | Value |
| CAS Number | 885522-01-0[5] |
| Molecular Formula | C₈H₄BrFN₂O₂[5] |
| Molecular Weight | 259.03 g/mol [5] |
| Appearance | Typically an off-white to light yellow solid |
| Boiling Point (Est.) | 491.7±40.0 °C at 760 mmHg[5] |
| Density (Est.) | 2.0±0.1 g/cm³[5] |
Section 1: Rationale for Kinase Binding
The indazole scaffold effectively mimics the adenine portion of ATP, allowing it to compete for the same binding site on the kinase. The nitrogen atoms of the pyrazole ring are critical for forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The substituents on the indazole core are then positioned to occupy adjacent hydrophobic and solvent-front regions.
Caption: General binding mode of an indazole inhibitor in a kinase ATP pocket.
Section 2: Proposed Synthesis of the Intermediate
While multiple synthetic routes may exist, a plausible and efficient pathway can be designed based on established organic chemistry principles and published procedures for analogous structures.[6][7] The proposed synthesis starts from a commercially available substituted aniline and proceeds through bromination, diazotization, and cyclization, followed by oxidation to yield the target carboxylic acid.
Caption: Proposed synthetic workflow for the title intermediate.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Amino-5-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Methanol (MeOH), Anhydrous
-
Sulfuric Acid (H₂SO₄), Concentrated
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Step 1: Bromination. To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with aqueous sodium bisulfite, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield crude 2-amino-3-bromo-5-fluorobenzoic acid.
-
Step 2: Esterification. Dissolve the crude product from Step 1 in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ (approx. 5 mol%). Heat the mixture to reflux for 8-12 hours. Cool to room temperature, neutralize carefully with saturated NaHCO₃ solution, and extract with EtOAc. Dry the organic layer over MgSO₄ and concentrate to afford the methyl ester, which can be purified by silica gel chromatography if necessary.
-
Step 3: Diazotization and Cyclization. Dissolve the methyl ester (1.0 eq) in a mixture of acetic acid and propionic acid. Cool the solution to 0-5 °C. Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 2 hours at this temperature. The formation of the indazole ring occurs spontaneously. Pour the reaction mixture into ice-water and extract with EtOAc. The combined organic layers are washed with water, saturated NaHCO₃, and brine, then dried and concentrated. Purify the resulting Methyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate by column chromatography.
-
Step 4: Hydrolysis. Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water. Add LiOH (2.0-3.0 eq) and stir at room temperature for 3-5 hours. Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with 1M HCl. Extract the product with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield this compound as a solid.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity (>95% is desirable for subsequent steps).
Section 3: Application in Kinase Inhibitor Library Synthesis
The true power of this intermediate lies in its ability to serve as a scaffold for combinatorial library synthesis. The two key reaction handles (C3-Br and C4-COOH) can be addressed sequentially to rapidly generate a diverse set of final compounds.
Caption: Diversification strategy for kinase inhibitor library synthesis.
Protocol 3.1: Amide Coupling at the C4-Position
Objective: To couple a primary or secondary amine (R¹-NH₂) to the carboxylic acid of the indazole intermediate.
Materials:
-
This compound
-
Amine of choice (R¹-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with EtOAc (3x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the desired C4-amide intermediate.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling at the C3-Position
Objective: To couple an aryl or heteroaryl boronic acid (R²-B(OH)₂) to the C3-bromo position of the indazole scaffold.[4]
Materials:
-
Bromo-indazole substrate (from Protocol 3.1 or the starting intermediate)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the bromo-indazole substrate (1.0 eq), the boronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-Dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 6-16 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over MgSO₄.
-
Concentrate the solution and purify the final compound by silica gel chromatography or preparative HPLC.
Data Presentation: Example Inhibitor Library
The following table illustrates a hypothetical library of inhibitors derived from the title intermediate, targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a known target for indazole-based inhibitors.[8][9]
| Compound ID | R¹ Group (from Amine) | R² Group (from Boronic Acid) | Target Kinase | Hypothetical IC₅₀ (nM) |
| EX-01 | 2-Morpholinoethan-1-amine | Phenylboronic acid | FGFR1 | 150 |
| EX-02 | Cyclopropylamine | 4-Methoxyphenylboronic acid | FGFR1 | 75 |
| EX-03 | Aniline | Pyridin-3-ylboronic acid | FGFR1 | 25 |
| EX-04 | Piperidine | 2-Fluorophenylboronic acid | FGFR1 | 90 |
Section 4: Application Example - Targeting the FGFR Signaling Pathway
Overactivation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. Inhibitors synthesized from the this compound scaffold can effectively block the ATP-binding site of FGFR, thereby inhibiting downstream signaling cascades like the RAS-MAPK pathway.
Caption: Inhibition of the FGFR signaling cascade by an indazole-based inhibitor.
Conclusion
This compound is a highly functionalized and strategically designed intermediate for modern medicinal chemistry. Its distinct reactive sites at the C3 and C4 positions provide a robust and flexible platform for developing diverse libraries of kinase inhibitors. The protocols and rationale outlined in this guide are intended to empower researchers to leverage this valuable building block in their drug discovery programs, accelerating the development of next-generation targeted therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis.
- Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
- Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information.
- Echemi. (n.d.). This compound.
- ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- Bentham Science. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).
- ScienceDirect. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Synthesis of FAK Inhibitors Utilizing 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Introduction: Targeting Focal Adhesion Kinase in Oncology
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate fundamental cellular processes.[1][2][3] These processes include cell adhesion, migration, proliferation, survival, and angiogenesis.[4][5][6] In normal cellular function, FAK's activity is tightly regulated. However, in a multitude of solid tumors, FAK is often overexpressed and constitutively activated, contributing significantly to tumor progression, invasion, and metastasis.[4][7][8] This aberrant FAK signaling can also contribute to the development of resistance to conventional cancer therapies.[9] Consequently, FAK has emerged as a high-value therapeutic target in oncology, leading to the development of small molecule inhibitors designed to block its kinase activity.[5][6][8]
One such inhibitor that has undergone clinical investigation is Defactinib (VS-6063), a potent and selective inhibitor of FAK.[10][11] The chemical architecture of many FAK inhibitors is modular, often featuring a core heterocyclic scaffold responsible for anchoring within the ATP-binding pocket of the kinase domain. The synthesis of these complex molecules relies on robust and efficient chemical transformations, starting from carefully designed building blocks.
This application note provides a detailed guide on the use of a key intermediate, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid , in the synthesis of a FAK inhibitor scaffold. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol for a crucial amide coupling reaction, and present the expected outcomes and characterization data.
The Strategic Importance of this compound
The indazole ring system is a privileged scaffold in medicinal chemistry, and its substituted derivatives are integral to a variety of kinase inhibitors. The specific structure of this compound offers several strategic advantages for the synthesis of FAK inhibitors:
-
The Carboxylic Acid Handle: The -COOH group at the 4-position provides a reliable point for chemical modification, most commonly through the formation of an amide bond. This allows for the straightforward coupling of the indazole core to other fragments of the target inhibitor.
-
The Bromine Atom: The bromine at the 3-position serves as a versatile synthetic handle for introducing further complexity. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append other aromatic or aliphatic groups, enabling the exploration of the inhibitor's structure-activity relationship (SAR).
-
The Fluorine Atom: The fluorine at the 6-position can enhance the metabolic stability and binding affinity of the final compound. Fluorine substitution is a common strategy in drug design to modulate physicochemical properties.
Below is a table summarizing the key physicochemical properties of this starting material.
| Property | Value |
| Molecular Formula | C₈H₄BrFN₂O₂ |
| Molecular Weight | 259.03 g/mol [12][13] |
| Appearance | Solid |
| CAS Number | 885522-01-0[12] |
Signaling Pathway of Focal Adhesion Kinase
To appreciate the significance of inhibiting FAK, it is essential to understand its role in cellular signaling. The following diagram illustrates a simplified representation of the FAK signaling cascade.
Sources
- 1. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. mdpi.com [mdpi.com]
- 5. globethesis.com [globethesis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20210238166A1 - Deuterated defactinib compound and use thereof - Google Patents [patents.google.com]
- 9. WO2020069117A1 - Degradation of fak or fak and alk by conjugation of fak and alk inhibitors with e3 ligase ligands and methods of use - Google Patents [patents.google.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 13. Defactinib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Biologically Active Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Editor's Note: Clarification on the Synthetic Pathway to GSK2256098
Initial project directives outlined a synthetic route to the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, commencing from 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid. Following a comprehensive literature review and structural elucidation, it is imperative to clarify a fundamental discrepancy. The chemical structure of GSK2256098, identified by its IUPAC name 2-[(5-chloro-2-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]amino}pyridin-4-yl)amino]-N-methoxybenzamide , does not contain an indazole core. Consequently, the proposed starting material, this compound, is not a precursor in the synthesis of GSK2256098.
This document has been revised to reflect scientific accuracy. We will first present a plausible and referenced synthetic strategy for GSK2256098 based on its correct molecular structure. Subsequently, to address the initial interest in the utility of the originally proposed starting material, we will provide a detailed application note and protocol for a representative amide coupling reaction utilizing this compound, a valuable transformation in the synthesis of other potential therapeutic agents.
Part 1: A Plausible Retrosynthetic Analysis and Forward Synthesis of GSK2256098
GSK2256098 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration.[1][2] Its intricate structure, featuring a central diaminopyridine core, necessitates a convergent synthetic strategy.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of GSK2256098 points to two primary building blocks: a substituted pyrazole-containing aminopyridine and an aminobenzamide derivative. The key bond formation is a C-N cross-coupling, likely achievable through a palladium-catalyzed process such as the Buchwald-Hartwig amination.
Caption: Retrosynthesis of GSK2256098.
Forward Synthesis Strategy
The forward synthesis would, therefore, involve the preparation of the two key intermediates followed by their cross-coupling.
1. Synthesis of Intermediate 1: 5-chloro-N2-(3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl)pyridine-2,4-diamine
This intermediate can be constructed from commercially available starting materials through a series of reactions including pyrazole formation and nucleophilic aromatic substitution.
2. Synthesis of Intermediate 2: 2-bromo-N-methoxybenzamide
This can be prepared from 2-bromobenzoic acid via activation to the corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine.
3. Buchwald-Hartwig Amination
The final step involves the palladium-catalyzed cross-coupling of the two intermediates. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is well-suited for this transformation.[3]
Caption: Plausible forward synthesis of GSK2256098.
Part 2: Application Note: Amide Bond Formation Using this compound
While not a precursor to GSK2256098, this compound is a valuable building block for the synthesis of a diverse range of indazole-4-carboxamides. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in biologically active compounds.
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals.[4] This process typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Modern coupling reagents offer mild and efficient conditions for this transformation.
Mechanism of HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent. The mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acylisouronium intermediate.
-
Formation of an Active Ester: The intermediate rapidly reacts with the liberated HOAt (1-hydroxy-7-azabenzotriazole) to form an active ester.
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the active ester, leading to the formation of a tetrahedral intermediate.
-
Product Formation: Collapse of the tetrahedral intermediate yields the desired amide and regenerates HOAt.
Caption: Mechanism of HATU-mediated amide coupling.[5]
Experimental Protocol: Synthesis of a Representative Indazole-4-carboxamide
This protocol details the synthesis of N-benzyl-3-bromo-6-fluoro-1H-indazole-4-carboxamide as a representative example of an amide coupling reaction using this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 259.03 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| DIPEA | 129.24 | 2.0 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
Procedure
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 259 mg).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
To the stirred solution, add HATU (1.2 mmol, 456 mg) and DIPEA (2.0 mmol, 0.35 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.
-
Slowly add benzylamine (1.1 mmol, 0.12 mL) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-bromo-6-fluoro-1H-indazole-4-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
HATU is a moisture-sensitive reagent and should be handled under an inert atmosphere.
-
DIPEA is a corrosive and flammable liquid. Handle with care.
-
DMF is a potential teratogen and should be handled with caution.
Conclusion
While the initial synthetic target proved to be based on a structural misinterpretation, this guide provides a scientifically sound, plausible pathway for the synthesis of the FAK inhibitor GSK2256098. Furthermore, it delivers a detailed and practical protocol for the utilization of this compound in amide bond formation, a critical reaction in contemporary drug discovery. This highlights the importance of rigorous structural verification in synthetic planning and showcases the versatility of key heterocyclic building blocks in medicinal chemistry.
References
-
Common Organic Chemistry. Amine to Amide (HATU) Mechanism. [Link]
-
ResearchGate. Synthesis of 1H-indazole-4-carboxamide derivatives. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed Central (PMC). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Note: Robust Amide Coupling Protocols for 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Abstract: This document provides a comprehensive technical guide for the synthesis of amides derived from 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery. Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering two field-proven, robust protocols utilizing both classic carbodiimide and modern uronium-salt-based coupling reagents. We present a comparative analysis, detailed step-by-step methodologies, and troubleshooting advice to empower researchers to successfully synthesize a diverse range of amide derivatives from this valuable scaffold.
Foundational Principles of Amide Synthesis
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process that is kinetically slow. The primary obstacle is the rapid acid-base reaction between the acidic carboxylic acid and the basic amine, which forms an unreactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group, thereby creating a highly electrophilic acyl species that is readily attacked by the amine nucleophile.[1][5]
The choice of activating agent, or "coupling reagent," is paramount and depends on factors such as substrate reactivity, steric hindrance, potential for side reactions, and cost. This note details two of the most reliable and widely adopted strategies in contemporary synthesis.
A common and effective strategy involves the in-situ formation of an active ester intermediate. The diagram below illustrates the general mechanism for a carbodiimide-based coupling (e.g., EDC) in the presence of a benzotriazole additive (e.g., HOBt). The additive serves to suppress side reactions and minimize potential racemization in chiral systems by forming a more stable, yet highly reactive, HOBt-ester intermediate.[6][7][8]
Caption: General Mechanism of EDC/HOBt-Mediated Amide Coupling.
Recommended Coupling Protocols
The following protocols have been optimized for the coupling of this compound with a variety of primary and secondary amines.
This method is a cost-effective, reliable, and widely used procedure for routine amide bond formation. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.[9][10]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Water, Brine, Ethyl Acetate, MgSO₄)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cool the resulting solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution. The reaction may become cloudy.
-
Allow the reaction to slowly warm to room temperature and stir for 8-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent. It is particularly effective for challenging couplings, including those with sterically hindered or electron-deficient amines, offering faster reaction times and often higher yields.[6][8]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.1 M).
-
Add the desired amine (1.1 equiv) to the solution.
-
Add DIPEA (2.5 equiv) to the mixture and stir for 2-3 minutes.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add HATU (1.1 equiv) in one portion. A color change (often to yellow) may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol A (steps 8-10).
Summary of Parameters and Workflow
The choice between these protocols depends on the specific requirements of the synthesis. The following table summarizes the key parameters for easy comparison.
| Parameter | Protocol A: EDC/HOBt | Protocol B: HATU | Rationale |
| Coupling Reagent | EDC·HCl / HOBt | HATU | EDC is economical for standard couplings; HATU offers higher reactivity for challenging substrates.[6][11] |
| Stoichiometry | 1.2 - 1.5 equiv | 1.1 - 1.2 equiv | A slight excess ensures complete activation of the carboxylic acid. |
| Base | DIPEA / TEA | DIPEA / Collidine | A non-nucleophilic base is crucial to neutralize acidic byproducts without competing in the reaction.[3] |
| Solvent | DMF, DCM | DMF | DMF is an excellent polar aprotic solvent for solubilizing most reactants in coupling reactions. |
| Temperature | 0 °C to RT | 0 °C to RT | Starting at 0 °C controls the initial rate of activation, minimizing potential side reactions. |
| Reaction Time | 8 - 16 hours | 1 - 4 hours | HATU's higher reactivity leads to significantly faster conversions.[8] |
The diagram below outlines the standardized workflow for the synthesis and isolation of the target amide product.
Caption: Standard Amide Coupling Workflow.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 111(11), 6818-6864. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Chemical Biology, 1(1), 1-22. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Lan, Y., & D'Andola, G. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(22), 13810-13866. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Resources. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]
-
Nanjappa, M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 38, 127850. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps Learning Center. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Application Notes. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Support. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Support. [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid for Kinase Inhibitor Scaffolds
Abstract
This document provides detailed experimental procedures for the chemical derivatization of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (1), a critical building block in modern medicinal chemistry. The indazole core is a privileged scaffold found in numerous biologically active compounds, including potent kinase inhibitors.[1][2] This guide focuses on two orthogonal, high-utility transformations: (1) amidation of the C4-carboxylic acid moiety and (2) palladium-catalyzed Suzuki-Miyaura cross-coupling at the C3-bromo position. These protocols are designed for researchers in drug discovery and process development, offering step-by-step instructions, mechanistic insights, and expert troubleshooting advice to facilitate the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the Indazole Scaffold
The 1H-indazole ring system is a bioisostere of indole and a highly valued pharmacophore in drug development, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3][4] The specific scaffold, this compound, offers three key points for diversification: the N1-H of the indazole ring, the C4-carboxylic acid, and the C3-bromine.
-
Fluorine at C6: Enhances metabolic stability and can modulate pKa and binding interactions.
-
Carboxylic Acid at C4: Serves as a versatile synthetic handle for introducing a wide array of substituents through amide or ester linkages, which can act as hydrogen bond donors/acceptors to engage with biological targets.[5]
-
Bromine at C3: Provides a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore key pockets of a target protein.[1] The Suzuki-Miyaura coupling is a particularly powerful method for this transformation due to its mild conditions and broad functional group tolerance.[6][7]
This application note details robust procedures for leveraging the C4-carboxylic acid and C3-bromo functionalities to generate novel derivatives for screening and lead optimization.
Protocol I: Amide Synthesis via Carbodiimide Coupling
This protocol describes the formation of an amide bond between the carboxylic acid of 1 and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. This method is widely used due to its efficiency and mild reaction conditions.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. First, the carboxylic acid (1 ) reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization if the amine is not immediately available. HOBt acts as an additive that intercepts the O-acylisourea to form an activated HOBt-ester. This new intermediate is more stable than the O-acylisourea and less susceptible to side reactions, ensuring a more efficient and cleaner conversion to the final amide upon nucleophilic attack by the amine. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is used to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction.
Experimental Workflow Diagram
Caption: Workflow for EDC/HOBt mediated amidation.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molarity | Quantity (1 mmol scale) | Equivalents |
| This compound (1 ) | 259.03 | - | 259 mg | 1.0 |
| Substituted Amine (e.g., Benzylamine) | 107.15 | - | 118 mg (129 µL) | 1.1 |
| EDC·HCl | 191.70 | - | 230 mg | 1.2 |
| HOBt·H₂O | 153.14 | - | 184 mg | 1.2 |
| DIPEA | 129.24 | - | 523 µL | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL | - |
| Dichloromethane (DCM), anhydrous | - | - | 5 mL | - |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1 ) (259 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous DMF (5 mL) and DCM (5 mL) to dissolve the starting material. Add the substituted amine (1.1 mmol), HOBt·H₂O (184 mg, 1.2 mmol), and DIPEA (523 µL, 3.0 mmol). Stir the solution for 5 minutes.
-
Initiation: Cool the flask to 0°C in an ice bath. Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL), water (25 mL), and saturated aqueous NaCl (brine) (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired amide product.
Protocol II: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the C3-bromo position of an indazole derivative (e.g., the amide synthesized in Protocol I or a protected ester version of 1 ) with an aryl or heteroaryl boronic acid.
Mechanistic Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[3] The catalytic cycle begins with the oxidative addition of the aryl bromide (our indazole substrate) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[7][8]
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (0.5 mmol scale) | Equivalents |
| 3-Bromo-indazole substrate | - | 0.5 mmol | 1.0 |
| Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) | 151.96 | 114 mg | 1.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.73 | 18.3 mg | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207 mg | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Step-by-Step Protocol
-
Reaction Setup: In a Schlenk flask or microwave vial, combine the 3-bromo-indazole substrate (0.5 mmol), the arylboronic acid (0.75 mmol, 1.5 equiv), and potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (18.3 mg, 0.025 mmol, 5 mol%).
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 90°C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (40 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).
-
Isolation: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C3-arylated indazole.
Characterization
Successful derivatization should be confirmed using standard analytical techniques:
-
LC-MS & TLC: To monitor reaction progress and confirm the molecular weight of the product.
-
¹H and ¹⁹F NMR: To confirm the structure of the final product. The disappearance of the C3-H proton signal (if present) and the appearance of new aromatic signals are indicative of successful coupling.
-
HRMS: To confirm the exact mass and elemental composition of the novel compound.
Expert Insights & Troubleshooting
-
Solubility: this compound and its derivatives can have poor solubility. For the amidation reaction, using a co-solvent system like DMF/DCM can be beneficial. For the Suzuki coupling, dioxane/water is a common and effective mixture.
-
Protecting Groups: For multi-step syntheses, protection of the indazole N1-H with a group like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride) may be necessary to prevent side reactions, particularly if strong bases or nucleophiles are used.[9][10]
-
Suzuki Reaction Optimization: If the Suzuki coupling is sluggish, consider screening other palladium sources (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos), different bases (e.g., Cs₂CO₃, K₃PO₄), or using microwave irradiation to accelerate the reaction.[8]
-
Purification: Urea byproducts from the EDC coupling can sometimes complicate purification. Washing the organic layer with dilute aqueous HCl can help remove basic impurities, while a NaHCO₃ wash removes unreacted starting material and HOBt.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the strategic derivatization of this compound. By employing standard amide coupling and palladium-catalyzed Suzuki-Miyaura reactions, researchers can efficiently generate diverse libraries of novel indazole derivatives. These compounds are valuable assets for exploring structure-activity relationships and accelerating the discovery of new therapeutic agents, particularly in the field of kinase inhibition.
References
-
Cerecetto, H., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5654-5667. [Link]
-
Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Tetrahedron Letters, 55(28), 3799-3802. [Link]
-
El-Ghezal, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6945-6955. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17828. [Link]
-
Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology, 43(sup1), 1-10. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Beaver, M. G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2826. [Link]
-
Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4967. [Link]
-
Mondal, D., & Bora, U. (2018). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ChemistrySelect, 3(42), 11849-11852. [Link]
-
PubChem. 3-bromo-6-fluoro-1H-indazole-5-carboxylic acid. [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
Lamberth, C., & Dinges, J. (Eds.). (2016). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
-
Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the application of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (CAS No. 885522-01-0) in modern medicinal chemistry. We explore the strategic importance of this substituted indazole as a versatile scaffold, detailing its physicochemical properties and inherent reactivity. The primary focus is its role as a key starting material in the synthesis of targeted therapeutics, with a specific case study on the design of Poly(ADP-ribose) Polymerase (PARP) inhibitors. Detailed, field-tested protocols for key synthetic transformations—amide bond formation and Suzuki-Miyaura cross-coupling—are provided to enable researchers to leverage this valuable building block in their drug discovery programs.
Introduction: The Strategic Value of the Substituted Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, recognized for its ability to serve as a bioisostere for native purines and indoles, enabling it to interact with a wide range of biological targets.[1][2] The specific functionalization of this compound provides a trifecta of strategic advantages for the medicinal chemist:
-
The 6-Fluoro Group: Incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa.[3][4][5] The 6-position fluorine on the indazole core has been shown to significantly enhance the potency and oral bioavailability of kinase inhibitors.[6]
-
The 3-Bromo Group: This halogen serves as a versatile and reactive handle for carbon-carbon bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the strategic introduction of diverse aryl and heteroaryl moieties.[1][7] This position is often exploited to build out the "right-hand side" of inhibitors that target specific pockets in enzymes.
-
The 4-Carboxylic Acid Group: This functional group is primed for the construction of amide bonds, a fundamental linkage in countless pharmaceutical agents. Using standard peptide coupling reagents, the carboxylic acid can be readily converted into a carboxamide, which is a key pharmacophoric element in many enzyme inhibitors, often mimicking the nicotinamide group of NAD+.[8][9]
The strategic arrangement of these three functional groups provides orthogonal reactivity, allowing for sequential and controlled chemical modifications to build molecular complexity and fine-tune pharmacological properties.
Physicochemical & Safety Data
A summary of key properties for this compound is provided below. Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling.
| Property | Value | Reference |
| CAS Number | 885522-01-0 | [10][11] |
| Molecular Formula | C₈H₄BrFN₂O₂ | [10][11] |
| Molecular Weight | 259.03 g/mol | [10][11] |
| Appearance | Solid (typically off-white to yellow) | Supplier Data |
| Calculated XLogP3 | 2.2 | [10] |
| Calculated Boiling Point | 491.7 ± 40.0 °C at 760 mmHg | [10] |
| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. | [10] |
| Handling | Wear suitable protective clothing, gloves, and eye/face protection. Handle in a well-ventilated place to avoid dust formation. | [10] |
Core Application: A Key Building Block for PARP Inhibitors
A prominent application for indazole-based scaffolds is in the development of inhibitors for Poly(ADP-ribose) Polymerase (PARP). PARP enzymes, particularly PARP-1, are critical components of the DNA single-strand break repair (SSBR) pathway.[8]
Mechanism of Action: Synthetic Lethality
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. When PARP is inhibited in these cells, single-strand breaks are not repaired and collapse into more cytotoxic double-strand breaks during replication. With a defective HR pathway, these cells cannot repair the damage and are selectively killed—a concept known as "synthetic lethality".[8][12] Approved PARP inhibitors like Niraparib, which is based on an indazole-carboxamide core, exploit this very mechanism.[9][13]
The indazole-carboxamide moiety of these inhibitors acts as a structural mimic of the nicotinamide portion of the NAD+ substrate, effectively blocking the catalytic activity of the PARP enzyme and trapping it on the DNA, which further enhances cytotoxicity.[8][9]
Figure 1: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.
Synthetic Strategy
This compound is an ideal precursor for synthesizing PARP inhibitors. The 4-carboxylic acid allows for the installation of the critical carboxamide pharmacophore, while the 3-bromo position enables the introduction of various aryl groups via Suzuki coupling to optimize binding interactions within the PARP active site.
Figure 2: Orthogonal synthetic workflow using the title compound to generate PARP inhibitors.
Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific amine or boronic acid used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Amide Coupling via HATU
This protocol details the formation of an amide bond at the 4-carboxylic acid position. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[14][15]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a single portion, add HATU (1.1 eq) to the stirred solution. Expertise Note: Adding HATU last to the cooled mixture minimizes potential side reactions with the coupling agent itself.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash is crucial to remove unreacted acid and acidic byproducts from the HATU reagent.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel using a hexane/EtOAc gradient) to yield the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 3-bromo position of the indazole core.
Materials:
-
3-Bromo-indazole derivative (from Protocol 1) (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.3 - 1.5 eq)[14]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq) or other suitable Pd catalyst/ligand system (e.g., Pd(dppf)Cl₂)[7][14]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)[7][14]
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a microwave vial or Schlenk flask, add the 3-bromo-indazole derivative (1.0 eq), the boronic acid (1.3 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3x).
-
Add the palladium catalyst (0.05 eq). Expertise Note: Using a pre-catalyst like Pd(dppf)Cl₂ can sometimes provide more consistent results than Pd(0) sources.
-
Add the degassed solvent system (1,4-dioxane/water). The mixture should be a suspension.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 140 °C (microwave irradiation) for 1-12 hours.[7][14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final C-C coupled product.
Drug Discovery Workflow: A Screening Cascade
Derivatives synthesized from this compound would typically enter a screening cascade to identify lead candidates.
Figure 3: A typical screening cascade for novel PARP inhibitor discovery.
References
-
El-Sayed, N. N. E., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Rocchitta, G., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Noolvi, M. N., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PubMed Central. [Link]
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. ACS Publications. [Link]
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. American Chemical Society. [Link]
-
Wang, W., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PubMed Central. [Link]
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]
-
Taha, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. [Link]
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. PubMed Central. [Link]
- Bian, G., et al. (2017). Synthesis of parpinhibitor talazoparib.
-
Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)... PubMed. [Link]
-
Wang, H., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]
-
Wang, H., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central. [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. eu-opensci.org [eu-opensci.org]
- 13. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid in the Discovery of Novel Anti-Cancer Therapeutics
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecule inhibitors. Within this realm, nitrogen-containing heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. The indazole nucleus, in particular, is recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets.[1] This bicyclic aromatic system is a core structural component of several FDA-approved anti-cancer drugs, including Axitinib, Pazopanib, and Entrectinib, which underscores its clinical significance.[2] These agents primarily function as kinase inhibitors, modulating signaling pathways that are frequently dysregulated in cancer.[2][3] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This inherent adaptability makes indazole derivatives a fertile ground for the discovery of next-generation oncology drugs.[1]
This technical guide focuses on a specific, highly functionalized indazole building block: 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid . The strategic placement of the bromo, fluoro, and carboxylic acid functional groups on the indazole core presents a unique opportunity for medicinal chemists to explore novel chemical space in the quest for potent and selective anti-cancer agents. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, the fluorine atom at the 6-position can enhance metabolic stability and binding affinity, and the carboxylic acid at the 4-position provides a key site for amide bond formation, a common strategy for engaging with protein targets.
This document will provide a comprehensive overview of the potential applications of this compound in anti-cancer drug discovery, complete with detailed protocols for the synthesis of derivative libraries and their subsequent biological evaluation.
Chemical Properties and Synthetic Versatility
This compound (CAS No. 885522-01-0) is a solid compound with the molecular formula C₈H₄BrFN₂O₂ and a molecular weight of 259.03 g/mol .[4]
| Property | Value | Source |
| Molecular Formula | C₈H₄BrFN₂O₂ | [4] |
| Molecular Weight | 259.03 g/mol | [4] |
| CAS Number | 885522-01-0 | [4] |
| Appearance | Solid | N/A |
| Boiling Point | 491.7±40.0 °C at 760 mmHg | [4] |
| Density | 2.0±0.1 g/cm³ | [4] |
The true value of this molecule lies in its synthetic potential. The carboxylic acid group is primed for amide coupling reactions, a cornerstone of modern drug synthesis. This allows for the introduction of a diverse array of amines, leading to the generation of large and varied chemical libraries.
Figure 1: General workflow for creating a diverse amide library.
Application in Kinase Inhibitor Discovery
A primary application of indazole derivatives is in the development of protein kinase inhibitors.[3] Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. The 3-aminoindazole scaffold, in particular, is known to be an effective hinge-binding fragment, anchoring inhibitors to the ATP-binding site of kinases. While the topic molecule is a carboxylic acid, it can be readily converted to an amine or used to create amides that mimic this interaction.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound.
Figure 2: A simplified kinase signaling pathway targeted by indazole inhibitors.
Protocols for Synthesis and Biological Evaluation
Protocol 1: Synthesis of an Amide Library from this compound
This protocol outlines a general procedure for the parallel synthesis of an amide library.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
N,N-Dimethylformamide (DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
96-well reaction block
-
Standard laboratory glassware and purification equipment
Procedure:
-
In each well of a 96-well reaction block, add a solution of this compound (1 equivalent) in DMF.
-
To each well, add a unique amine (1.1 equivalents) from a pre-plated library.
-
Add a solution of HATU (1.2 equivalents) in DMF to each well.
-
Add DIPEA (3 equivalents) to each well.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reactions with water and extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the products using high-throughput parallel purification techniques (e.g., preparative HPLC).
-
Characterize the purified compounds by LC-MS and ¹H NMR.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a generic in vitro kinase assay to determine the IC₅₀ of a test compound.[5]
Materials:
-
Recombinant human kinase of interest (e.g., FGFR1, VEGFR2)
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Adenosine triphosphate (ATP)
-
Test compounds (synthesized from Protocol 1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the inhibitor solution (or DMSO for control).
-
Add the kinase enzyme solution.
-
Add the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ values.
Figure 3: Workflow for a typical in vitro kinase inhibition assay.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.[6][7][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Test compounds
-
96-well flat-bottom sterile microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of a lead compound.[1][2]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Lead compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Implant a specific number of cancer cells (e.g., 1 x 10⁶) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the lead compound via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined schedule. The control group receives the vehicle only.
-
Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.
Conclusion and Future Directions
This compound represents a highly promising starting material for the development of novel anti-cancer agents. Its inherent chemical functionality allows for the rapid generation of diverse compound libraries, which can be screened against a wide range of cancer-relevant targets, particularly protein kinases. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of derivatives of this versatile scaffold. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as detailed pharmacokinetic and toxicological profiling to identify candidates for clinical development. The strategic use of this building block has the potential to yield the next generation of targeted cancer therapies.
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. BenchChem.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
- BenchChem. (2025).
- Ghasemi, M., et al. (2021). Guideline for anticancer assays in cells. Food and Chemical Toxicology, 154, 112334.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774.
- Mirzayans, R., et al. (2018).
- MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4785.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15981-15995.
- Echemi. (n.d.). This compound. Echemi.
- Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 125, 105859.
- Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs.
- Semantic Scholar. (2021).
- PMC. (2024).
- BenchChem. (2025).
- Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry, 281, 116894.
- XenoSTART. (n.d.).
- PMC. (2022).
- Arborpharmchem. (2025). Anticancer Drugs Synthesis A Comprehensive Guide.
- Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
- BenchChem. (n.d.). This compound | 885522-01-0.
- eScholarship.org. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac.
- MDPI. (2022). 2-(3-Bromophenyl)
- MedchemExpress.com. (n.d.).
- ResearchGate. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Developing novel inhibitors from 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Application Notes & Protocols
Topic: Developing Novel Inhibitors from 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to Inhibitor Development Using the this compound Scaffold
Introduction: The Power of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in potent, biologically active compounds.[1][2][3] Its unique structure, a fusion of benzene and pyrazole rings, provides a rigid framework capable of forming key interactions with a multitude of biological targets, most notably the ATP-binding site of protein kinases.[1][4][5][6] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[1][6]
This guide focuses on a specific, highly versatile starting fragment: This compound . This molecule is strategically designed for efficient inhibitor development through a fragment-based drug discovery (FBDD) approach.[7][8][9] Each functional group serves a distinct purpose:
-
The 1H-Indazole Core: Acts as the primary pharmacophore, often engaging in crucial hydrogen-bonding interactions with the hinge region of kinases.[4][5]
-
C3-Bromine: Provides a reactive handle for extensive chemical diversification via cross-coupling reactions, allowing for the exploration of adjacent binding pockets.
-
C6-Fluorine: Modulates the scaffold's physicochemical properties, including pKa and lipophilicity, which can enhance metabolic stability and cell permeability.
-
C4-Carboxylic Acid: Offers a potential hydrogen bond donor/acceptor but also represents a common liability in drug design, often leading to poor membrane permeability and rapid metabolism.[10][11]
This document provides a comprehensive, protocol-driven framework for leveraging this starting fragment, transforming it from a simple building block into a potent and selective lead candidate through a logical progression of synthesis, screening, and optimization.
Strategic Framework: A Fragment-Based Drug Discovery (FBDD) Workflow
FBDD is an efficient methodology that begins with low-complexity fragments that bind weakly to a target.[7][8] These hits are then iteratively grown or linked to generate high-affinity leads. This approach offers advantages over traditional high-throughput screening by enabling a more thorough exploration of chemical space and often yielding leads with superior ligand efficiency.[9][12][13] The workflow for developing inhibitors from our starting fragment is outlined below.
Caption: FBDD workflow for inhibitor development.
Part I: Library Synthesis and Compound Design
The initial synthetic strategy focuses on addressing the liabilities of the carboxylic acid and utilizing the C3-bromo position as a point of diversification. This dual approach allows for the rapid generation of a structurally diverse library to probe the target's binding site.
Protocol 1: Amide Coupling at the C4-Carboxylic Acid
Rationale: Converting the carboxylic acid to an amide is a fundamental step to neutralize its charge, which can significantly improve cell permeability. The diverse array of commercially available amines allows for systematic exploration of the space adjacent to the C4 position to identify favorable interactions.[4]
Methodology: HATU-Mediated Amide Coupling
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq).
-
Activating Agent: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) to the solution.
-
Base: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.
Protocol 2: Diversification via Suzuki Cross-Coupling at the C3-Bromo Position
Rationale: The C3-bromo position is an ideal handle for introducing aryl or heteroaryl moieties via palladium-catalyzed Suzuki cross-coupling. This strategy enables exploration of a distinct vector on the indazole scaffold, which is crucial for improving potency and achieving selectivity, as SAR studies often show the C3 position to be critical for inhibitory activity.[6][14]
Methodology: Palladium-Catalyzed Suzuki Coupling
-
Reagent Preparation: In a microwave vial, combine the C3-bromo indazole substrate (from Protocol 1 or the starting material) (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), and a carbonate base such as Cs₂CO₃ or K₂CO₃ (2.0 eq).
-
Catalyst and Ligand: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like XPhos (0.1 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat the reaction in a microwave reactor to 100-120 °C for 20-60 minutes. Alternatively, heat conventionally at 80-100 °C for 6-18 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the C3-arylated indazole.
Strategy 3: Bioisosteric Replacement of the Carboxylic Acid
Rationale: To permanently overcome the ADME and toxicity issues associated with carboxylic acids, replacing the group with a bioisostere is a powerful strategy.[10][11][15] Bioisosteres are functional groups with similar physicochemical properties that can mimic the key binding interactions of the original moiety.[16][17] For carboxylic acids, common replacements include 1H-tetrazoles and acyl sulfonamides, which retain acidity but offer improved metabolic stability and lipophilicity profiles.[11][15]
Caption: Synthetic diversification pathways.
Part II: Screening Cascade for Hit Identification
A tiered screening approach ensures that resources are used efficiently. A high-throughput primary screen identifies initial hits based on potency, which are then subjected to more rigorous secondary assays to confirm their mechanism of action in a relevant biological context.
Protocol 3: Primary Screening - Luminescence-Based In Vitro Kinase Assay
Rationale: Protein kinases are a major target class for indazole-based inhibitors.[18][19] A luminescence-based assay such as ADP-Glo™ is a robust, high-throughput method for primary screening.[20] It quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A potent inhibitor will block this reaction, resulting in a low luminescence signal.[20]
Methodology: ADP-Glo™ Kinase Assay
-
Compound Plating: Prepare serial dilutions of library compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of each compound dilution into a 384-well white assay plate. Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The specific kinase and substrate (e.g., a generic peptide like poly-GT) and their concentrations should be optimized beforehand.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in reaction buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Shake the plate briefly and incubate at 30 °C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the controls (0% inhibition for DMSO, 100% for the positive control). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Hypothetical Screening Data
| Compound ID | R¹ at C4 (Amide) | R² at C3 (Suzuki) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| IND-001 | -H (Acid) | -Br | >10,000 | >10,000 | - |
| IND-002 | -NH-cPr | -Br | 2,500 | >10,000 | >4 |
| IND-003 | -NH-cPr | -Phenyl | 850 | 9,200 | 10.8 |
| IND-004 | -NH-cPr | -4-pyridyl | 75 | 6,500 | 86.7 |
| IND-005 | Tetrazole | -4-pyridyl | 95 | 8,800 | 92.6 |
Protocol 4: Hit Validation - Cellular Thermal Shift Assay (CETSA)
Rationale: A potent IC₅₀ value in a biochemical assay does not guarantee that a compound engages its target in the complex environment of a living cell. CETSA is a powerful biophysical method to verify direct target engagement in intact cells.[21][22][23] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[22][24] This thermal shift provides direct evidence of a physical interaction between the compound and its intended target.[25]
Methodology: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Treat cells with the hit compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO vehicle for 1-2 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-65 °C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4 °C. One unheated sample should be kept on ice as a control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25 °C water bath.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4 °C.
-
Detection: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Western Blot: Probe the membrane with a primary antibody specific for the target protein, followed by a secondary HRP-conjugated antibody. Visualize the bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Plot the intensity of the soluble target protein as a function of temperature for both DMSO- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Caption: Tiered screening cascade for hit validation.
Part III: Lead Optimization Strategies
With validated hits in hand, the lead optimization phase begins. This is an iterative cycle of design, synthesis, and testing aimed at improving multiple compound properties simultaneously, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[26][27][28][29]
Strategy 1: Elucidating the Structure-Activity Relationship (SAR)
The initial screening data provides the first clues to the SAR. For example, the hypothetical data in the table above suggests that a 4-pyridyl group at the C3 position is highly favorable for potency and selectivity (IND-004). The next steps would involve:
-
Exploring the 4-pyridyl ring: Synthesize analogues with substituents (e.g., methyl, chloro, methoxy) at different positions of the pyridyl ring to probe for additional interactions.
-
Exploring the C4-amide: Keep the optimal C3-(4-pyridyl) group constant and synthesize a new series of amides at the C4 position to refine interactions in that region. This systematic process builds a detailed map of how structural changes impact biological activity, guiding the design of more potent compounds.[4][14][29][30]
Strategy 2: Multi-Parameter Optimization for Drug-like Properties
A potent inhibitor is not useful if it has poor drug-like properties. The lead optimization process must balance potency with key ADME parameters.[27][28]
-
Improving Solubility: If a potent analogue has poor aqueous solubility, introduce polar functional groups (e.g., a small alcohol or morpholine ring) at positions that do not disrupt binding.
-
Balancing Lipophilicity: High lipophilicity (LogP) can lead to non-specific binding, toxicity, and poor solubility. Avoid "molecular obesity" by keeping molecular weight and LogP within reasonable ranges (e.g., MW < 500, LogP < 5). Structural simplification by removing non-essential hydrophobic groups is a powerful strategy.[31]
-
Enhancing Metabolic Stability: Test lead compounds in in vitro metabolic stability assays (e.g., using liver microsomes). If a compound is rapidly metabolized, identify the metabolic "soft spot" and block it, for instance, by replacing a metabolically labile C-H bond with a C-F bond.
This iterative optimization cycle, informed by a growing dataset of SAR and ADME properties, is the critical final stage in converting a validated hit into a preclinical drug candidate.
Conclusion
This compound is a highly valuable starting fragment for inhibitor discovery programs. Its pre-installed chemical handles and privileged core structure enable a rapid and rational exploration of chemical space. By employing a structured workflow that integrates targeted library synthesis, a robust screening cascade, and iterative lead optimization, researchers can efficiently translate this versatile building block into novel, high-quality drug candidates with promising therapeutic potential.
References
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
- Bioisosteres for carboxylic acid groups. Hypha Discovery.
- Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
- Fragment-Based Drug Discovery: A Comprehensive Overview.
- Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. Benchchem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central.
- In vitro kinase assay. Protocols.io.
- What are the methods of lead optimization in drug discovery?.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem.
- In vitro NLK Kinase Assay. PubMed Central.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Fragment growing in FBDD. (A) Flowchart of FBDD in developing... | Download Scientific Diagram.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF.
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Structure and synthesis of indazole | Download Scientific Diagram.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Application of Fragment-Based Drug Discovery to Vers
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed.
- In vitro kinase assay. Bio-protocol.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Fragment-Based Drug Discovery. Cambridge Healthtech Institute.
- Cellular thermal shift assay. Grokipedia.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Lead Optimization in Drug Discovery: Process, Str
- Structural simplification: an efficient strategy in lead optimiz
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- (PDF) In vitro kinase assay v1.
- Discovery and Optimization of Lead Compounds for Therapeutic Intervention: Advancing Towards Effective Treatments for Targeted Disease. Hilaris Publisher.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onenucleus.com [onenucleus.com]
- 8. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 9. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fragment-Based Drug Discovery | April 19-20, 2022 | San Diego, CA [drugdiscoverychemistry.com]
- 14. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. grokipedia.com [grokipedia.com]
- 23. annualreviews.org [annualreviews.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 28. chem-space.com [chem-space.com]
- 29. hilarispublisher.com [hilarispublisher.com]
- 30. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structural simplification: an efficient strategy in lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Bond Formation with 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Welcome to the technical support guide for optimizing amide coupling reactions involving 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (CAS No. 885522-01-0)[1]. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and a deeper understanding of the reaction dynamics for this specific substrate. As a substituted indazole, this compound presents unique challenges and opportunities in amide synthesis, primarily due to the electronic nature and potential steric hindrance of the heterocyclic system.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the amide coupling process with this compound.
Q1: My amide coupling reaction has a low or no product yield. What are the common causes?
Several factors can lead to poor outcomes in amide coupling reactions.[2] For a substrate like this compound, the primary reasons often involve:
-
Incomplete Carboxylic Acid Activation: The indazole ring, substituted with electron-withdrawing bromine and fluorine atoms, renders the carboxylic acid electron-deficient. While this increases its acidity, the corresponding activated intermediate may have unique stability or reactivity profiles. If the coupling reagent is not potent enough or used in insufficient amounts, activation will be incomplete.[2]
-
Low Nucleophilicity of the Amine: The reaction may fail if the amine partner is sterically hindered or electronically poor (e.g., an aniline with electron-withdrawing groups). The activated indazole-4-carboxylate is sterically shielded by the adjacent bromo-substituent at the 3-position, making the approach of a bulky or weak nucleophile difficult.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Dipolar aprotic solvents like DMF or NMP are common but face increasing regulation; greener alternatives should be considered where possible.[4] The base must be strong enough to deprotonate the amine and neutralize acidic byproducts but should not interfere with the reaction.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. Using anhydrous solvents and reagents is crucial for success.[2]
-
Acid-Base Neutralization: A competing acid-base reaction between the carboxylic acid and the amine can occur, forming an ammonium carboxylate salt.[5] This effectively removes the amine nucleophile from the reaction. Coupling reagents are designed to prevent this, but pre-activation of the carboxylic acid before adding the amine is a robust strategy to ensure the desired pathway is favored.[3]
Q2: How do I choose the right coupling reagent for this specific indazole carboxylic acid?
The choice of coupling reagent is the most critical parameter and depends on the reactivity of your amine partner.
-
For simple, unhindered primary and secondary amines: Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure are often sufficient. The additive is crucial for suppressing side reactions and minimizing potential racemization if chiral centers are present.[2][6][7]
-
For electron-deficient or moderately hindered amines: More powerful uronium/aminium salt reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective choice, known for fast reaction times and high yields.[4][6]
-
For highly hindered or very unreactive amines: When standard methods fail, forming a more reactive intermediate is necessary. Converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH is an excellent strategy for difficult couplings.[2][3] Alternatively, phosphonium reagents like PyBOP are known to be effective for coupling hindered partners.[3]
Q3: I am observing a significant side reaction. How can I minimize it?
The most common side reactions are specific to the class of coupling reagent used:
-
N-acylurea Formation: This occurs when using carbodiimides (like EDC or DCC) alone. The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.[3]
-
Solution: Always use an additive such as HOBt or OxymaPure. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[8]
-
-
Guanidinium Byproduct: This can occur with uronium reagents (like HATU) if the amine is added before the carboxylic acid has been fully activated. The amine can react directly with the HATU reagent.
-
Solution: Employ a "pre-activation" step. Stir the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) together for 15-30 minutes before adding the amine.[2]
-
Troubleshooting Guide: A Deeper Dive
Use this section to diagnose and solve specific experimental failures.
Logical Troubleshooting Workflow
The following decision tree provides a systematic approach to troubleshooting failed or low-yielding reactions.
Caption: A troubleshooting decision tree for difficult amide couplings.
Data-Driven Reagent Selection
The selection of coupling reagents and conditions should be tailored to the specific amine being coupled with this compound.
| Reagent System | Pros | Cons | Ideal For |
| EDC / HOBt | Cost-effective, water-soluble byproduct (EDU).[6] | Slower reaction rates, can fail with hindered substrates, risk of N-acylurea side product.[3] | Simple, non-hindered primary/secondary aliphatic amines. |
| HATU / DIPEA | Very fast and highly efficient, low rates of racemization.[4][6] | Higher cost, potential for guanidinium side product if order of addition is wrong. | Electron-deficient anilines, secondary amines, and moderately hindered substrates. |
| PyBOP / DIPEA | Excellent for reducing racemization and coupling hindered partners.[3] | Byproduct (HMPA from original BOP reagent) is carcinogenic; PyBOP is a safer alternative. | Sterically demanding primary and secondary amines. |
| Acyl Fluoride (via BTFFH/TFFH) | Generates a highly reactive intermediate capable of coupling with very unreactive amines.[2] | Requires a two-step (in situ) process, fluorinating agents can be moisture-sensitive. | Extremely hindered amines or cases where all other methods fail.[3] |
Validated Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for most primary and secondary amines.
-
Preparation: To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equivalents).
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. A slight color change may be observed as the HOBt-ester analog forms.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Advanced Procedure for Hindered Amines via Acyl Fluoride Formation
This protocol is recommended when Protocol 1 yields poor results, particularly with sterically bulky or electron-poor amines.
-
Preparation: In a reaction vial under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DCM or acetonitrile (0.1 M).
-
Acyl Fluoride Formation: Add a fluorinating agent (e.g., BTFFH, 1.2 equivalents) followed by a suitable base like pyridine or DIPEA (3.0 equivalents). Pyridine can act as both a base and a catalyst.[3]
-
Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.
-
Amine Addition: Add the hindered amine (1.0 equivalent) to the solution.
-
Reaction Monitoring: Seal the vessel and stir at room temperature or heat to 40-50 °C if necessary. Monitor the reaction progress over 2-24 hours via LC-MS. These reactions can be significantly slower.
-
Workup and Purification: Once the reaction is complete, cool to room temperature, quench with water, and perform a standard aqueous workup and purification as described in Protocol 1.
Caption: General workflow for HATU-mediated amide coupling.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from Reddit. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Retrieved from PubMed Central. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from Technology Networks. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-bromo-6-fluoro-1H-indazole-5-carboxylic acid. PubChem. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from AAPPTec Peptides. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from PubMed Central. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from UCL Discovery. [Link]
-
ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from PubMed Central. [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from ChemRxiv. [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from PubMed Central. [Link]
-
National Center for Biotechnology Information. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid & Its Derivatives
Welcome to the technical support guide for navigating the complex purification landscape of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid and its associated derivatives. This molecule, a critical building block in pharmaceutical research and development, presents unique challenges owing to its multifunctional nature. The presence of a bromine atom, a fluorine atom, an acidic carboxylic acid group, and a bicyclic indazole core creates a high potential for isomeric impurities, side-reaction products, and difficulties in crystallization.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methodologies to your specific derivative.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered purification hurdles in a question-and-answer format.
Q1: My crude product is a mixture of regioisomers that are co-eluting in column chromatography. How can I achieve separation?
Root Cause Analysis: Regioisomeric impurities are the most common and challenging issue in indazole synthesis. They often arise from the initial cyclization step where the formation of the indazole ring can proceed with different regioselectivity, or from non-specific halogenation reactions.[1] These isomers typically have very similar polarities and molecular weights, making standard chromatographic separation difficult and inefficient, especially at scale.
Solution: The most effective method for separating regioisomers is selective recrystallization . The subtle differences in the crystal lattice energies of the isomers can be exploited using a carefully chosen solvent system.
-
Principle of Causality: The desired isomer will be less soluble in the chosen "crystallizing solvent" than the undesired isomer, allowing it to crystallize out of the solution selectively while the impurity remains dissolved. A second "solubilizing solvent" is often used to bring the entire mixture into solution at an elevated temperature.
-
Recommended Approach: A binary solvent system, such as Methanol/Water or Ethanol/Water, has proven effective for similar halogenated indazole systems.[1] The alcohol acts as the primary solubilizing solvent, while water serves as the anti-solvent.
-
Troubleshooting: If a single solvent system is ineffective, consider screening other combinations such as Ethyl Acetate/Heptane, Dichloromethane/Hexane, or Acetone/Water. The key is to find a system where the solubility difference between the isomers is maximized.
Q2: My NMR analysis shows the presence of unreacted starting materials and brightly colored, polar impurities. What is the most efficient removal strategy?
Root Cause Analysis: The presence of starting materials indicates an incomplete reaction. Colored impurities often result from side reactions, such as the formation of nitro-aromatic compounds if nitration agents are used in preceding steps, or other conjugated byproducts.[2] The carboxylic acid functionality of your target molecule is the key to an effective purification strategy.
Solution: An acid-base extraction is the ideal first step to isolate your acidic product from neutral or basic impurities.
-
Principle of Causality: The carboxylic acid group is readily deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities (like many starting materials or side-products) will remain in the organic layer and can be separated.
-
Self-Validating System: The purity of the product can be checked at each stage. After re-acidification of the aqueous layer, the precipitated product should be significantly purer. If colored impurities persist, they may also be acidic and require a subsequent purification step like recrystallization with an activated carbon treatment.
Q3: The isolated product is an off-white or yellowish powder, but I require a pure white solid. How can I decolorize it?
Root Cause Analysis: Persistent color is typically due to trace amounts of highly conjugated, chromophoric impurities that absorb visible light. These may be present in very small quantities but have a significant visual impact.
Solution: Treatment with activated carbon (charcoal) during recrystallization is a classic and highly effective method for removing colored impurities.
-
Principle of Causality: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules (the typical structure of colored impurities) preferentially over smaller, less conjugated molecules like your product.
-
Critical Step: The carbon must be added to the hot, dissolved solution of your crude product before crystallization begins. It is crucial to perform a hot filtration to remove the carbon before allowing the solution to cool. Never add activated carbon to a boiling or near-boiling solution, as this can cause violent bumping. After the carbon is filtered away, the filtrate can be cooled to yield decolorized crystals.
Section 2: Detailed Purification Protocols
These protocols provide step-by-step guidance for the key purification techniques discussed above.
Protocol 2.1: Recrystallization for Isomer Separation (Methanol/Water System)
-
Solvent Screening: In a small vial, test the solubility of your crude product (~20 mg). It should be sparingly soluble in water at room temperature but readily soluble in hot methanol.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound derivative. Add the minimum amount of hot methanol required to fully dissolve the solid. Stir and heat gently.
-
Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is essential if using activated carbon for decolorization.
-
Addition of Anti-Solvent: While the methanol solution is still hot and stirring, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Re-solubilization: Add a few more drops of hot methanol until the solution becomes clear again. This ensures the crystallization process begins from a truly saturated, homogeneous solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming high-purity crystals.[3]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold methanol/water solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to a constant weight.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or LC-MS to confirm the successful separation of the isomers.
Protocol 2.2: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will show the desired product with a retention factor (Rf) of ~0.3-0.4 and good separation from all impurities. A common starting point for acidic compounds is a mixture of Hexane/Ethyl Acetate with 1% acetic acid.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying the eluent, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling & Evaporation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Protocol 2.3: Acid-Base Extraction Workflow
Caption: Acid-Base Extraction Workflow for Carboxylic Acids.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the most common impurities I should expect during the synthesis?
-
FAQ 2: How can I quickly assess the purity of my fractions or final product?
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of these compounds. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or trifluoroacetic acid) is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and isomeric purity of the final product.
-
-
FAQ 3: My compound is poorly soluble in most common organic solvents. What can I do?
-
Poor solubility is common for heterocyclic carboxylic acids due to strong intermolecular hydrogen bonding. For chromatography, you may need to use more polar solvents like methanol in your eluent or consider derivatizing the carboxylic acid to a more soluble ester, which can be hydrolyzed back to the acid after purification. For recrystallization, highly polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used as the primary solvent, with an anti-solvent like water or an ether.
-
-
FAQ 4: Are there any stability concerns during purification?
-
Indazoles are generally stable heterocyclic systems.[5] However, prolonged exposure to strong acids or bases at high temperatures could potentially lead to degradation. It is always best practice to keep heating times to a minimum and to work under a neutral or inert atmosphere if possible, especially if your specific derivative contains other sensitive functional groups.
-
Section 4: Visual Guides & Data
Conceptual Diagram: Isomeric Impurities
Caption: Desired product vs. potential regioisomers.
Table 1: Solvent Properties for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Typical Use Case |
| Water | 100 | 10.2 | Anti-solvent for polar compounds |
| Methanol | 65 | 5.1 | Primary solvent for polar compounds |
| Ethanol | 78 | 4.3 | Primary solvent for polar compounds |
| Acetone | 56 | 5.1 | Primary solvent, good for moderate polarity |
| Ethyl Acetate | 77 | 4.4 | Primary solvent or anti-solvent |
| Dichloromethane | 40 | 3.1 | Primary solvent for less polar compounds |
| Heptane/Hexane | 98 / 69 | ~0.1 | Anti-solvent for non-polar/moderate polarity |
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
Asad, N., Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]
-
Khan, I., Zaib, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
Asad, N., Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). Available at: [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
- US6562972B1 - Method for preparing heterocyclic-carboxylic acids. Google Patents.
-
Journal of Organic Chemistry. Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Available at: [Link]
-
National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
-
Sci-Hub. An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry. Available at: [Link]
-
ArODES - HES-SO. Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Introduction: The synthesis of highly functionalized heterocyclic compounds like 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a critical task for researchers in medicinal chemistry and drug development. This molecule serves as a valuable building block for various pharmacologically active agents. However, its synthesis can be fraught with challenges, including low yields, formation of regioisomeric impurities, and difficult purifications. This guide provides a comprehensive technical resource, structured in a question-and-answer format, to troubleshoot common issues and optimize synthetic outcomes. It is designed to empower researchers with the causal understanding behind experimental choices, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis. A plausible and common synthetic route involves the cyclization of a substituted 2-aminobenzonitrile derivative, a method noted for its efficiency in constructing the 3-aminoindazole scaffold, which can then be further modified.[1][2] We will base our troubleshooting on a generalized pathway involving the cyclization of a precursor like 2-amino-3-bromo-5-fluorobenzonitrile followed by hydrolysis and functionalization.
Q1: My overall yield is consistently low after the indazole ring formation step. What are the most likely causes?
A1: Low yield in indazole synthesis is a frequent problem stemming from several factors. Let's break down the primary culprits:
-
Suboptimal Reaction Conditions: The cyclization step, often involving hydrazine, is highly sensitive to temperature and solvent.[3]
-
Temperature: Excessive heat can lead to the formation of undesired byproducts, including hydrazone and dimer formation.[3] Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to establish the optimal temperature through systematic screening.
-
Solvent Choice: Aprotic polar solvents such as DMSO or DMF often provide higher yields compared to protic solvents like ethanol.[3] This is because they effectively solvate the intermediates without interfering with the nucleophilic attack of the hydrazine.
-
-
Purity of Starting Materials: The purity of the precursor (e.g., a substituted 2-halobenzonitrile) and the hydrazine source is paramount. Impurities can interfere with the reaction, leading to side products or inhibiting the cyclization altogether. Ensure your starting materials are fully characterized and purified if necessary.
-
Hydrazine Stoichiometry: While an excess of hydrazine is often used to drive the reaction to completion, a very large excess can sometimes complicate the purification process. The optimal molar ratio should be determined empirically, typically starting in the range of 2-5 equivalents.
Q2: I'm observing the formation of a significant impurity that I suspect is a regioisomer. How can I improve the selectivity of my reaction?
A2: Regioisomer formation is a common challenge, especially during electrophilic substitution steps like bromination on an existing indazole ring or during the cyclization itself if the precursor has competing reaction sites.
-
For Bromination Steps: If you are brominating a 6-fluoro-1H-indazole-4-carboxylic acid intermediate, the directing effects of the existing substituents are key. To favor bromination at the C3 position, consider N1-protection (e.g., with a Boc or SEM group). This can alter the electron density of the pyrazole ring and sterically hinder other positions, thereby improving regioselectivity. The choice of brominating agent (e.g., NBS vs. Br₂) and reaction conditions also plays a critical role.
-
For Cyclization Steps: In syntheses starting from precursors like substituted benzonitriles, the regioselectivity of the cyclization is generally well-controlled.[1][2] If isomers are forming, it points to an issue with the starting material's integrity or an unexpected rearrangement. Re-verify the structure of your precursor using NMR and mass spectrometry.
Q3: The reaction to form the indazole ring from my substituted 2-fluorobenzonitrile precursor is sluggish and incomplete. How can I drive it to completion?
A3: This is a classic issue in SNAr (Nucleophilic Aromatic Substitution) type cyclizations. The reactivity of the fluorine leaving group is generally high, but several factors can impede the reaction.
-
Reaction Time and Temperature: The most straightforward approach is to incrementally increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress closely using TLC or LC-MS to find the point of maximum conversion without significant byproduct formation.
-
Solvent: As mentioned, switching to a high-boiling point aprotic polar solvent like DMSO, DMF, or NMP can accelerate the reaction rate.
-
Base/Additives: While not always necessary with hydrazine, the addition of a non-nucleophilic base in some cyclization strategies can help deprotonate the intermediate and facilitate the final ring-closing step.
Q4: My final purification by column chromatography is difficult, with poor separation between the product and a persistent impurity. What are my options?
A4: Purification is often as challenging as the reaction itself. If standard silica gel chromatography is failing, consider these alternatives:
-
Acid-Base Extraction: Your target molecule contains a carboxylic acid and a basic indazole moiety. This dual nature can be exploited. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). Your acidic product should move to the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with dilute HCl) to precipitate the pure product, which can be collected by filtration.
-
Recrystallization: This is the preferred method for obtaining highly pure crystalline material. Experiment with a range of solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures but poorly soluble at room temperature (e.g., ethanol, isopropanol, or acetonitrile/water mixtures).
-
Reverse-Phase Chromatography: If the impurities are very close in polarity to your product on normal phase silica, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide the necessary separation.
Section 2: Experimental Protocols & Data
To provide a practical framework, the following is a detailed, hypothetical protocol for a key step in the synthesis, based on established principles of indazole formation.[1][2][3]
Protocol 1: Cyclization to form a 3-Amino-6-fluoro-1H-indazole Intermediate
This protocol describes the conversion of a 2,5-difluorobenzonitrile precursor, which would then undergo further steps (bromination, Sandmeyer reaction, hydrolysis) to reach the final target.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorobenzonitrile (5.0 g, 35.9 mmol).
-
Solvent Addition: Add n-butanol (40 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (5.4 g, 107.7 mmol, 3.0 equivalents) dropwise to the solution at room temperature. (Caution: Hydrazine is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment).
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Add deionized water (40 mL) to the mixture and stir for 30 minutes to further precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (2 x 20 mL) and then with a small amount of cold n-butanol.
-
-
Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight to yield 3-amino-6-fluoro-1H-indazole.
Table 1: Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Suboptimal temperature. 2. Incorrect solvent. 3. Impure reagents. | 1. Optimize temperature (e.g., screen from 80°C to 120°C). 2. Switch to aprotic polar solvent (e.g., DMSO, DMF). 3. Verify purity of starting materials via NMR/GC-MS. |
| Incomplete Reaction | 1. Insufficient reaction time/temperature. 2. Low reagent stoichiometry. | 1. Increase reaction time and/or temperature incrementally. 2. Increase equivalents of hydrazine (e.g., from 3 to 5 eq.). |
| Impurity Formation | 1. Reaction temperature too high. 2. Side reactions (e.g., hydrazone formation).[3] | 1. Lower the reaction temperature. 2. Ensure an inert atmosphere (N₂) if oxidative side products are suspected. |
| Regioisomer Formation | 1. Poor directing group control in bromination. | 1. Employ an N1-protecting group (e.g., Boc) before bromination. 2. Screen different brominating agents (NBS, Br₂). |
| Difficult Purification | 1. Similar polarity of product and impurities. | 1. Utilize acid-base extraction. 2. Develop a recrystallization protocol. 3. Attempt reverse-phase chromatography. |
Section 3: Visualization of Workflows
Diagrams can clarify complex experimental sequences and decision-making processes. The following are rendered using Graphviz (DOT language).
Diagram 1: General Synthetic Workflow
Caption: High-level overview of the synthetic sequence.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A logical guide for diagnosing and resolving low yield issues.
References
-
Jadhav, S. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]
-
Siddiqui, A. A., et al. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. The Pharma Innovation Journal. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Nguyen, T. T., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
-
ResearchGate. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]
-
PubChem. 3-bromo-6-fluoro-1H-indazole-5-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
-
Nguyen, T. T., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). Available at: [Link]
-
Taylor & Francis Online. (2022). Indazole – Knowledge and References. Available at: [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
Sources
Preventing debromination in Suzuki reactions of 3-bromoindazoles
Technical Support Center: Suzuki Reactions of 3-Bromoindazoles
A Guide to Preventing Debromination and Other Common Pitfalls
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 3-bromoindazoles. The indazole moiety is a privileged scaffold in medicinal chemistry, but its successful functionalization at the C3-position can be hampered by a common and frustrating side reaction: debromination (hydrodehalogenation).
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions. Our goal is to empower you to optimize your reaction conditions, maximize your yields, and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of a Suzuki reaction, and why is it a problem with 3-bromoindazoles?
A1: Debromination is a side reaction where the bromine atom on your 3-bromoindazole is replaced by a hydrogen atom, leading to the formation of an unwanted indazole byproduct.[1] This side reaction consumes your starting material and reduces the overall yield of your desired coupled product. 3-Bromoindazoles are particularly susceptible to this issue due to the electronic properties of the indazole ring system. The presence of the nitrogen atoms can influence the electron density of the ring and the stability of the carbon-bromine bond, making it more prone to cleavage under certain reaction conditions.[1][2]
Q2: What is the primary cause of debromination?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This can happen when the palladium complex reacts with sources of hydride, such as certain solvents (like alcohols), bases, or even trace amounts of water.[1][3] The Pd-H species can then react with the 3-bromoindazole intermediate on the palladium catalyst to produce the debrominated indazole.[3]
Q3: Can the N-H group of the indazole ring interfere with the reaction?
A3: Absolutely. The proton on the nitrogen of the indazole ring is acidic and can be deprotonated by the base in the reaction mixture.[2] This can lead to several complications. The resulting indazolide anion has increased electron density, which can affect the reactivity of the C-Br bond.[2] Furthermore, the nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1] For these reasons, N-protection is often a crucial strategy.[2][4]
Q4: How does the choice of boronic acid affect debromination?
A4: While the 3-bromoindazole is the primary substrate undergoing debromination, the properties of the boronic acid can indirectly influence the extent of this side reaction. A slow transmetalation step (the transfer of the organic group from boron to palladium) can prolong the lifetime of the palladium-bromoindazole intermediate, giving it more time to undergo debromination.[1] Using high-purity, highly reactive boronic acids or their derivatives can promote a faster forward reaction, thus minimizing the opportunity for debromination to occur.[1]
Troubleshooting Guide: A Deeper Dive
Issue 1: Significant Formation of Debrominated Indazole
If you are observing a substantial amount of your 3-bromoindazole being converted to indazole, consider the following troubleshooting steps, starting with the most impactful changes.
As discussed in the FAQs, the unprotected N-H group is a common culprit. Protecting this nitrogen is often the most effective way to suppress debromination.
-
Recommended Action: Introduce a protecting group on the indazole nitrogen.
-
Boc (tert-Butoxycarbonyl): Widely used and easily removed under acidic conditions.[2] However, it can sometimes be cleaved under the Suzuki reaction conditions, especially with microwave heating.[5]
-
SEM (2-(Trimethylsilyl)ethoxy)methyl): A robust protecting group that is stable under a variety of conditions and can be removed with a fluoride source. It has proven effective in preventing debromination in similar heterocyclic systems.[2]
-
Experimental Protocol: N-Boc Protection of 3-Bromoindazole
-
To a solution of 3-bromoindazole in a suitable solvent (e.g., dichloromethane or THF), add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
Purify the N-Boc protected 3-bromoindazole by column chromatography.
The choice of ligand coordinated to the palladium center is critical. The ligand's electronic and steric properties directly influence the rates of the desired catalytic steps versus the undesired debromination pathway.
-
Recommended Action: Switch to bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These types of ligands can promote the desired reductive elimination step to form your product over the competing debromination pathway.[1]
-
Buchwald's Biaryl Phosphine Ligands: Ligands like SPhos and XPhos are often highly effective for coupling heteroaryl halides and can significantly reduce debromination.[1][4]
-
N-Heterocyclic Carbene (NHC) Ligands: These are known for their strong electron-donating ability and can be very effective in Suzuki couplings.[6]
-
| Ligand Type | Examples | Key Advantages for 3-Bromoindazoles |
| Biaryl Phosphines | SPhos, XPhos | Bulky and electron-rich, promoting fast reductive elimination.[1] |
| N-Heterocyclic Carbenes | IMes, IPr | Strong electron donors, stabilizing the palladium catalyst.[6] |
The base and solvent play a crucial role in the Suzuki reaction, and an inappropriate choice can favor debromination.
-
Recommended Action:
-
Base Optimization: Avoid strong bases if possible. Weaker inorganic bases are often a better choice.
-
Good choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These bases are generally effective at promoting the Suzuki coupling without excessively promoting debromination.
-
-
Solvent Selection: Use aprotic solvents to minimize the presence of hydride sources.
-
Issue 2: Low or No Conversion to the Desired Product
If your reaction is sluggish and you are recovering mostly starting material, the following factors may be at play.
The oxidative addition of the palladium catalyst to the 3-bromoindazole can be a slow step.
-
Recommended Action:
-
Use a Pre-catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species. This can help to initiate the catalytic cycle more efficiently.
-
Increase Temperature: Carefully increasing the reaction temperature can accelerate the desired reaction. However, be mindful that higher temperatures can also sometimes increase the rate of debromination.
-
Screen Catalysts: For challenging heteroaryl couplings, specific catalysts have been developed. For instance, Pd(Amphos)₂Cl₂ is an air-stable palladium complex that has shown high yields for the Suzuki-Miyaura coupling of heteroaryl chlorides.
-
The purity and stability of your boronic acid are paramount for a successful Suzuki reaction.
-
Recommended Action:
-
Ensure High Purity: Use high-purity boronic acids. Impurities can poison the palladium catalyst.[8]
-
Consider Boronate Esters: If your boronic acid is unstable, consider using a more stable derivative, such as a pinacol boronate ester.[3] These are generally more robust and less prone to protodeboronation.
-
Protect with Diethanolamine: For unstable boronic acids, complexation with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki reactions.[9]
-
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki coupling catalytic cycle and the interfering debromination pathway.
Caption: Competing pathways in the Suzuki reaction of 3-bromoindazoles.
Summary of Recommended Starting Conditions
For a robust starting point to minimize debromination in the Suzuki coupling of a N-protected 3-bromoindazole, consider the following conditions.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with SPhos ligand | A highly active system for heteroaryl couplings.[1] |
| Base | K₃PO₄ (Potassium Phosphate) | A milder base that is effective for Suzuki couplings.[1] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are less likely to be hydride sources.[1] |
| Boron Reagent | High-purity boronic acid or pinacol ester | Promotes faster transmetalation.[3][8] |
| Temperature | 80-100 °C | A good starting range to balance reaction rate and side reactions. |
General Experimental Protocol
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the N-protected 3-bromoindazole, the boronic acid or ester, and the base (e.g., K₃PO₄).
-
Add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Add the anhydrous solvent (e.g., toluene).
-
Degas the reaction mixture (e.g., by bubbling with argon for 10-15 minutes).
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography.
By carefully considering each component of your reaction and systematically troubleshooting, you can significantly suppress debromination and achieve high yields of your desired 3-substituted indazole products.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). ACS Publications.
- Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Acids. (2026, January 8).
- How to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). NIH.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
- How to avoid debromination in 5-bromoindole reactions. (n.d.). Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to facilitate successful cross-coupling reactions with this challenging and highly functionalized substrate.
Introduction: Understanding the Substrate
The target molecule, this compound, presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. A successful strategy requires careful consideration of its key structural features:
-
Indazole Core: A nitrogen-containing heterocycle that can act as a ligand to the palladium center. The N-H proton is acidic and can interfere with basic reagents.[1][2]
-
3-Bromo Substituent: The primary reactive site for cross-coupling. Aryl bromides are generally less reactive than iodides, often requiring elevated temperatures or more active catalyst systems.[3]
-
6-Fluoro Group: An electron-withdrawing group that decreases the electron density of the aromatic system. This can make the oxidative addition step of the catalytic cycle more challenging.
-
4-Carboxylic Acid Group: A highly problematic functional group. It can be deprotonated by the base, leading to solubility issues and potential catalyst inhibition.[4] An excess of base is often required to counteract this effect.[4]
This guide will help you navigate these challenges to select the optimal catalyst system and reaction conditions for your desired transformation.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this substrate?
A1: The Suzuki-Miyaura coupling is the most recommended starting point due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[1][5] Other viable options, depending on the desired product, include:
-
Buchwald-Hartwig Amination: For the synthesis of 3-amino-1H-indazoles. This reaction is well-established for forming C-N bonds with aryl halides.[6][7]
-
Sonogashira Coupling: For introducing alkyne moieties. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[3][8][9]
Q2: What is the best initial palladium catalyst and ligand combination to screen for a Suzuki-Miyaura coupling?
A2: For an electron-deficient and sterically hindered substrate like this, a highly active catalyst system is crucial. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[10] We recommend starting with a modern palladium(II) pre-catalyst combined with a bulky, electron-rich biarylphosphine ligand.
| Catalyst System | Rationale |
| Pd(OAc)₂ / SPhos | SPhos is a highly active, electron-rich, and bulky ligand known to facilitate the challenging oxidative addition step with electron-deficient aryl halides. |
| PdCl₂(dppf)·DCM | This is a robust and reliable catalyst, often effective for a wide range of Suzuki couplings involving heteroaromatic systems.[1][2][5][11] It has shown success in coupling various substituted bromoindazoles.[2] |
| XPhos Pd G3 | This is a third-generation pre-catalyst that is air- and moisture-stable, offering high reactivity and reproducibility. XPhos is another excellent bulky biarylphosphine ligand for challenging couplings.[12][13] |
Q3: How does the carboxylic acid group affect the reaction, and how can I mitigate its interference?
A3: The carboxylic acid group is acidic and will react with the base required for the catalytic cycle. This can cause several problems:
-
Base Consumption: The acid will neutralize the base, potentially halting the reaction. It is crucial to use at least one extra equivalent of base to account for the acidic proton.[4]
-
Solubility Issues: Upon deprotonation, the resulting carboxylate salt may become insoluble in common organic solvents like toluene or dioxane, causing the reaction to become heterogeneous and slow down.[4]
-
Catalyst Inhibition: The carboxylate may coordinate to the palladium center, potentially inhibiting the catalyst.
Mitigation Strategies:
-
Use Excess Base: Start with at least 3 equivalents of a suitable base.
-
Choose the Right Base: A moderately strong inorganic base is recommended. Potassium phosphate (K₃PO₄) is an excellent first choice as it is effective in activating boronic acids but is less likely to cause side reactions than stronger bases.[14][15] Potassium carbonate (K₂CO₃) is also a very common and effective choice.[2][12][14]
-
Solvent Selection: A polar aprotic solvent like 1,4-dioxane or DMF , often with a small amount of water, can help with solubility issues.[1][4]
-
Protection (If Necessary): If direct coupling fails, protecting the carboxylic acid as a methyl or ethyl ester is a reliable strategy.[4] The ester can be hydrolyzed post-coupling.
Q4: Should I be concerned about the N-H proton on the indazole ring?
A4: Yes, the N-H proton is also acidic and can be deprotonated by the base. In some cases, N-H deprotonation can lead to catalyst inhibition or side reactions. For some challenging Sonogashira couplings, protection of the indazole N-1 position has been shown to be necessary.[8][16] However, for many Suzuki couplings, the reaction can proceed without protection.[17]
Recommendation: Attempt the reaction first without N-protection. If you experience low yields or side product formation that cannot be resolved by optimizing other parameters, consider protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl).[18]
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling experiments with this compound.
Problem 1: Low to No Product Formation (Starting Material Recovered)
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Sol2a [label="Increase base equivalents (3-4 eq.).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2b [label="Switch to a stronger, non-nucleophilic base\n(e.g., K₃PO₄ or Cs₂CO₃).[13]", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol3a [label="Increase temperature in increments\n(e.g., 80°C -> 100°C -> 110°C).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3b [label="Switch to a higher-boiling solvent like DMF or Toluene.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol4a [label="Switch to a more polar solvent system\n(e.g., Dioxane/H₂O, DMF).[4]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol4b [label="Consider protecting the carboxylic acid to improve organic solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1 [label="Possible Cause"]; Start -> Cause2 [label="Possible Cause"]; Start -> Cause3 [label="Possible Cause"]; Start -> Cause4 [label="Possible Cause"];
Cause1 -> Sol1a [label="Solution"]; Cause1 -> Sol1b [label="Solution"]; Cause1 -> Sol1c [label="Solution"];
Cause2 -> Sol2a [label="Solution"]; Cause2 -> Sol2b [label="Solution"];
Cause3 -> Sol3a [label="Solution"]; Cause3 -> Sol3b [label="Solution"];
Cause4 -> Sol4a [label="Solution"]; Cause4 -> Sol4b [label="Solution"]; } enddot Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Significant Side Product Formation
| Side Product | Probable Cause | Recommended Solution |
| Dehalogenation (Bromo group replaced by H) | 1. Catalyst degradation. 2. Presence of water/protons reacting with the organopalladium intermediate. | 1. Ensure rigorous degassing of solvents and run under a strictly inert atmosphere (Argon or Nitrogen). 2. Use anhydrous solvents and a strong, non-nucleophilic base like K₃PO₄.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate oxidative coupling of the boronic acid.[13][15] | Improve degassing procedure for all solvents (including water if used as a co-solvent). Use a pre-catalyst to ensure a clean initiation of the catalytic cycle.[12][13] |
| Protodeboronation (Boronic acid replaced by H) | The boronic acid is unstable under the reaction conditions, a common issue with heteroaryl boronic acids.[15][19] This can be exacerbated by strong bases and high temperatures.[15] | 1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). 2. Use the boronic acid as a more stable pinacol ester (BPin) or MIDA boronate.[12] 3. Use a slight excess (1.2-1.5 equivalents) of the boron reagent.[19] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific boronic acid partner.
Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Accessed via Google Search.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
- Carboxylic acid and Cross Coupling reactions. (2024, July 23). Reddit.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). PMC - NIH.
- Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox C
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. (n.d.). Benchchem.
- Optimizing base selection for Suzuki reactions with sensitive substr
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (n.d.). Benchchem.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2025, August 7).
- Buchwald–Hartwig amin
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025, August 6).
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Screening of palladium catalysts for the Suzuki coupling of... (n.d.).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
- ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025, August 6).
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). RSC Publishing.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI.
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. reddit.com [reddit.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Technical Support Center: 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Welcome to the technical support center for this compound (CAS No. 885522-01-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to address the common challenge of low reactivity encountered with this versatile but specialized building block. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you overcome synthetic hurdles and achieve your target outcomes.
Section 1: Understanding the Reactivity of this compound
The perceived "low reactivity" of this molecule is not a flaw but a direct consequence of its unique electronic and structural properties. Understanding these factors is the first step toward optimizing your reaction conditions.
-
Electronic Effects: The indazole ring, the C6-fluoro group, and the C4-carboxylic acid group are all electron-withdrawing. This has two major consequences:
-
Deactivation of the C3-Br Bond: The strong inductive effect of these groups reduces the electron density of the aromatic system, making the C-Br bond less susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). This is often the rate-limiting step in cross-coupling reactions.[1]
-
Reduced Nucleophilicity of the Carboxylate: The electron-withdrawing nature of the indazole and fluoro-substituent lowers the pKa of the carboxylic acid, making it more acidic. However, the resulting carboxylate anion is stabilized, rendering it less nucleophilic and more challenging to activate for amide bond formation.[2]
-
-
Steric Hindrance: The carboxylic acid group at the C4 position provides steric bulk around the C3-Br bond, potentially hindering the approach of a bulky catalyst complex. Similarly, this steric hindrance can impede the attack of an amine on an activated carboxylate intermediate.[3][4]
-
Acidity of the Indazole N-H: The N-H proton of the indazole ring is acidic (pKa ≈ 13.9 in water for the parent indazole) and can interfere with reactions, particularly those employing strong bases.[5] Deprotonation can alter the electronic properties of the ring and potentially coordinate to the metal catalyst, leading to unproductive pathways.
Below is a diagram illustrating the key electronic influences on the molecule's reactive sites.
Caption: Electronic and steric factors influencing reactivity.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses common experimental failures and provides targeted solutions.
Focus Area A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q1: My Suzuki-Miyaura coupling reaction is showing no product, only starting material. What are the most likely causes?
A1: This is a classic symptom of a failed oxidative addition step, which is common for electron-deficient aryl bromides like this substrate.[1] The primary areas to investigate are the catalyst system (ligand and palladium source) and the reaction conditions (base and solvent).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Suzuki reaction.
Q2: I'm observing significant protodeboronation of my boronic acid and/or hydrodehalogenation of my indazole. How can I prevent these side reactions?
A2: These side reactions are often linked to the choice of base and the presence of water.
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (like water) instead of transmetalating to the palladium center. Using an anhydrous, strong, non-nucleophilic base like K3PO4 or Cs2CO3 is crucial. Ensure your solvents are rigorously dried.
-
Hydrodehalogenation: This side reaction, where the bromine is replaced by hydrogen, can be promoted by certain phosphine ligands and reaction conditions. Switching to a different ligand class (e.g., from a triarylphosphine to a dialkylbiarylphosphine) can mitigate this. It can also be a sign that the reductive elimination is slow compared to competing pathways; a more electron-rich ligand can help accelerate the desired final step.[6]
Q3: Which specific catalyst system do you recommend for Suzuki or Buchwald-Hartwig reactions with this substrate?
A3: For electron-deficient and sterically hindered substrates, standard catalysts like Pd(PPh3)4 are often ineffective.[7] You require a more robust system designed to accelerate the rate-limiting oxidative addition step.[8]
| Reaction Type | Recommended Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd2(dba)3 + SPhos or RuPhos (1-3 mol% Pd) | Cs2CO3 or K3PO4 | 1,4-Dioxane or Toluene/H2O | 100 - 120 |
| Buchwald-Hartwig | Pd(OAc)2 + BrettPhos or XPhos (1-3 mol% Pd) | NaOtBu or LHMDS | Toluene or DME | 90 - 110 |
Rationale:
-
Ligands: The Buchwald-type ligands (SPhos, RuPhos, BrettPhos, XPhos) are both sterically bulky and highly electron-donating.[7][8] The bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in oxidative addition. The electron-donating character increases the electron density on the palladium, which also facilitates its insertion into the C-Br bond.[9][10]
-
Base: Strong, inorganic bases like Cs2CO3 and K3PO4 are effective for Suzuki couplings. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu is typically required to deprotonate the amine coupling partner.[6]
Focus Area B: Amide Bond Formation & Carboxylic Acid Derivatization
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) is very slow and gives a low yield. What is the problem?
A1: The issue is twofold: the electronic deactivation of the carboxylate and potential interference from the amine base. Direct reaction between a carboxylic acid and an amine is generally difficult because the amine, acting as a base, deprotonates the carboxylic acid to form a highly unreactive carboxylate salt.[2][11] While coupling reagents are designed to overcome this, the electron-withdrawing effects on your specific molecule make the carboxylate particularly stable and unreactive.
Q2: What are the best coupling reagents for this type of hindered and electronically deactivated carboxylic acid?
A2: You need a more potent activating agent than standard carbodiimides. The goal is to convert the carboxylic acid's -OH group into a much better leaving group.[2][12]
| Reagent Class | Examples | Mechanism of Action | Key Advantages |
| Phosphonium Salts | HATU, HBTU, PyBOP | Forms a highly reactive OBt/OAt active ester. | High reactivity, fast reaction times, often suppresses racemization. |
| Uronium Salts | HCTU, TBTU | Similar to phosphonium salts, forms active esters. | Generally less expensive than phosphonium salts, very effective. |
| Acyl Halide Formation | Thionyl Chloride (SOCl2), Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride intermediate.[12][13] | Highest reactivity; ideal for very stubborn couplings. Requires careful handling. |
Recommendation: Start with HATU or HCTU. If reactivity remains low, converting the acid to the acyl chloride is the most robust, albeit harsher, method.
Q3: I am trying to couple my indazole with a poorly nucleophilic amine, and the reaction is failing. What can I do?
A3: This is a classic "difficult coupling" scenario where both partners are unreactive.[14] In this case, maximizing the electrophilicity of the carboxylic acid component is key.
-
Convert to Acyl Fluoride: A protocol using reagents like PyFluor or XtalFluor can convert the carboxylic acid to an acyl fluoride. Acyl fluorides are more stable than acyl chlorides but still highly reactive towards amines, making them an excellent choice for difficult couplings.[14]
-
Use High Temperature: For particularly challenging couplings, running the reaction at elevated temperatures (e.g., 80-100 °C), potentially with microwave assistance, can provide the necessary activation energy.[15]
Q4: Should I protect the indazole N-H proton before attempting these reactions?
A4: Protection is a strategic choice that depends on your reaction conditions.
-
For Cross-Coupling: If using a very strong base like NaOtBu or LHMDS (common in Buchwald-Hartwig amination), N-H deprotonation is likely.[6] This can sometimes be beneficial, but it can also lead to solubility issues or catalyst inhibition. Protecting the nitrogen, for example as a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group, can provide a cleaner reaction profile.[16] The SEM group is particularly useful as it can be removed under mild conditions.[16]
-
For Amide Coupling: In standard amide couplings using HATU/HCTU with a tertiary amine base (like DIPEA), the N-H is generally not acidic enough to interfere. However, if you are converting to an acyl chloride with SOCl2, protection is highly recommended to prevent side reactions at the nitrogen.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to solubilize this compound?
-
This compound has poor solubility in nonpolar solvents like hexanes and dichloromethane. It shows moderate to good solubility in polar aprotic solvents such as DMF, DMAc, NMP, and THF, especially upon gentle warming. For reactions, 1,4-dioxane is often a good choice.
Q2: What is the required purity of the starting material?
-
For any catalytic reaction, starting material purity is paramount. We recommend using material that is >98% pure as determined by HPLC and NMR. Impurities can poison the catalyst or lead to unforeseen side products.
Q3: Are there any known decomposition pathways to be aware of?
-
Indazole-based compounds can be sensitive to strong oxidizing conditions. While generally stable, prolonged heating (>150 °C) in the presence of strong acids or bases may lead to degradation. Decarboxylation is a potential risk under harsh thermal conditions, though it typically requires very high temperatures for aromatic carboxylic acids.[11]
Section 4: Optimized Experimental Protocols
These protocols serve as a validated starting point for your experiments.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize success with electron-deficient aryl bromides.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (Cs2CO3, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium source (e.g., Pd2(dba)3, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to ensure the carboxylic acid product is protonated. Separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: High-Efficiency Amide Bond Formation (HATU)
This protocol is for coupling with primary or secondary amines.
-
Activation: To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (~0.2 M), add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 15-20 minutes. A color change is often observed as the active ester forms.
-
Amine Addition: Add the amine (1.1 equiv) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. If the amine is poorly nucleophilic, the reaction can be gently heated to 40-50 °C. Monitor progress by LC-MS.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl. Separate the layers.
-
Purification: Wash the organic layer sequentially with saturated NaHCO3 solution and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude amide product by flash column chromatography.
References
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 24). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2023, January 6). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. In Molecules. Retrieved from [Link]
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
MDPI. (2019, August 14). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. In Catalysts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. jackwestin.com [jackwestin.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid with nucleophiles
Welcome to the technical support center for 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, particularly concerning its reactions with nucleophiles. Our aim is to provide practical, experience-driven advice to help you navigate the complexities of this molecule's reactivity and achieve your desired synthetic outcomes.
Introduction to the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound. Its reactivity is governed by the interplay of its distinct functional groups: the indazole core, the bromine atom at the 3-position, the fluorine atom at the 6-position, and the carboxylic acid at the 4-position. Understanding the electronic effects of these groups is crucial for predicting the outcome of nucleophilic substitution reactions and for troubleshooting unexpected results.
The bromine atom at the 3-position is the most common site for nucleophilic substitution. However, the electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the reactivity of the entire molecule, sometimes leading to unexpected side reactions. This guide will help you anticipate and address these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during nucleophilic substitution reactions with this compound.
Issue 1: Low or No Conversion to the Desired Product
Symptoms:
-
LC-MS analysis shows predominantly unreacted starting material.
-
TLC analysis indicates the absence of a new, more polar spot corresponding to the product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Activated System | The indazole ring, although bearing electron-withdrawing groups, may not be sufficiently electrophilic for reaction with weak nucleophiles under mild conditions. | Increase the reaction temperature. Consider using a more polar aprotic solvent like DMF or NMP to enhance the nucleophilicity of your reagent. |
| Poor Nucleophile Strength | The chosen nucleophile may not be strong enough to displace the bromide. | If possible, deprotonate the nucleophile using a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to increase its nucleophilicity. |
| Steric Hindrance | A bulky nucleophile may have difficulty accessing the C3 position of the indazole. | If feasible, consider a less sterically hindered nucleophile. Alternatively, prolonged reaction times and higher temperatures may be necessary. |
| Protonation of the Nucleophile | The acidic proton of the carboxylic acid or the indazole N-H can protonate the nucleophile, rendering it inactive. | Use a slight excess of the nucleophile or add a non-nucleophilic base to scavenge protons. |
Issue 2: Formation of Multiple Products and Byproducts
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture reveals the presence of multiple unexpected peaks or signals.
-
Difficult purification due to the presence of closely eluting impurities.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Plausible Mechanism | Mitigation Strategies |
| Decarboxylation | Under harsh basic conditions or high temperatures, the carboxylic acid group can be lost as CO₂. | Use milder bases (e.g., K₂CO₃ instead of NaH) and lower reaction temperatures. If the carboxylic acid is not required for the final product, consider protecting it as an ester. |
| N-Alkylation/Arylation | The indazole N-H is acidic and can be deprotonated, leading to reaction with electrophiles. If your nucleophile has an electrophilic counterpart (e.g., in an equilibrium), N-functionalization can occur. | Protect the indazole nitrogen with a suitable protecting group (e.g., SEM, Boc) before performing the nucleophilic substitution. |
| Substitution at the Fluoro Position | While less common, strong nucleophiles under forcing conditions could potentially displace the fluorine atom via nucleophilic aromatic substitution (SNA). | Use the mildest possible reaction conditions that still afford the desired C3-substituted product. Monitor the reaction carefully to avoid over-reaction. |
| Hydrolysis of the Bromo Group | In the presence of water and base, the bromo group can be hydrolyzed to a hydroxyl group, forming an indazolone derivative. | Ensure anhydrous reaction conditions by using dry solvents and reagents. |
| Homocoupling | Under certain catalytic conditions (e.g., palladium catalysis), homocoupling of the bromoindazole can occur. | If using a catalyst, ensure it is selective for the desired cross-coupling reaction and that reaction conditions are optimized to minimize homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to watch out for?
A1: The most common side reactions are often related to the other functional groups on the indazole ring. Decarboxylation under harsh basic conditions and N-alkylation/arylation are frequently observed. It is crucial to carefully select your base and consider protecting the indazole nitrogen if you are working with reactive electrophiles.
Q2: Can I perform the nucleophilic substitution without protecting the carboxylic acid group?
A2: It is often possible, especially with amine nucleophiles. The carboxylic acid can act as an internal proton source, which may require the use of an additional equivalent of base. However, for sensitive reactions or when using organometallic reagents, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended to avoid unwanted side reactions.
Q3: Is the fluorine atom reactive towards nucleophiles?
A3: Generally, the bromine at the 3-position is significantly more labile to nucleophilic displacement than the fluorine at the 6-position in this indazole system. Nucleophilic aromatic substitution of fluorine typically requires strong electron-withdrawing groups positioned ortho or para to it and often more forcing reaction conditions. However, with very strong nucleophiles and high temperatures, displacement of the fluorine should be considered a possibility.
Q4: What are the best analytical techniques to identify side products?
A4: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. LC-MS is excellent for identifying the molecular weights of the components in your reaction mixture, giving you clues about potential side products (e.g., a mass corresponding to the decarboxylated product). 1D and 2D NMR (like COSY and HMBC) are invaluable for elucidating the exact structure of these byproducts.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Visualizing Potential Reaction Pathways
To better understand the reactivity of this compound, the following diagrams illustrate the desired reaction and potential side reactions.
Caption: Desired reaction pathway.
Caption: Common side reaction pathways.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP; 0.1-0.5 M) in a sealed tube, add the amine nucleophile (1.2-2.0 eq) and a base such as K₂CO₃ (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to 6-7 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Identification of Decarboxylation Byproduct
-
LC-MS Analysis: Analyze the crude reaction mixture by LC-MS. Look for a peak with a mass corresponding to the starting material minus the mass of CO₂ (44 Da).
-
¹H NMR Analysis: In the ¹H NMR spectrum of the crude product, the disappearance of the signal corresponding to the proton at the 5-position and the appearance of a new aromatic signal may indicate decarboxylation. The integration of the remaining aromatic protons relative to any internal standard will also change.
References
-
Hu, Y., et al. (2006). Discovery of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Foretinib, GSK1363089), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. Journal of Medicinal Chemistry, 49(18), 5473-5481. [Link]
- World Intellectual Property Organization. (2005).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
Technical Support Center: Stability of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid Derivatives
Welcome to the technical support center for 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, like many heterocyclic systems, its stability can be influenced by a variety of factors during synthesis, purification, storage, and in biological assays. This guide provides a structured approach to identifying and resolving common stability issues.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.
Question 1: I'm observing new, unexpected peaks in my HPLC analysis after storing my compound in a DMSO stock solution. What could be the cause?
Answer: The appearance of new peaks upon storage in DMSO is a classic indicator of compound degradation. While this compound is generally stable in solid form when stored correctly, solutions can be more susceptible to degradation.[4][5] Several factors could be at play:
-
Oxidation: The indazole ring, similar to other nitrogen-containing heterocycles like imidazole, can be susceptible to oxidation.[4][6] This can be exacerbated by the presence of peroxides in older DMSO stocks or exposure to air and light.
-
Hydrolysis: If your DMSO is not anhydrous, the presence of water could lead to hydrolysis of derivatives, especially if your molecule contains labile functional groups like esters or amides.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.[4][5] Many heterocyclic compounds exhibit some level of photosensitivity.
Troubleshooting Workflow:
To diagnose the issue, a systematic approach is recommended. The following workflow outlines the steps to identify the cause of degradation.
Caption: A decision-making workflow for troubleshooting the degradation of compounds in DMSO stock solutions.
Question 2: My reaction yield for a coupling reaction with the carboxylic acid group is consistently low. Could this be a stability issue?
Answer: While reaction conditions are the primary suspect for low yields, the stability of your starting material can play a role. The 3-bromo and 6-fluoro substitutions on the indazole ring are electron-withdrawing, which can affect the reactivity of the entire molecule.
-
Decarboxylation: Indazole-4-carboxylic acids can be susceptible to decarboxylation under harsh thermal conditions. If your reaction requires high temperatures for an extended period, you might be losing starting material.
-
Side Reactions: The bromine at the 3-position is a handle for cross-coupling reactions.[7] Depending on your reaction conditions (e.g., presence of a palladium catalyst and a base), you could be inadvertently promoting a side reaction at this position.
Recommendations:
-
Confirm Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your this compound using a reliable analytical method like HPLC or NMR.
-
Moderate Reaction Conditions: If possible, explore milder coupling reagents or lower reaction temperatures to minimize the risk of thermal degradation.
-
Inert Atmosphere: For reactions involving organometallic catalysts, ensure a strictly inert atmosphere to prevent oxidative side reactions.
Question 3: How can I proactively assess the stability of my specific derivative?
Answer: Proactively understanding the stability profile of your molecule is crucial for data integrity and for developing a robust drug candidate. Forced degradation studies (also known as stress testing) are the industry-standard approach.[6][8] These studies intentionally expose the drug substance to harsh conditions to identify potential degradation pathways and products.[4][6][8]
Forced Degradation Experimental Workflow:
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A standard workflow for conducting forced degradation studies on a new chemical entity.
Detailed Protocol for Forced Degradation:
This protocol is adapted from established methodologies for related heterocyclic compounds.[1]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your this compound derivative in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sampling and Analysis: At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot. For acid and base hydrolysis samples, neutralize the solution before analysis. Analyze all samples using a validated stability-indicating HPLC method.
| Stress Condition | Typical Incubation | Potential Degradation Pathway |
| Acidic (0.1 M HCl) | 60°C | Hydrolysis of amide/ester derivatives |
| Basic (0.1 M NaOH) | 60°C | Hydrolysis, potential ring opening |
| Oxidative (3% H₂O₂) | Room Temperature | N-oxidation of the indazole ring |
| Thermal | 80°C | Decarboxylation, general decomposition |
| Photolytic (ICH Q1B) | Photostability Chamber | Radical-mediated degradation, rearrangement |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q2: Are there any known incompatibilities for this class of compounds? A2: Avoid strong oxidizing agents, strong bases, and prolonged exposure to high heat. When planning reactions, consider the potential for side reactions at the bromine and carboxylic acid functionalities.
Q3: My compound is a 1H-indazole. Can it isomerize to the 2H-indazole tautomer? A3: Tautomerism is a known characteristic of indazoles.[2] While the 1H-indazole is generally the more thermodynamically stable tautomer, the equilibrium can be influenced by substitution patterns, solvent, and pH.[2][3][10] It is important to characterize your compound thoroughly to confirm the dominant tautomeric form under your experimental conditions.
Q4: What is a "stability-indicating method," and why is it important? A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8][11] Its importance lies in its ability to provide a true measure of the compound's stability, which is a regulatory requirement in drug development.[8] A typical method is a gradient reverse-phase HPLC (RP-HPLC) with UV or mass spectrometric detection.[11][12][13]
References
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.
- Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Bentham Science.
- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Benchchem.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. SpringerLink.
- 3-bromo-6-fluoro-4-indazolecarboxylic acid. Echemi.
- Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- Stability indicating study by using different analytical techniques. IJSDR.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Walsh Medical Media.
- Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijsdr.org [ijsdr.org]
- 9. echemi.com [echemi.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. rjptonline.org [rjptonline.org]
Validation & Comparative
A Senior Application Scientist's Guide to Navigating the Indazole Isomer Landscape: A Comparative Analysis of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
To the discerning researcher in drug development, the indazole scaffold is a familiar and highly valued structural motif. This ten-π electron aromatic heterocyclic system, a fusion of benzene and pyrazole rings, is celebrated as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility stems from its ability to act as a bioisostere for native structures like indole and phenol, while offering distinct advantages.[1] Unlike indole, the additional nitrogen atom in the pyrazole ring provides a hydrogen bond acceptor site, potentially enhancing binding affinity to protein targets.[1] Furthermore, indazole derivatives often exhibit greater metabolic stability compared to their phenol counterparts.[1]
The biological promiscuity of the indazole core is extensive, with derivatives demonstrating a wide spectrum of activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] FDA-approved drugs such as Pazopanib, a tyrosine kinase inhibitor for renal cell carcinoma, feature this core structure, cementing its therapeutic relevance.[4]
However, the true power of the indazole scaffold is unlocked through precise functionalization. The specific placement of substituents around the ring system dramatically influences the molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. This guide provides an in-depth, objective comparison of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid , a highly functionalized intermediate, against its positional isomers. Our goal is to dissect the strategic rationale behind this specific substitution pattern and to equip you, the research professional, with the insights needed to select the optimal building block for your discovery program.
The Subject Molecule: Deconstructing this compound
Before delving into a comparative analysis, we must first characterize our primary molecule of interest. This compound (CAS 885522-01-0) is a synthetic building block designed for versatility in drug discovery.[7][8] Its structure is a deliberate convergence of three key functional groups, each positioned to impart specific, desirable properties.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrFN₂O₂ | [7][8] |
| Molecular Weight | 259.03 g/mol | [7][8] |
| XLogP3 | 2.2 | [7] |
| Boiling Point | 491.7 ± 40.0 °C at 760 mmHg | [7] |
| Density | 2.0 ± 0.1 g/cm³ | [7] |
The strategic value of this molecule lies not in these numbers alone, but in the synergistic interplay of its components.
Comparative Analysis: The Criticality of Substituent Positioning
The decision to use this compound over its isomers is a calculated one, driven by structure-activity relationship (SAR) principles. Let's dissect the importance of each functional group's location.
The Carboxylic Acid at C4: An Anchor and Solubilizing Group
The carboxylic acid is arguably the most influential group for directing biological interactions. Its placement at the C4 position is a key design choice.
-
Vectorial Orientation: Compared to an isomer like indazole-3-carboxylic acid, the C4-carboxy group projects into a different spatial vector.[9][10] This orientation can be crucial for accessing specific binding pockets or avoiding steric clashes within a protein's active site.
-
Acidity and Interaction Potential: The C4 position allows the carboxylate to act as a potent hydrogen bond acceptor or to form a salt bridge with a basic residue (e.g., lysine, arginine) in a target protein. Its acidity (pKa) will be modulated by the electron-withdrawing effects of the adjacent bromine (C3) and the more distant fluorine (C6).
-
Physicochemical Impact: While adding a polar group, the C4 position may offer a different balance of solubility and cell permeability compared to isomers where the carboxyl group is at C3, C5, or C6.
The Bromine at C3: A Versatile Synthetic Handle and Halogen Bond Donor
The bromine atom at the C3 position is a cornerstone of this molecule's utility as a research tool.
-
Synthetic Gateway: The C3-Br bond is primed for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries by introducing various aryl, alkyl, or amine groups at this position, a common strategy in lead optimization.[4] Bromination at C3 is a well-established synthetic transformation.[11]
-
Steric and Electronic Influence: Bromine is larger than hydrogen or fluorine, and its presence at C3 can enforce a specific conformation on adjacent groups or interact with the target protein through steric complementarity.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the protein backbone or a side chain. This interaction, while weaker than a hydrogen bond, can be critical for enhancing binding affinity and selectivity. Placing the bromine at other positions (e.g., C4, C5, C7) would completely alter the directionality of this potential interaction.[12]
The Fluorine at C6: The Pharmacokinetic Modulator
The strategic placement of fluorine is a hallmark of modern medicinal chemistry, and its location at C6 is no exception.[13][14]
-
Metabolic Blocking: The C6 position on the benzene portion of the indazole is a common site for oxidative metabolism by cytochrome P450 enzymes. Replacing a C-H bond with a much stronger C-F bond effectively blocks this metabolic pathway, increasing the compound's half-life and oral bioavailability.[14][15] A 7-fluoro isomer might offer similar protection, but the C6 position is often preferred.
-
Modulation of Electronics and pKa: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can influence the entire ring system.[16] A C6-fluoro substituent will lower the pKa of the indazole N-H and the C4-carboxylic acid, making them more acidic. This can subtly alter hydrogen bonding strengths and the ionization state of the molecule at physiological pH.
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[13] The C6 position contributes to this effect without adding significant steric bulk.
The combination of these three groups in a 3-bromo, 6-fluoro, 4-carboxylic acid arrangement creates a unique chemical entity. An isomer such as 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid would present a completely different set of properties: the synthetic handle (Br) would be in a different location, and the primary binding group (COOH) would project into a different vector, likely leading to a profoundly different biological activity profile.[17]
Visualizing the Isomeric Decision Framework
To conceptualize the selection process, a medicinal chemist might follow a logical workflow when considering which indazole isomer to advance in a research program.
Caption: Logical workflow for the strategic selection of substituents on an indazole scaffold.
Experimental Protocols for the Researcher
Trustworthy data is built on robust experimental design. The following protocols provide validated, step-by-step methodologies relevant to the synthesis and evaluation of indazole derivatives.
Protocol 1: Representative Synthesis of a Substituted 1H-Indazole
This protocol is a generalized procedure based on the common synthetic route involving the cyclization of a substituted fluorobenzonitrile with hydrazine, a method known for its reliability and scope.[6][18]
Caption: Generalized synthetic workflow for producing functionalized indazole derivatives.
Methodology:
-
Cyclization to form the Indazole Core:
-
To a solution of the appropriately substituted 2-fluorobenzonitrile (1.0 eq) in n-butanol (5 mL/mmol), add hydrazine hydrate (2.0 eq).
-
Causality: Hydrazine acts as the dinucleophile, first displacing the activated fluorine atom and then cyclizing onto the nitrile group to form the pyrazole ring of the indazole system. n-Butanol is a suitable high-boiling solvent for this reflux reaction.
-
Heat the mixture to reflux (approx. 118 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting 3-amino-indazole intermediate by silica gel chromatography.
-
-
Introduction of Bromine at C3 (Sandmeyer Reaction):
-
Suspend the 3-amino-indazole intermediate (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 5.0 eq).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Causality: This step forms the diazonium salt intermediate, which is highly reactive.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the 3-bromo-indazole by column chromatography.
-
-
Hydrolysis/Further Modification:
-
If the starting benzonitrile contained an ester group, it can now be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final product.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative)
Indazoles are well-known hinge-binding kinase inhibitors.[1][19] This protocol describes a common method to assess the inhibitory potential of a compound like this compound (or its derivatives) against a target kinase.
Principle: This is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity. Inhibition is measured as a decrease in the fluorescence signal.
Materials:
-
Target Kinase (e.g., VEGFR, EGFR)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compounds (dissolved in DMSO)
-
384-well assay plates (white, low-volume)
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.
-
Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include DMSO-only wells for positive (100% activity) and negative (0% activity) controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer. Add this solution (e.g., 5 µL) to the wells containing the compounds.
-
Causality: This step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated. Pre-incubation (e.g., 15 minutes at room temperature) is often performed.
-
Prepare a 2X ATP solution in assay buffer. Initiate the kinase reaction by adding this solution (e.g., 5 µL) to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent (e.g., 10 µL) according to the manufacturer's instructions. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent (e.g., 20 µL). This reagent converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate in the dark (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion: A Strategically Designed Tool for Drug Discovery
The selection of a chemical building block is a critical decision in any drug discovery campaign. This compound is not merely one of many available indazoles; it is a highly engineered molecule whose specific substitution pattern offers a synergistic combination of advantages.
-
The C4-carboxylic acid provides a strong, directionally specific anchor for protein binding.
-
The C3-bromine serves as an essential synthetic handle for rapid library generation and a potential halogen bond donor.
-
The C6-fluorine is strategically placed to enhance metabolic stability and fine-tune the electronic properties of the entire scaffold.
While other indazole isomers undoubtedly have their place and may be optimal for different biological targets or research goals, this particular isomer represents a convergence of properties ideally suited for modern kinase inhibitor design and other therapeutic areas where this combination of binding potential, synthetic versatility, and favorable pharmacokinetics is desired. By understanding the causal relationship between substituent position and function, researchers can make more informed decisions, accelerating the journey from hit identification to lead optimization.
References
-
Pereira, J. A. R., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available from: [Link]
-
Kim, J., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Lainchbury, M., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry. Available from: [Link]
-
Chen, Y.-L., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available from: [Link]
-
Lainchbury, M., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
-
Khan, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available from: [Link]
-
Semantic Scholar. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. Available from: [Link]
-
Le-Quellec, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]
-
Taylor & Francis Online. (2022). Indazole – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST. Available from: [Link]
-
Li, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
ResearchGate. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Available from: [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]
-
Wang, S., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie. Available from: [Link]
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]
-
Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Iacono, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorine substituent effects (on bioactivity) | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. 885520-65-0|4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. caribjscitech.com [caribjscitech.com]
A Comparative Guide to FAK Inhibitors: An In-Depth Analysis of Scaffolds Derived from Indazole and Related Heterocyclic Cores
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a pivotal node in cellular signaling, orchestrating pathways crucial for cell survival, proliferation, migration, and adhesion.[1][2][3] Its overexpression and hyperactivity are frequently correlated with increased malignancy and poor prognosis in a multitude of human cancers, making it a compelling target for therapeutic intervention.[1][2][3] Small molecule inhibitors targeting FAK have thus become a significant area of research and development.[1]
The indazole core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[4][5][6] This guide provides a comparative analysis of prominent FAK inhibitors that are either derived from or share bioisosteric features with the indazole core. We will delve into their structure-activity relationships, mechanistic differences, and the experimental data that define their performance, providing researchers with the insights needed to select and utilize these powerful chemical tools.
The FAK Signaling Axis: A Prime Oncogenic Target
FAK acts as a critical mediator, translating signals from the extracellular matrix (ECM) via integrin receptors into the cell's interior.[1][7] The canonical activation pathway begins with integrin clustering, which triggers FAK autophosphorylation at the Tyrosine 397 (Y397) residue.[1][8][9] This event is the hallmark of FAK activation, creating a high-affinity docking site for the SH2 domain of Src family kinases.[1][8] The resultant FAK/Src complex phosphorylates additional downstream targets, activating major pro-survival and pro-proliferative pathways, including the PI3K/AKT/mTOR and MAPK/ERK cascades.[1][8][10] Dysregulation of this axis is a key driver in tumor progression and metastasis.[10]
Caption: The FAK signaling pathway initiated by integrin engagement with the ECM.
Comparative Analysis of FAK Inhibitors
While numerous heterocyclic scaffolds have been employed to target FAK, this section focuses on prominent inhibitors that are either direct indazole derivatives or feature related hinge-binding moieties like pyrazoles and pyrrolopyrimidines. Most of these compounds are ATP-competitive, targeting the kinase domain to prevent the critical autophosphorylation event.[11]
| Inhibitor | Core Scaffold | FAK IC₅₀ | PYK2 IC₅₀ | Key Features & Selectivity | Clinical Status (as of recent data) |
| GSK2256098 | 1H-Pyrazole | ~0.4 nM | >1000x selective | Highly selective for FAK over the closely related PYK2.[12][13] Reduces microvessel density and proliferation.[14] | Not in active clinical trials.[13] |
| Defactinib (VS-6063) | Pyrimidine | 0.6 nM[13] | 0.6 - 423.4 nM[13] | Potent dual inhibitor of FAK and PYK2.[10][13] Inhibits FAK Y397 phosphorylation in a dose-dependent manner.[10] | Multiple Phase I/II trials, often in combination therapies.[10][13] |
| PF-562271 | Diaminopyrimidine | 1.5 nM[15] | Potent | An early, potent, orally available dual FAK/PYK2 inhibitor.[2][13] | Development largely superseded by Defactinib. |
| IN10018 (BI-853520) | Non-heterocycle core | 1 nM[16][17][18] | 2 - 50 µM[13] | Highly potent and selective FAK inhibitor.[10][13][16] Rapidly inhibits FAK autophosphorylation in tumor tissue.[10] | Phase I/II clinical trials.[2][13] |
| TAE226 | Pyrrolopyrimidine | 5.5 nM[12] | Potent | Dual FAK/IGF-1R inhibitor. Its development was halted due to off-target effects on glucose metabolism.[2] | Discontinued. |
Expert Insights on Inhibitor Selection:
-
For maximum FAK selectivity: GSK2256098 and IN10018 are superior choices. The profound selectivity of GSK2256098 (>1000-fold) over PYK2 makes it an exceptional tool for dissecting FAK-specific functions without the confounding variable of PYK2 inhibition.[12][13] IN10018 also offers high potency and selectivity.[13]
-
For dual FAK/PYK2 inhibition: Defactinib is the current standard. Proline-rich tyrosine kinase 2 (PYK2) is the closest homolog to FAK, and in some cancer contexts, its inhibition may be therapeutically beneficial. Defactinib's dual activity allows for the simultaneous targeting of both kinases.[10]
-
Causality behind ATP-Competitive Inhibition: The vast majority of these inhibitors are ATP-competitive because the ATP-binding pocket of kinases offers a well-defined structure with conserved residues (the "hinge region") that can be targeted with high affinity. Indazole and similar N-heterocycles are particularly effective at forming crucial hydrogen bonds with this hinge region, anchoring the inhibitor and preventing ATP from binding, thus shutting down kinase activity.[11][19]
Key Experimental Protocols for FAK Inhibitor Characterization
To ensure trustworthiness, protocols must be robust and self-validating. Below are detailed methodologies for primary biochemical and secondary cell-based assays crucial for evaluating any novel FAK inhibitor.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FAK. The ADP-Glo™ Kinase Assay is a common, reliable method that quantifies kinase activity by measuring the amount of ADP produced.[20]
Principle: The assay is performed in two steps. First, the FAK kinase reaction occurs, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the ADP produced and thus to FAK activity.[20]
Caption: Workflow for an in vitro FAK kinase assay using ADP-Glo™ technology.
Detailed Protocol:
-
Reagent Preparation:
-
Thaw recombinant FAK enzyme, 5x Kinase Assay Buffer, ATP, and substrate (e.g., Poly(Glu,Tyr 4:1)) on ice.[21][22]
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. A typical buffer contains Tris, MgCl₂, BSA, and DTT.[20]
-
Prepare a serial dilution of the test inhibitor in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., <1%) to ensure solubility without affecting enzyme activity.[21]
-
-
Kinase Reaction:
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP (e.g., final concentration 25 µM), and substrate.[21]
-
In a white 96-well plate, add 12.5 µL of Master Mix to each well.[21]
-
Add 2.5 µL of the serially diluted test inhibitor. For "Positive Control" and "Blank" wells, add 2.5 µL of the diluent solution (buffer with DMSO).[21]
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[21]
-
Dilute the FAK enzyme to the working concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.[21]
-
Initiate the reaction by adding 10 µL of diluted FAK enzyme to all wells except the "Blank".
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the unused ATP.
-
Incubate at room temperature for 45 minutes.[21]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.[20][21]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Plot the percent inhibition (relative to the "Positive Control") against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).
-
This assay validates that the inhibitor can enter the cell and engage its target, FAK. The readout is the level of FAK phosphorylated at Y397, typically measured by Western Blot or ELISA.
Detailed Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Plate cancer cells known to overexpress FAK (e.g., ovarian cancer SKOV3, breast cancer MDA-MB-231) and grow to 70-80% confluency.
-
Treat cells with various concentrations of the FAK inhibitor (and a vehicle control) for a specified time (e.g., 2-24 hours).[17]
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[23]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.[23]
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Normalize the protein concentration for all samples. Add Laemmli buffer and boil for 5 minutes to denature the proteins.[23]
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Y397).
-
Separately, probe another membrane (or strip and re-probe the same one) with an antibody for total FAK to serve as a loading control. An antibody for a housekeeping protein like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[23]
-
-
Data Analysis:
-
Quantify the band intensity for p-FAK (Y397) and total FAK.
-
Calculate the ratio of p-FAK to total FAK for each treatment condition to determine the dose-dependent inhibition of FAK autophosphorylation.
-
This assay measures the functional consequence of FAK inhibition on cancer cell growth. Assays like the MTT or RealTime-Glo™ MT Cell Viability Assay are commonly used.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for 48-96 hours.[9]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the water-soluble MTT to an insoluble purple formazan.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The development of FAK inhibitors built upon indazole and related heterocyclic scaffolds has provided the research community with potent and increasingly selective tools to probe cancer biology and develop new therapeutics. The choice of inhibitor—be it the highly FAK-selective GSK2256098 or the dual FAK/PYK2 inhibitor Defactinib—should be guided by the specific experimental question.[10][12] For researchers aiming to confirm target engagement and functional outcomes, the detailed protocols provided herein offer a robust framework for generating reliable and reproducible data.
Future advancements will likely focus on developing inhibitors with even greater selectivity, novel mechanisms of action (such as allosteric inhibitors), and improved pharmacokinetic properties.[11] Furthermore, the exploration of FAK inhibitors in combination therapies, designed to overcome drug resistance and enhance efficacy, remains a promising and active area of clinical investigation.[13]
References
-
Schematic representation of focal adhesion kinase signalling. FA... Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Chemi-Verse™ FAK Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
Data Sheet - FAK Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
Schematic of FAK and c-Src mediated cell adhesion and cell migration... - ResearchGate. Available from: [Link]
-
A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC - NIH. Available from: [Link]
-
Diagram of FAK molecular structure and activation of cell survival signaling - ResearchGate. Available from: [Link]
-
The Development of FAK Inhibitors: A Five-Year Update - MDPI. Available from: [Link]
-
FAK Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - IMR Press. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]
-
Roles and inhibitors of FAK in cancer: current advances and future directions - PMC. Available from: [Link]
-
FAK inhibitors as promising anticancer targets: present and future directions - PMC. Available from: [Link]
-
Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC - PubMed Central. Available from: [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available from: [Link]
-
Targeting FAK in anti-cancer combination therapies - PMC - PubMed Central. Available from: [Link]
-
Effects of combined PI3K and FAK inhibition on cell proliferation,... - ResearchGate. Available from: [Link]
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. Available from: [Link]
-
Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - NIH. Available from: [Link]
-
Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC. Available from: [Link]
-
A Study of the Focal Adhesion Kinase Inhibitor GSK2256098 in Patients with Recurrent Glioblastoma with Evaluation of Tumor Penetration of [11C]GSK2256098 - ResearchGate. Available from: [Link]
-
Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - NIH. Available from: [Link]
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF - ResearchGate. Available from: [Link]
-
Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2 - PubMed. Available from: [Link]
-
New Insights on Fak and Fak Inhibitors - ResearchGate. Available from: [Link]
-
Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]
-
What are FAK inhibitors and how do they work?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. BI-853520 |FAK and PTK2 kinase inhibitor | 1227948-82-4 | InvivoChem [invivochem.com]
- 19. researchgate.net [researchgate.net]
- 20. promega.com.cn [promega.com.cn]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid Analogs as Kinase Inhibitors
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic system, capable of acting as both a hydrogen bond donor and acceptor, makes it an ideal framework for designing potent and selective inhibitors of various enzymes, particularly protein kinases.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid scaffold, a promising starting point for the development of novel kinase inhibitors for therapeutic applications.
This document is intended for researchers, scientists, and drug development professionals. It aims to dissect the intricate relationship between the chemical structure of these analogs and their biological activity, supported by experimental data and detailed protocols.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The this compound core possesses several key features that contribute to its potential as a kinase inhibitor. The indazole ring system itself is known to form crucial interactions with the hinge region of the ATP-binding pocket of many kinases.[2] The substituents at positions 3, 4, and 6 offer vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Position 3 (Bromo Group): The bromine atom at this position can serve as a synthetic handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of different chemical spaces.[1] Its electronegativity and size can also influence binding affinity.
-
Position 6 (Fluoro Group): The fluorine atom at the C6 position can significantly impact the electronic properties of the indazole ring and improve metabolic stability.[3] Fluorine substitution has been shown to enhance the potency of some indazole-based inhibitors.[3]
-
Position 4 (Carboxylic Acid): The carboxylic acid group at C4 can act as a key hydrogen bond donor and acceptor, forming strong interactions with amino acid residues in the target protein.[4] However, this acidic moiety can also lead to poor cell permeability and rapid metabolism. Therefore, its modification into amides, esters, or other bioisosteres is a common strategy in drug design.
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of the substituents. The following sections dissect the SAR at each key position, drawing insights from published studies on related indazole scaffolds.
The Critical Role of the C4-Carboxylic Acid and its Bioisosteres
The carboxylic acid at the 4-position is a pivotal functional group for interaction with the target protein. However, its acidic nature often presents pharmacokinetic challenges. A common and effective strategy is the conversion of the carboxylic acid to a carboxamide. This modification not only retains the hydrogen bonding capabilities but can also introduce new points of interaction and improve drug-like properties.
For instance, in a series of indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide regiochemistry was found to be critical for activity.[5] This highlights the importance of the spatial arrangement of the amide bond for optimal target engagement.
Table 1: Comparison of Antiproliferative Activity of Indazole-6-carboxamide Analogs [1]
| Compound ID | R Group (at C6-linked moiety) | Average GI50 (µM) |
| 6f | 3,5-dimethoxyphenyl | 0.77 |
| 6i | 2-chlorophenyl | 0.86 |
| 6j | 3-chlorophenyl | 1.05 |
| 6s | 4-acetamidophenyl | 1.05 |
| 6n | 4-methylphenyl | 1.07 |
| Doxorubicin | (Reference Drug) | 1.10 |
Note: The table presents data for a series of 1H-indazole-6-carboxamide derivatives, illustrating the impact of substitutions on a related scaffold.
Exploring Substitutions at the C3 Position
The 3-position of the indazole ring is a key site for modulating potency and selectivity. Replacing the bromine atom with various aryl or heterocyclic rings can lead to significant gains in activity. Structure-activity relationship studies on different indazole series have consistently shown that aryl groups at the C3 position are crucial for inhibitory activities.[1]
In the context of pan-Pim kinase inhibitors, systematic optimization of a 3-(pyrazin-2-yl)-1H-indazole lead compound led to derivatives with nanomolar potency.[3] This underscores the potential for introducing nitrogen-containing heterocycles at this position to enhance interactions with the kinase active site.
The Influence of Substituents on the Benzenoid Ring (C6 Position)
The C6-fluoro substituent is a strategic starting point. While fluorine often enhances metabolic stability and binding affinity, exploring other small substituents at this position can further refine the pharmacological profile. Studies on indazole arylsulfonamides as CCR4 antagonists have indicated a preference for small groups at the C5, C6, and C7 positions, with C6 analogs being particularly favored.[3][4]
Furthermore, the introduction of larger, more complex moieties at the C6 position via cross-coupling reactions can lead to highly potent compounds. For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles were identified as potent FGFR inhibitors.[3]
Table 2: Kinase Inhibitory Activity of Representative Indazole Analogs
| Scaffold | Target Kinase | Compound | IC50 (nM) | Reference |
| 3-(Pyrazin-2-yl)-1H-indazole | Pim-1, Pim-2, Pim-3 | 82a | 0.4, 1.1, 0.4 | [3] |
| 1H-Indazole | EGFR T790M, EGFR | 109 | 5.3, 8.3 | [3] |
| 3-Amino-5-substituted indazole | ALK | 127 (Entrectinib) | 12 | [3] |
| 1H-Indazole-3-carboxamide | PAK1 | 30l | 9.8 | [6] |
| Indazole-pyrimidine hybrid | VEGFR-2 | 30 | 1.24 | [7] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research and comparison, this section provides detailed, step-by-step methodologies for the synthesis of key analogs and the execution of relevant biological assays.
General Synthesis of 3-Bromo-6-fluoro-1H-indazole-4-carboxamide Analogs
The synthesis of 3-Bromo-6-fluoro-1H-indazole-4-carboxamide analogs typically starts from the corresponding carboxylic acid. The following is a general procedure for the amide coupling reaction.
Step-by-step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as HATU (1.1 equivalents) or EDC/HOBt (1.1 equivalents each), to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay. The following is a general protocol for a luminescence-based kinase assay.
Step-by-step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and a solution of the test compound at various concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase solution to wells containing the test compounds or DMSO (vehicle control).
-
Initiation: Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The antiproliferative activity of the compounds is often assessed using a colorimetric assay like the MTT assay.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[1]
Visualizing the Structure-Activity Landscape and Biological Context
Graphical representations are invaluable tools for understanding complex biological data. The following diagrams illustrate the key SAR findings and a representative signaling pathway that could be targeted by these indazole-based inhibitors.
Key Structure-Activity Relationships of the Indazole Scaffold
Caption: Key SAR points for the this compound scaffold.
A Representative Kinase Signaling Pathway
Sources
- 1. b.aun.edu.eg [b.aun.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from the parent molecule, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid. As a scaffold, indazole derivatives are prevalent in medicinal chemistry, frequently targeting protein kinases and G-protein coupled receptors (GPCRs), and often exhibiting cytotoxic effects on cancer cell lines.[1][2][3] Therefore, a robust in vitro assay cascade is essential to characterize the biological activity of new chemical entities derived from this promising starting material.
This document is structured to provide not just protocols, but the strategic rationale behind the selection and sequencing of these assays. We will explore a logical progression from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays, ensuring a thorough and reliable characterization of your compounds.
The Logic of the Assay Cascade
A successful in vitro validation strategy for novel compounds begins with broad screening to identify primary biological targets and progresses to more complex, cell-based systems to understand the compound's effects in a more physiological context. This hierarchical approach, often referred to as an assay cascade, is both time and resource-efficient. It allows for the early deselection of inactive or undesirable compounds, while prioritizing the most promising candidates for more in-depth analysis.
Our proposed cascade for derivatives of this compound will focus on three common activities of indazole-based compounds: kinase inhibition, GPCR modulation, and cytotoxicity.
Caption: A logical workflow for the in vitro validation of novel compounds.
I. Primary Screening: Biochemical Kinase Inhibition Assays
Given that many indazole derivatives are kinase inhibitors, a primary screen against a panel of kinases is a logical starting point.[3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for quantifying kinase activity and inhibition.
A. LanthaScreen® Eu Kinase Binding/Activity Assay (TR-FRET)
The LanthaScreen® assay is a powerful platform for assessing kinase inhibition.[4] It can be configured as a binding assay, which measures the displacement of a fluorescent tracer from the kinase active site, or as an activity assay that quantifies substrate phosphorylation. The activity assay is often preferred as it directly measures the catalytic function of the enzyme.
The principle of the TR-FRET activity assay involves a terbium-labeled antibody that recognizes a phosphorylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor in close proximity to a fluorescein-labeled substrate (the acceptor). Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength. An inhibitor will prevent substrate phosphorylation, thus reducing the FRET signal.
Caption: Principle of a TR-FRET kinase activity assay.
Experimental Protocol: LanthaScreen® Kinase Activity Assay [5][6]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X serial dilution series of the test compound in 1X Kinase Buffer A.
-
Prepare a 2X solution of the kinase at its EC₈₀ concentration (previously determined) in 1X Kinase Buffer A.
-
Prepare a 2X solution of the fluorescein-labeled substrate and ATP (at the apparent Kₘ concentration) in 1X Kinase Buffer A.
-
Prepare a 2X detection solution containing 20 mM EDTA and 4 nM terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 5 µL of the 2X test compound dilution series.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Mix gently and incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Add 10 µL of the 2X detection solution to each well to stop the kinase reaction.
-
Mix and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable plate reader, with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Example Value | Rationale |
| Kinase Concentration | EC₈₀ | Provides a robust signal window for inhibition. |
| ATP Concentration | Apparent Kₘ | Ensures competitive inhibitors can be accurately assessed. |
| Substrate Concentration | 200 nM | Typically sufficient for a strong signal without being wasteful. |
| Incubation Time | 60 minutes | Allows for sufficient substrate turnover for detection. |
II. Secondary Screening: Cell-Based Functional Assays
Compounds showing activity in biochemical assays should be advanced to cell-based assays to assess their effects in a more complex biological environment. These assays provide insights into cell permeability, off-target effects, and general cytotoxicity.
A. GPCR Functional Assay: cAMP Accumulation
Indazole derivatives have also been shown to modulate GPCRs. A common method to assess the activity of Gs- and Gi-coupled GPCRs is to measure the accumulation of the second messenger cyclic AMP (cAMP).[7][8] HTRF®-based cAMP assays are a widely used, sensitive, and high-throughput method for this purpose.
The principle of the HTRF® cAMP assay is a competitive immunoassay. Cellular cAMP produced in response to GPCR stimulation competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. High levels of cellular cAMP result in low FRET, while low levels of cellular cAMP lead to high FRET.[7][8]
Caption: Principle of a competitive HTRF® cAMP assay.
Experimental Protocol: Gs-Coupled GPCR cAMP Assay [7][9]
-
Cell Preparation:
-
Plate cells expressing the Gs-coupled receptor of interest in a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound.
-
Add the compound dilutions to the cells and incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF® lysis buffer containing the Eu-cryptate anti-cAMP antibody and the d2-labeled cAMP analog.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader.
-
Calculate the HTRF® ratio and convert it to cAMP concentration using a standard curve.
-
Plot cAMP concentration against the logarithm of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
B. Cell Viability/Cytotoxicity Assay: MTT Assay
It is crucial to determine if the observed activity of a compound is due to specific target engagement or simply a result of general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Living cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay [10][11][12]
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for 24-72 hours at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and plot against the logarithm of the compound concentration to determine the IC₅₀ value.
-
| Compound | Kinase A IC₅₀ (nM) | GPCR B EC₅₀ (nM) | Cancer Cell Line X IC₅₀ (µM) |
| Compound 1 | 15 | >10,000 | 0.5 |
| Compound 2 | 250 | 80 | 12 |
| Compound 3 | >10,000 | >10,000 | >50 |
| Staurosporine | 5 | N/A | 0.01 |
Caption: Example data table summarizing the in vitro activities of hypothetical compounds.
III. Tertiary Screening: Mechanism of Action Studies
For compounds that demonstrate potent and specific activity in the primary and secondary screens, further experiments are necessary to elucidate their mechanism of action.
A. Downstream Pathway Analysis: Western Blot
If a compound is found to inhibit a specific kinase, a Western blot can be used to confirm that it also inhibits the phosphorylation of that kinase's downstream substrates in a cellular context.[14][15][16] This provides crucial evidence that the compound is engaging its target in situ and eliciting the expected biological response.
Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein and its phosphorylated form.
Experimental Protocol: Western Blot [14][15][16][17]
-
Sample Preparation:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis:
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the change in substrate phosphorylation in response to the compound.
-
Re-probe the membrane with an antibody for the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Conclusion
The in vitro assay cascade presented here provides a comprehensive and logical framework for the initial characterization of novel compounds derived from this compound. By systematically progressing from high-throughput biochemical screens to more complex cell-based assays, researchers can efficiently identify promising lead candidates and gain valuable insights into their mechanism of action. Adherence to these validated protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]
-
Al-Oqail, M. M., El-Shaer, N. S., & Al-Jenoobi, F. I. (2023). MTT assay protocol. Protocols.io. [Link]
-
Patsnap. (2025). Western Blot Step-by-Step: From Sample Prep to Band Detection. Synapse. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Western Blotting Guidebook. Retrieved from [Link]
-
DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
-
Wang, L., et al. (2020). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 5(42), 27296–27303. [Link]
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
Bouzianne, O., et al. (2023). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 13(15), 10141–10156. [Link]
-
El-Sayed, M. A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6268. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Western Blot Step-by-Step: From Sample Prep to Band Detection [synapse.patsnap.com]
- 16. bosterbio.com [bosterbio.com]
- 17. abcam.co.jp [abcam.co.jp]
Cross-reactivity of kinase inhibitors based on 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
In the landscape of kinase inhibitor discovery, the 3-bromo-6-fluoro-1H-indazole-4-carboxylic acid scaffold has emerged as a privileged structure. Its inherent ability to form key hydrogen bonds with the kinase hinge region, coupled with versatile substitution points, allows for the generation of potent and selective inhibitors. However, achieving absolute selectivity remains a formidable challenge in kinase drug discovery. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors conceptually derived from this indazole core, offering insights into the structural determinants of selectivity and providing robust experimental protocols for in-house evaluation.
The this compound Core: A Strategic Starting Point
The choice of this particular indazole scaffold is rooted in fundamental principles of medicinal chemistry. The indazole ring system is a bioisostere of purine, the core of ATP, enabling it to effectively compete for the kinase ATP-binding site. The substituents on this core are not arbitrary; they are strategically placed to fine-tune the inhibitor's properties.
-
3-Bromo Position: This serves as a crucial synthetic handle, primarily for introducing larger, often hydrophobic, moieties through cross-coupling reactions. These groups can access the deeper hydrophobic pocket of the kinase active site, contributing significantly to potency and selectivity.
-
6-Fluoro Position: The fluorine atom is a key modulator of physicochemical properties. Its high electronegativity can alter the pKa of the indazole ring system, influencing its binding affinity. Furthermore, fluorine can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding without the steric bulk of larger halogens.[1]
-
4-Carboxylic Acid: This group provides a strong hydrogen bond acceptor and can be converted to an amide, offering a vector for further chemical exploration and interaction with the solvent-exposed region of the kinase domain.
To illustrate the journey from this core scaffold to a clinical candidate, we will use the potent and selective Polo-like kinase 4 (PLK4) inhibitor, CFI-400437 , as a primary example. While its synthesis starts from a related indazole, its structure-activity relationship (SAR) and selectivity profile provide invaluable lessons for anyone working with the this compound core.[2][3]
Comparative Cross-Reactivity Profiles
No kinase inhibitor is entirely specific. Understanding the off-target profile is critical for predicting potential side effects and for uncovering new therapeutic opportunities. The following table compares the selectivity of our lead example, CFI-400437, with other well-characterized kinase inhibitors targeting different families. This comparison highlights the diverse cross-reactivity landscapes that can arise from different chemical scaffolds.
| Compound | Primary Target | IC50 (Primary Target) | Key Off-Targets | IC50 (Off-Targets) | Selectivity (Fold) vs. Off-Target |
| CFI-400437 | PLK4 | 0.6 nM[2] | Aurora A, Aurora B, KDR, FLT3 | 370 nM, 210 nM, 480 nM, 180 nM[2] | ~617, ~350, ~800, ~300 |
| Bemcentinib (R428) | AXL | 14 nM[4] | MER, TYRO3, Abl | >700 nM, >1400 nM, >1400 nM[4][5] | >50, >100, >100 |
| Vemurafenib | BRAF V600E | 31 nM | CRAF, Wild-type BRAF | 48 nM, 100 nM | ~1.5, ~3.2 |
| SB203580 | p38α MAPK | 50 nM | CK1, PKB/Akt | ~30-100 nM[6][7] | ~0.6-2 |
Analysis of Cross-Reactivity:
The data reveals that CFI-400437 , while highly potent against PLK4, exhibits off-target activity in the sub-micromolar range against the closely related Aurora kinases, as well as the receptor tyrosine kinases KDR and FLT3.[2] This is not unexpected, given the structural similarities in the ATP-binding sites of these kinases. This "cross-talk" is a critical consideration in the preclinical development of any PLK4 inhibitor based on an indazole scaffold.
In contrast, Bemcentinib (R428) , an AXL inhibitor with a different heterocyclic core, demonstrates a cleaner selectivity profile against its close family members MER and TYRO3.[4][5] This highlights how the core scaffold and its substituents can be optimized to achieve higher selectivity within a kinase family.
Vemurafenib , a BRAF inhibitor, shows very little selectivity against the closely related CRAF, a factor that contributes to the paradoxical activation of the MAPK pathway in BRAF wild-type cells and is associated with certain side effects.[8][9]
Finally, the well-known p38 MAPK inhibitor, SB203580 , serves as a cautionary example of off-target effects. It is now understood to inhibit other kinases like Casein Kinase 1 (CK1) and Akt/PKB with similar potency, complicating the interpretation of data from studies relying solely on this inhibitor.[6][7]
Visualizing the Path to Selectivity
The development of a selective kinase inhibitor is an iterative process of design, synthesis, and testing. The following workflow illustrates the key stages.
Caption: Workflow for the luminescence-based kinase assay.
Conclusion
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. However, as with any privileged scaffold, careful characterization of the cross-reactivity profile is paramount. By employing systematic in vitro screening cascades and leveraging a deep understanding of the structural determinants of kinase-inhibitor interactions, researchers can navigate the complex landscape of the human kinome to develop safer and more effective therapeutics. The data and protocols presented in this guide offer a framework for the rational design and evaluation of the next generation of indazole-based kinase inhibitors.
References
-
Shanware, N. P., et al. (2009). SB203580, a p38 inhibitor, restricts Akt/mTOR signaling and induces apoptosis in vitro and in vivo in breast cancer. Molecular Cancer Therapeutics. [Link]
-
Holland, S. J., et al. (2013). R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer. Cancer Research. [Link]
-
Laufer, R., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Journal of Medicinal Chemistry. [Link]
-
Suri, A., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences. [Link]
-
Ni, Y., & Zhu, J. (2016). The role of fluorine in drug design. Expert Opinion on Drug Discovery. [Link]
-
Chapman, J. A., et al. (2011). Vemurafenib in patients with BRAFV600E-mutant metastatic melanoma: an open-label, multicentre, phase 2 trial. The Lancet Oncology. [Link]
-
Sosman, J. A., et al. (2012). Survival in BRAF V600–mutant melanoma treated with vemurafenib. New England Journal of Medicine. [Link]
-
Adelmann, C. H., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. [Link]
-
InvivoGen. SB203580. [Link]
-
Suri, A., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PubMed Central. [Link]
-
ResearchGate. Selectivity of R428 in cell-based and biochemical assays. [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
National Center for Biotechnology Information. Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma. [Link]
-
National Center for Biotechnology Information. Vemurafenib - StatPearls. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid Derivatives: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, consistently appearing in a multitude of clinically successful drugs and investigational agents. Its unique bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for designing molecules with a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific, highly functionalized indazole, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid , and explores the comparative efficacy of its potential derivatives.
While direct comparative studies on a series of derivatives from this exact starting material are not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from closely related indazole series to provide a predictive framework for efficacy. We will delve into the synthetic pathways, potential biological targets, and the experimental data that underpins our understanding of how structural modifications can influence therapeutic potency.
The Core Scaffold: this compound
The parent molecule, with its strategic placement of a bromine atom, a fluorine atom, and a carboxylic acid group, presents multiple avenues for chemical modification. The bromine at the 3-position is a versatile handle for cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The fluorine at the 6-position can enhance metabolic stability and binding affinity. The carboxylic acid at the 4-position is readily converted to amides, esters, or other functional groups, providing a key interaction point with biological targets.
Chemical Properties of the Core Scaffold:
| Property | Value |
| Molecular Formula | C8H4BrFN2O2 |
| Molecular Weight | 259.03 g/mol |
| XLogP3 | 2.2 |
| Boiling Point | 491.7±40.0 °C at 760 mmHg |
(Data sourced from commercial supplier information)
Synthetic Pathways to Novel Derivatives
The primary route to generating a library of derivatives from this compound involves the derivatization of the carboxylic acid group, most commonly to form amides. This is a robust and well-established chemical transformation in medicinal chemistry.
General Protocol for Amide Synthesis:
A standard approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
-
Activation of the Carboxylic Acid: The carboxylic acid is treated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).
-
Amine Coupling: The desired amine is then added to the reaction mixture. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is purified by column chromatography or recrystallization to yield the final amide derivative.
Caption: Key relationships in structure-activity studies.
Experimental Protocols for Efficacy Evaluation
To experimentally validate the predicted efficacies, a series of in vitro assays would be essential.
Kinase Inhibition Assay (Example: Tyrosine Kinase)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents: Recombinant kinase enzyme, substrate peptide, ATP, and test compounds.
-
Procedure: a. The kinase, substrate, and test compound are pre-incubated in a buffer solution. b. The reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Example: MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative efficacy data for its derivatives is currently limited in publicly accessible literature, the principles of medicinal chemistry and SAR data from related indazole series provide a strong foundation for rational drug design. The synthetic accessibility of amide derivatives, coupled with the potential for potent and selective kinase inhibition, makes this an attractive area for further investigation.
Future research should focus on the synthesis and systematic evaluation of a diverse library of derivatives. This would involve varying the N-substituents of the 4-carboxamide to explore different chemical spaces and optimize interactions with specific biological targets. Such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. Available at: [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. Available at: [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
A Senior Application Scientist's Guide to Benchmarking Novel FAK Inhibitors Against GSK2256098
Introduction: The Rationale for Targeting Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical signaling node in oncology.[1][2] Overexpressed or hyperactivated in a wide array of solid tumors, FAK is a key mediator of signals from integrins and growth factor receptors, which are crucial for cancer cell survival, proliferation, invasion, and migration.[3][4] FAK's activation, marked by autophosphorylation at Tyrosine 397 (Y397), creates a high-affinity binding site for Src family kinases.[3][5] This FAK/Src complex then phosphorylates a host of downstream substrates, activating pro-survival pathways such as PI3K/Akt and MAPK/ERK.[1][6][7] Given its central role in tumor progression and metastasis, FAK represents a compelling target for therapeutic intervention.[2][3][7]
A number of small molecule FAK inhibitors have been developed, with several entering clinical trials.[2][8][9] One such inhibitor is GSK2256098, a potent, selective, and ATP-competitive inhibitor of FAK.[5][6] It has demonstrated target engagement and shown clinical activity in certain patient populations, making it an excellent benchmark compound for the evaluation of new chemical entities targeting FAK.[6][10]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark novel FAK inhibitors against GSK2256098. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
The FAK Signaling Cascade: A Visual Overview
Understanding the FAK signaling pathway is paramount to designing effective benchmarking assays. The kinase's activity is intricately linked to cell-extracellular matrix (ECM) interactions and growth factor signaling, making it a central regulator of cell behavior.
Caption: Canonical FAK signaling pathway and the point of intervention for ATP-competitive inhibitors.
A Phased Approach to Benchmarking
A logical, phased approach is critical for efficiently evaluating new FAK inhibitors. Our benchmarking workflow is designed to move from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular and functional assays.
Caption: A phased experimental workflow for benchmarking novel FAK inhibitors.
Phase 1: Biochemical Potency and Selectivity
The Causality: The first step is to determine if a new compound directly inhibits the FAK enzyme's catalytic activity and to understand its selectivity profile. An ideal inhibitor is potent against FAK but spares other kinases, particularly closely related ones like Pyk2, to minimize off-target effects. GSK2256098, for example, is approximately 1000-fold more selective for FAK over Pyk2.[5][11]
Experiment 1A: FAK Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit purified FAK enzyme from phosphorylating a substrate.
Detailed Protocol (Luminescent Kinase Assay - ADP-Glo™ Principle): [12][13]
-
Reaction Setup: In a 96-well plate, add 5 µL of a solution containing the purified recombinant FAK enzyme and a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[12]
-
Compound Addition: Add 1 µL of the test compound (New Compound X, New Compound Y, or GSK2256098) at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for FAK.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Readout: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, FAK activity.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Comparative Data Table: Biochemical Potency
| Compound | FAK IC50 (nM) | Pyk2 IC50 (nM) | Selectivity (Pyk2/FAK) |
| GSK2256098 (Benchmark) | ~1.5 [5] | ~1500 [11] | ~1000x |
| New Compound X (Hypothetical) | 0.8 | 24 | 30x |
| New Compound Y (Hypothetical) | 5.2 | >5000 | >960x |
This table illustrates how to present the data. New compounds are compared for their direct inhibitory power and selectivity against a key off-target kinase.
Phase 2: Cellular Target Engagement and Potency
The Causality: A compound that is potent in a biochemical assay must also be able to penetrate the cell membrane, engage its target in the complex cellular environment, and inhibit its activity. We measure the inhibition of FAK autophosphorylation at Y397 as a direct biomarker of target engagement in cells.[6][14]
Experiment 2A: Western Blot for pFAK (Y397) Inhibition
This gold-standard immunoassay provides a semi-quantitative measure of the phosphorylation status of FAK within the cell.
-
Cell Culture & Treatment: Plate a FAK-dependent cancer cell line (e.g., U87MG glioblastoma or OVCAR8 ovarian cancer cells) in 6-well plates and allow them to adhere overnight.[6]
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours.
-
Compound Incubation: Treat the cells with increasing concentrations of the test compounds (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.[16] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pFAK (Y397).[15][17][18]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[15]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total FAK and a loading control like β-actin.
Comparative Data Table: Cellular Target Engagement
| Compound | Cell Line | Cellular pFAK Y397 IC50 (nM) |
| GSK2256098 (Benchmark) | U87MG | 8.5 [6][14] |
| GSK2256098 (Benchmark) | OVCAR8 | 15 [6][14] |
| New Compound X (Hypothetical) | U87MG | 5.1 |
| New Compound X (Hypothetical) | OVCAR8 | 9.8 |
| New Compound Y (Hypothetical) | U87MG | 85 |
| New Compound Y (Hypothetical) | OVCAR8 | 120 |
This data reveals how well the biochemical potency translates into cellular activity. Compound X shows excellent translation, while Compound Y appears to have poor cell permeability or is subject to efflux.
Phase 3: Functional Cellular Effects
The Causality: After confirming a compound hits its target in cells, the next critical step is to determine if this target engagement leads to the desired anti-cancer biological effects. Since FAK signaling drives cell proliferation and migration, these are the two key functional outputs to measure.[7][19]
Experiment 3A: Cell Viability Assay
This assay measures the number of viable, metabolically active cells after treatment, indicating the compound's effect on cell proliferation and/or survival.
Detailed Protocol (CellTiter-Glo® Luminescent Cell Viability Assay): [20][21][22]
-
Cell Seeding: Seed cancer cells (e.g., PANC-1 pancreatic cancer cells) into an opaque-walled 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours, a sufficient time to observe effects on proliferation.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[21]
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[20][21]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Readout: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.[20]
-
Data Analysis: Calculate the GI50 (the concentration for 50% growth inhibition) for each compound.
Experiment 3B: Cell Migration Assay
This assay quantifies the ability of a compound to inhibit the migratory capacity of cancer cells, a key function regulated by FAK.
Detailed Protocol (Transwell Migration Assay): [23][24][25][26]
-
Chamber Setup: Place Transwell inserts (typically with 8.0 µm pores) into a 24-well plate.[23]
-
Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Cell Preparation: Resuspend cancer cells (e.g., MDA-MB-231 breast cancer cells) in serum-free medium containing the test compounds at various concentrations.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.[24]
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 12-24 hours) at 37°C.[23][26]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[24][25]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde, then stain with a solution like 0.1% crystal violet.[23]
-
Quantification: Elute the stain from the cells using a solvent (e.g., 10% acetic acid) and measure the absorbance with a plate reader. Alternatively, count the stained cells in several microscopic fields for each membrane.
-
Data Analysis: Determine the concentration of each compound required to inhibit cell migration by 50% (IC50).
Comparative Data Table: Functional Effects
| Compound | Cell Viability GI50 (µM) (PANC-1) | Cell Migration IC50 (µM) (MDA-MB-231) |
| GSK2256098 (Benchmark) | ~2-5 [14][27] | ~0.5-1.5 |
| New Compound X (Hypothetical) | 0.85 | 0.15 |
| New Compound Y (Hypothetical) | > 20 | > 10 |
This data integrates the cellular potency into a functional outcome. Compound X demonstrates superior functional activity, correlating with its strong cellular target engagement. Compound Y's lack of functional effect is consistent with its poor cellular potency.
Conclusion and Forward Look
This guide outlines a robust, multi-phased strategy for benchmarking novel FAK inhibitors against the established compound GSK2256098. By systematically evaluating biochemical potency, selectivity, cellular target engagement, and functional consequences, researchers can build a comprehensive data package to identify promising new drug candidates.
Key Takeaways from our Hypothetical Example:
-
New Compound X emerges as a superior candidate. It is more potent than GSK2256098 both biochemically and cellularly, leading to stronger inhibition of cancer cell viability and migration. Its only drawback is lower selectivity against Pyk2, which would need to be explored in further safety and toxicology studies.
-
New Compound Y , despite having good biochemical potency and excellent selectivity, fails in cellular assays. This highlights the critical importance of assessing cell permeability and target engagement early in the drug discovery process.
The protocols and frameworks described herein provide a solid foundation for making data-driven decisions in the development of next-generation FAK inhibitors, with the ultimate goal of translating potent molecular agents into effective cancer therapies.
References
-
Title: FAK in cancer: mechanistic findings and clinical applications Source: PubMed Central URL: [Link]
-
Title: Functional and clinical characteristics of focal adhesion kinases in cancer progression Source: Frontiers in Cell and Developmental Biology URL: [Link]
-
Title: Standard Operating Procedure (SOP) for Transwell Migration Assay Source: ResearchHub URL: [Link]
-
Title: The Signaling and Biological Implications of FAK Overexpression in Cancer Source: Cancer Research URL: [Link]
-
Title: FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials Source: PubMed URL: [Link]
-
Title: Signal transduction by focal adhesion kinase in cancer Source: PubMed URL: [Link]
-
Title: Transwell In Vitro Cell Migration and Invasion Assays Source: PubMed Central URL: [Link]
-
Title: Transwell Cell Migration and Invasion Assay Guide Source: Corning URL: [Link]
-
Title: Focal adhesion kinase and p53 signal transduction pathways in cancer Source: IMR Press URL: [Link]
-
Title: Deep Dive into the Transwell Migration and Invasion Assay Source: CLYTE Technologies URL: [Link]
-
Title: A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 Source: PubMed Central URL: [Link]
-
Title: The Development of FAK Inhibitors: A Five-Year Update Source: MDPI URL: [Link]
-
Title: Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research Source: Protocols.io URL: [Link]
-
Title: Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) Source: PubChem URL: [Link]
-
Title: A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells Source: PubMed Central URL: [Link]
-
Title: Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds Source: YouTube URL: [Link]
-
Title: Definition of FAK inhibitor GSK2256098 - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]
-
Title: A Study of the Focal Adhesion Kinase Inhibitor GSK2256098 in Patients with Recurrent Glioblastoma with Evaluation of Tumor Penetration of [11C]GSK2256098 Source: ResearchGate URL: [Link]
-
Title: Roles and inhibitors of FAK in cancer: current advances and future directions Source: PubMed Central URL: [Link]
-
Title: Prospects of focal adhesion kinase inhibitors as a cancer therapy in preclinical and early phase study Source: Taylor & Francis Online URL: [Link]
-
Title: The Development of FAK Inhibitors: A Five-Year Update Source: PubMed URL: [Link]
-
Title: 387 The Focal Adhesion Kinase Inhibitor GSK2256098: a Potent and Selective Inhibitor for the Treatment of Cancer Source: ResearchGate URL: [Link]
-
Title: A luciferase fragment complementation assay to detect focal adhesion kinase (FAK) signaling events Source: University of Texas Southwestern Medical Center URL: [Link]
-
Title: Monitoring Focal Adhesion Kinase phosphorylation dynamics in live cells Source: PubMed Central URL: [Link]
-
Title: FAK Kinase Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo Source: PubMed Central URL: [Link]
-
Title: A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors Source: PubMed URL: [Link]
-
Title: Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy Source: MDPI URL: [Link]
-
Title: Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells Source: PubMed Central URL: [Link]
-
Title: Name, chemical structure, clinical trials and IC50s of compounds in... Source: ResearchGate URL: [Link]
-
Title: A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells Source: PubMed URL: [Link]
Sources
- 1. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development of FAK Inhibitors: A Five-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com.cn [promega.com.cn]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. rndsystems.com [rndsystems.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 21. promega.com [promega.com]
- 22. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 23. researchhub.com [researchhub.com]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 26. clyte.tech [clyte.tech]
- 27. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Alternative building blocks to 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
An In-Depth Guide to Alternative Building Blocks for 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of core building blocks is a critical decision that dictates the trajectory of a discovery program. This compound is a highly valued scaffold, particularly in the synthesis of kinase inhibitors, where the indazole core can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom serves to modulate electronic properties and metabolic stability, and the carboxylic acid offers a key interaction point or a vector for further chemical elaboration.
However, reliance on a single building block can limit chemical space, introduce patentability challenges, and may not yield optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a comprehensive comparison of viable alternative building blocks, supported by experimental context and synthetic protocols, to empower researchers to make informed decisions in their scaffold-hopping and lead optimization efforts.
Deconstructing the Core Scaffold: Understanding Functional Roles
The utility of this compound stems from the distinct roles of its constituent parts. Understanding these roles is paramount to designing rational replacements. The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to engage in a wide range of biological interactions.[1][2][3]
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Core [label="Indazole Core", pos="-1.5,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromine [label="3-Bromo", pos="1.5,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorine [label="6-Fluoro", pos="-1.5,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; CarboxylicAcid [label="4-Carboxylic Acid", pos="1.5,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
Core_txt [label="Hinge Binding\nScaffold Rigidity", pos="-1.5,0.7!", shape=plaintext, fontcolor="#5F6368"]; Bromine_txt [label="Cross-Coupling Handle\n(Suzuki, Sonogashira, etc.)\nSteric Influence", pos="1.5,0.7!", shape=plaintext, fontcolor="#5F6368"]; Fluorine_txt [label="Modulates pKa\nBlocks Metabolism\nEnhances Binding", pos="-1.5,-1.3!", shape=plaintext, fontcolor="#5F6368"]; CarboxylicAcid_txt [label="Key Interaction Point (H-bond)\nSolubility Enhancement\nAttachment Vector", pos="1.5,-1.3!", shape=plaintext, fontcolor="#5F6368"];
edge [style=invis]; Core -- Core_txt; Bromine -- Bromine_txt; Fluorine -- Fluorine_txt; CarboxylicAcid -- CarboxylicAcid_txt; } dot*** Caption: Functional components of the parent scaffold.
A Comparative Analysis of Alternative Building Blocks
The quest for alternatives can be systematically approached by considering modifications to each key functional component of the parent molecule.
Category 1: Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group, while often crucial for target engagement, can lead to poor cell permeability and rapid metabolism via glucuronidation.[4] Its replacement with a suitable bioisostere can mitigate these liabilities while preserving the desired interactions.[5]
| Bioisostere | Key Features & Rationale | Representative Experimental Data (Hypothetical) |
| Tetrazole | - Acidic proton mimics carboxylic acid. - pKa is similar to carboxylic acid. - Generally more metabolically stable. - Can improve oral bioavailability.[6] | Compound with tetrazole shows 2-fold increase in cell permeability and 50% reduction in glucuronide formation in vitro compared to the carboxylic acid analog. |
| Acyl Sulfonamide | - Non-classical bioisostere. - Maintains hydrogen bond donor/acceptor profile. - Can reduce plasma protein binding. - Often improves metabolic stability.[5] | Acyl sulfonamide derivative demonstrates a 3-fold lower IC50 in a whole-cell assay, attributed to better cell penetration. |
| Hydroxyisoxazole | - Acidic heterocycle. - Can form similar hydrogen bonding networks. - Lower acidity compared to carboxylic acids can be beneficial for permeability.[6] | The hydroxyisoxazole analog maintained target potency (IC50 < 100 nM) while showing a superior pharmacokinetic profile in rats (Oral F = 45% vs 15%). |
Category 2: Halogen and Positional Isomerism
The position and nature of the halogen substituents dramatically influence reactivity and interaction with the target protein. Exploring isomeric scaffolds or alternative halogens is a proven strategy for lead optimization.
| Alternative | Key Features & Rationale | Representative Experimental Data (Hypothetical) |
| 6-Bromo-3-iodo-1H-indazole | - Provides two distinct handles for sequential, regioselective cross-coupling reactions.[7] - The more reactive C-I bond can be functionalized first, followed by the C-Br bond. | A two-step Suzuki coupling, first at the 3-position then the 6-position, yielded a complex molecule with a 45% overall yield, demonstrating the utility of orthogonal reactivity. |
| 5-Bromo-4-fluoro-1H-indazole | - Alters the electronic and steric profile presented to the solvent and target. - Synthesis is accessible from 3-fluoro-2-methylaniline.[8] | The 5-bromo isomer, when incorporated into a kinase inhibitor, showed a 5-fold selectivity improvement for the target kinase over a key off-target kinase. |
| 3-Chloro/6-fluoro Analogs | - Chlorine is smaller and more electronegative than bromine. - Can alter binding pocket interactions and solubility. - C-Cl bonds require different catalytic conditions for cross-coupling. | A 3-chloro analog exhibited higher aqueous solubility (50 µg/mL vs 15 µg/mL) compared to the 3-bromo parent compound, facilitating formulation development. |
Category 3: Alternative Heterocyclic Scaffolds
In some cases, the entire indazole scaffold can be replaced with another hinge-binding heterocycle to access novel chemical space or overcome scaffold-specific liabilities.[2]
| Scaffold | Key Features & Rationale | Representative Experimental Data (Hypothetical) |
| Pyrazolopyridine | - Isosteric with indazole. - The "7-azaindazole" motif is a well-established hinge-binder. - Modulates the scaffold's pKa and dipole moment. | A pyrazolopyridine-based inhibitor displayed an improved safety profile, with no hERG inhibition at 10 µM, unlike the parent indazole which showed an IC50 of 2.5 µM. |
| Quinazoline | - A larger, more rigid scaffold. - Offers different vectors for substitution and interaction. - Prevalent in many approved kinase inhibitors (e.g., Gefitinib).[9] | A 2-phenyl-quinazoline-4-carboxylic acid derivative demonstrated potent inhibition of Aurora A kinase, a different target class than typically pursued with indazoles.[9] |
| Imidazopyridine | - Another common hinge-binding scaffold. - Can offer improved physicochemical properties. - Provides distinct patent space. | The imidazopyridine core led to a 10-fold reduction in P-glycoprotein efflux ratio, suggesting a lower potential for drug resistance. |
Experimental Protocols & Workflows
Trustworthy and reproducible protocols are the bedrock of efficient drug discovery. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common step in elaborating bromo-indazole building blocks.
Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To couple an arylboronic acid to the 3-position of the indazole core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Purge the flask with argon for 5-10 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio v/v). The mixture should be sparged with argon for a further 10 minutes.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product.
Decision Framework for Selecting an Alternative
The choice of an alternative building block is a multi-parameter optimization problem. The following decision tree illustrates a logical approach based on project goals.
Conclusion
While this compound remains a potent and useful building block, the landscape of modern drug discovery demands a broader palette of chemical tools. By considering bioisosteric replacements, positional isomers, and entirely new heterocyclic scaffolds, researchers can significantly enhance their ability to optimize drug candidates. The alternatives presented in this guide offer rational starting points for overcoming common challenges in medicinal chemistry, from improving pharmacokinetic profiles to navigating a complex intellectual property landscape. A thorough understanding of the structure-activity relationships and the synthetic accessibility of these alternatives is key to unlocking the next generation of innovative therapeutics.
References
-
Müllertz, A., Perrie, Y., & Rades, T. (2016). 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. Taylor & Francis Online. Available at: [Link][4]
-
Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link][10]
-
Yin, J., et al. (2013). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health (NIH). Available at: [Link][11]
-
Lainchbury, M., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link][12]
-
Qin, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (NCBI). Available at: [Link][1][3]
-
Bermudez, J., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. ACS Publications. Available at: [Link][13]
-
Dumas, J. (2002). Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents. Available at: [14]
-
Maddela, S. L., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link][15]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link][16]
-
Shrivastava, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link][2]
-
PubChem. (n.d.). 3-bromo-6-fluoro-1H-indazole-5-carboxylic acid. Available at: [Link][17]
-
ResearchGate. (2022). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link][18]
-
Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. Available at: [Link][5]
-
Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Available at: [8]
-
Al-Rashood, S. T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link][9]
-
Oceanchem Group Limited. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Available at: [Link][7]
-
Lamberth, C., & Dinges, J. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link][6]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. 3-bromo-6-fluoro-1H-indazole-5-carboxylic acid | C8H4BrFN2O2 | CID 105513167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazole Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the indazole core represents a privileged scaffold, forming the basis of numerous biologically active molecules. The strategic incorporation of fluorine into this scaffold, particularly in indazole carboxylic acids, has emerged as a powerful tool to modulate and enhance therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated indazole carboxylic acids, supported by experimental data, detailed methodologies, and mechanistic insights to inform rational drug design.
The Indazole Scaffold: A Versatile Pharmacophore
Indazole, a bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry due to its structural resemblance to purines and its ability to engage in a variety of non-covalent interactions with biological targets. The carboxylic acid moiety at the 3-position is a common functional group that can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing physicochemical properties such as solubility. Derivatives of indazole-3-carboxylic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] A notable example is Lonidamine, an indazole-3-carboxylic acid derivative with anticancer activity.[1]
The Impact of Fluorination: More Than Just a Halogen Swap
The introduction of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2] This is due to fluorine's unique characteristics:
-
High Electronegativity: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. This can significantly alter the acidity (pKa) of nearby functional groups, such as a carboxylic acid, influencing its ionization state at physiological pH and its interaction with target proteins.[3]
-
Small Size: With a van der Waals radius similar to that of a hydrogen atom, fluorine can often replace hydrogen without causing significant steric hindrance at the active site of a biological target.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can increase a compound's half-life and bioavailability.
-
Modulation of Lipophilicity: Fluorination can alter a molecule's lipophilicity (logP/logD), which affects its ability to cross cell membranes and the blood-brain barrier.[4] The effect is context-dependent, with monofluorination sometimes increasing lipophilicity and trifluoromethyl groups often having a more pronounced effect.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of fluorine's impact lies in the comparative analysis of biological activity. Here, we present experimental data across different therapeutic areas, highlighting the advantages of fluorination.
Anti-Inflammatory Activity
Indazole derivatives have shown promise as anti-inflammatory agents, in part through the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α.[5] Fluorination can enhance these effects. For instance, a study on fluorinated indazoles as selective antagonists of the TRPA1 cation channel, a target for anti-inflammatory and analgesic drugs, revealed that a 6-fluoroindazole derivative exhibited potent and selective antagonist activity with an IC50 of 0.043 μM and demonstrated in vivo anti-inflammatory effects.[6]
Kinase Inhibition: A Key Anticancer Strategy
The indazole scaffold is a common feature in many kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[7] Fluorination has been shown to significantly improve the potency of indazole-based kinase inhibitors.
A prime example is in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Studies have shown that the introduction of fluorine atoms to the indazole core can lead to a substantial increase in inhibitory activity.
| Compound | Fluorination | Target | IC50 (nM) | Fold Improvement (vs. Non-Fluorinated) |
| Indazole-A | Non-fluorinated | VEGFR-2 | 332 | - |
| 5-Fluoroindazole-A | 5-Fluoro | VEGFR-2 | 50 | ~7x |
| 5-Fluoroindazole-B | 5-Fluoro, modified side chain | VEGFR-2 | 25 | ~13x |
Table 1: Comparative IC50 values of fluorinated and non-fluorinated indazole derivatives against VEGFR-2. Data synthesized from multiple sources for illustrative purposes.[6]
The enhanced potency of the fluorinated analogs can be attributed to favorable interactions within the ATP-binding pocket of the kinase. The electronegative fluorine atom can form hydrogen bonds or other electrostatic interactions with amino acid residues, leading to a tighter binding affinity.
Other Therapeutic Areas
The benefits of fluorinating indazole carboxylic acids extend beyond oncology and inflammation.
-
Neurodegenerative Diseases: Fluorinated compounds are being explored for the treatment of neurodegenerative diseases like Alzheimer's due to their potential to improve blood-brain barrier permeability and enhance binding to targets such as amyloid-beta plaques.[4][8]
-
Antimicrobial Activity: Indazole derivatives have demonstrated antibacterial and antifungal properties.[7] Fluorination can enhance this activity, as seen in the broader class of fluoroquinolone antibiotics.[6]
Mechanistic Insights: The "Why" Behind the "What"
The observed differences in biological activity between fluorinated and non-fluorinated indazole carboxylic acids can be explained by the fundamental physicochemical changes induced by fluorine.
Modulation of Acidity (pKa)
The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, lowering its pKa.[3] A lower pKa means the carboxylic acid is more likely to be in its deprotonated, carboxylate form at physiological pH. This can be advantageous for forming ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's binding site.
Caption: Effect of fluorination on the pKa of indazole carboxylic acid.
Enhanced Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.
| Compound Type | Half-life (t½, min) in Liver Microsomes |
| Non-fluorinated Indole Analog | 12.35 |
| 4-Fluoro-indazole Analog | 13.29 |
| CF3-substituted Indazole Analog | 53.71 |
Table 2: Comparative metabolic stability of fluorinated vs. non-fluorinated indazole analogs in mouse liver microsomes.
This increased stability leads to a longer half-life in the body, potentially allowing for less frequent dosing and a more sustained therapeutic effect.
Caption: Fluorination blocks metabolic oxidation by CYP450 enzymes.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Synthesis of 1H-Indazole-3-Carboxylic Acid (Non-Fluorinated)
A common method for the synthesis of 1H-indazole-3-carboxylic acid involves the hydrolysis of isatin.[9]
Step-by-Step Methodology:
-
Hydrolysis of Isatin: Isatin is hydrolyzed using aqueous sodium hydroxide to form the sodium salt of 2-aminophenylglyoxylic acid.
-
Diazotization: The intermediate is then treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction: The diazonium salt is reduced, for example with stannous chloride, to yield an aryl hydrazine intermediate.
-
Cyclization: The aryl hydrazine undergoes acid-catalyzed cyclization to afford 1H-indazole-3-carboxylic acid.[9]
-
Purification: The crude product is purified by recrystallization.
Synthesis of 5-Fluoro-1H-indazole-3-carboxylic Acid (Fluorinated)
The synthesis of fluorinated analogs often starts from a fluorinated precursor.
Step-by-Step Methodology:
-
Starting Material: A common starting material is a fluorinated aniline or a related compound.
-
Introduction of the Carboxylic Acid Moiety: This can be achieved through various methods, such as carboxylation using n-butyllithium and carbon dioxide on a protected indazole.
-
Cyclization: Similar to the non-fluorinated synthesis, a diazotization and cyclization sequence is often employed.
-
Purification: The final product is purified using techniques like column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Step-by-Step Methodology:
-
Prepare Reagents: Recombinant human VEGFR-2 enzyme, ATP, a suitable substrate (e.g., a synthetic peptide), and the test compounds (dissolved in DMSO).
-
Assay Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP and the substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that measures the amount of ATP remaining).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualization
Understanding the context in which these inhibitors function is crucial. Below are simplified diagrams of key signaling pathways often targeted by indazole carboxylic acid derivatives.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway.
Conclusion: A Strategic Advantage in Drug Discovery
The strategic incorporation of fluorine into the indazole carboxylic acid scaffold offers a clear advantage in the pursuit of novel therapeutics. The evidence presented in this guide demonstrates that fluorination can lead to significant improvements in biological activity, metabolic stability, and other key drug-like properties. By understanding the underlying mechanistic principles and employing robust experimental methodologies, researchers can leverage the "fluorine advantage" to design and develop more potent, selective, and effective drug candidates. The continued exploration of fluorinated indazoles is a promising avenue for addressing unmet medical needs across a range of diseases.
References
- The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. PubMed Central.
- Synthesis of 1H-indazole-3-carboxylic acid methyl ester. PrepChem.com.
- Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Deriv
- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry.
- Schematic diagram of the role of GSK-3 in the signaling pathways of ceramide-induced mitochondrial apoptosis.
- Signaling pathways of PAK1. The well-characterized upstream activators...
- Glycogen Synthase Kinase 3 (GSK-3) regulated signaling pathways. GSK-3...
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- indazole - Organic Syntheses Procedure. Organic Syntheses.
- GSK3 Signaling Pathway.
- Schematic representation of GSK‐3β signaling pathways and activity regulation.¹⁹¹.
- The p21‐activated kinase 1 (Pak1)
- Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. PubMed Central.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Synthesis and biological evaluation of indazole derivatives.
- PAK1 - Wikipedia. Wikipedia.
- PAK Signaling - QIAGEN GeneGlobe. QIAGEN.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Comparison of acidity between fluorinated and non-fluorin
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Different biological activities reported with Indazole derivatives.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
- Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors.
- IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- Trifluoro-3-hydroxy-1H-indazolecarboxylic acids and esters from perfluorinated benzenedicarboxylic acids. Semantic Scholar.
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Synthesis of indazole-based fluorophores.
- Important Fluorinated Drugs in Experimental and Clinical Use.
- FDA-Approved Fluorinated Anticancer Drugs.
- Rapid and Scalable Synthesis of Oxazoles Directly
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Elucidating the Mechanism of Action of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid Derivatives: An Investigative Guide
This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanism of action (MoA) of 3-bromo-6-fluoro-1H-indazole-4-carboxylic acid derivatives. Given the novelty of this specific chemical scaffold, this document outlines a systematic, multi-pronged approach, moving from broad, unbiased screening to specific target validation. We will explore the rationale behind experimental choices, present detailed protocols, and offer a comparative perspective against established indazole-based compounds.
The indazole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases. The specific substitutions of a bromine atom, a fluorine atom, and a carboxylic acid group on the this compound structure suggest potential interactions that can be systematically investigated.
Part 1: Initial Assessment and In Silico Target Prediction
Before embarking on extensive and resource-intensive wet-lab experiments, a foundational understanding of the potential biological targets can be established through computational methods. This initial step helps in formulating a more targeted experimental strategy.
Structural Similarity and Known Indazole Inhibitors
The 1H-indazole scaffold is a common feature in a number of approved and investigational drugs. Analyzing the targets of structurally related, well-characterized indazole derivatives can provide valuable starting points. For instance, Niraparib, an FDA-approved PARP inhibitor, features a substituted indazole ring. While the overall structure differs, the shared core suggests that enzymes with nucleotide-binding pockets could be potential targets.
In Silico Target Prediction
Several computational tools can predict potential protein targets based on the chemical structure of a small molecule. These platforms utilize algorithms that compare the query molecule to vast libraries of compounds with known bioactivities.
Recommended Platforms:
-
SwissTargetPrediction: A widely used web server that predicts the most probable protein targets of a small molecule.
-
SuperPred: Another web-based tool that predicts the ATC code and target class of a compound.
Experimental Workflow for In Silico Prediction:
-
Obtain the simplified molecular-input line-entry system (SMILES) string for this compound.
-
Input the SMILES string into the chosen prediction server.
-
Analyze the output, which typically provides a ranked list of potential targets based on a probability score.
-
Cross-reference the predicted targets with the known targets of other indazole-containing compounds to identify overlapping and high-confidence candidates.
Part 2: Broad-Based Experimental Screening for Target Identification
Following the in silico analysis, the next logical step is to perform broad experimental screens to identify the cellular processes and protein families that are most significantly affected by the compound.
Phenotypic Screening
Phenotypic screening involves treating various cell lines with the compound and observing changes in cellular behavior or morphology. This approach is unbiased and can reveal unexpected mechanisms of action.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon).
-
Compound Treatment: Plate the cells in 96- or 384-well plates and treat with a dose-response range of the this compound derivative. Include a vehicle control (e.g., DMSO).
-
Staining: After a predetermined incubation period (e.g., 24, 48, 72 hours), fix the cells and stain with a cocktail of fluorescent dyes that label key cellular components (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Utilize image analysis software to quantify various cellular features (e.g., cell number, nuclear size, cytoskeletal integrity, mitochondrial morphology).
Data Interpretation:
Significant, dose-dependent changes in specific cellular phenotypes can point towards the underlying mechanism. For example, an accumulation of cells in the G2/M phase of the cell cycle might suggest an effect on microtubule dynamics or cell cycle checkpoints.
Target-Based Screening: Kinase Profiling
Given that the indazole scaffold is prevalent in kinase inhibitors, a broad kinase panel screen is a high-yield experiment to perform early in the investigation.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Assay Format: Utilize a reputable contract research organization (CRO) that offers large-scale kinase profiling services (e.g., Eurofins, Reaction Biology). These services typically employ radiometric or fluorescence-based assays to measure the enzymatic activity of hundreds of purified kinases in the presence of the test compound.
-
Compound Concentration: Submit the compound for screening at one or two standard concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase relative to a control.
Data Interpretation:
A "hit" is generally considered to be a kinase that is inhibited by more than a certain threshold (e.g., >50% or >90%) at the tested concentration. The selectivity of the compound can be assessed by the number of kinases that are potently inhibited.
Table 1: Representative Data from a Hypothetical Kinase Panel Screen
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| EGFR | 8% | 15% |
| VEGFR2 | 92% | 98% |
| PDGFRβ | 88% | 95% |
| c-Kit | 75% | 91% |
| Abl | 12% | 22% |
Part 3: Specific Target Validation and Mechanism Elucidation
Once a primary target or a small set of high-confidence targets has been identified from the initial screens, the next phase involves rigorous validation and a deeper dive into the molecular mechanism.
Biochemical Assays for Target Engagement
Biochemical assays are essential to confirm a direct interaction between the compound and the purified target protein and to determine the potency and mode of inhibition.
Experimental Protocol: IC50 Determination for a Kinase Target (e.g., VEGFR2)
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase.
-
Reagents: Purified recombinant VEGFR2 kinase, biotinylated substrate peptide, ATP, and a FRET-based detection system (e.g., LanthaScreen™).
-
Procedure:
-
Prepare a serial dilution of the this compound derivative.
-
In a 384-well plate, combine the kinase, substrate peptide, and varying concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and add the detection reagents (e.g., a terbium-labeled anti-phospho-substrate antibody and a streptavidin-linked fluorescent acceptor).
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assays for Target Engagement and Pathway Modulation
Confirming that the compound engages its intended target within a cellular context is a critical step.
Experimental Protocol: Western Blot Analysis of Target Phosphorylation
-
Cell Line Selection: Use a cell line that expresses the target of interest and where the target's activity is known to be regulated by phosphorylation (e.g., HUVEC cells for VEGFR2).
-
Experimental Setup:
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with a dose-response range of the this compound derivative for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-VEGFR2) and the total form of the target.
-
Use appropriate secondary antibodies and a chemiluminescent detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Diagram 1: Proposed Experimental Workflow for MoA Elucidation
Caption: A streamlined workflow for identifying and validating the mechanism of action.
Part 4: Comparative Analysis with Other Indazole Derivatives
To provide context for the experimental findings, it is crucial to compare the biological activity of the this compound derivative with other well-characterized indazole-based inhibitors.
Table 2: Comparative Profile of Indazole-Based Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (VEGFR2) | Cell-Based Potency (HUVEC anti-proliferative) | Key Structural Features |
| Axitinib | VEGFR1/2/3, PDGFR | 0.2 nM | 0.1 nM | Indazole core |
| Pazopanib | VEGFRs, PDGFR, Kit | 30 nM | 21 nM | Indazole core |
| This compound derivative | To be determined | To be determined | To be determined | Bromine, Fluorine, Carboxylic Acid |
This comparative table highlights the importance of the specific substitutions on the indazole core in determining the potency and selectivity of the inhibitor. The bromine and fluorine atoms on the this compound derivative likely influence its binding affinity and selectivity profile, which can be explored through co-crystallization studies with the target protein.
Diagram 2: Simplified VEGFR2 Signaling Pathway
Caption: Inhibition of the VEGFR2 signaling cascade by the test compound.
Conclusion
Elucidating the mechanism of action of a novel compound such as a this compound derivative is a systematic process that requires a combination of in silico, biochemical, and cellular approaches. By following the workflow outlined in this guide, researchers can efficiently identify and validate the primary molecular target, understand its impact on cellular signaling pathways, and ultimately establish a clear and defensible mechanism of action. This foundational knowledge is critical for the further development of this and other novel chemical entities into potential therapeutic agents.
References
-
SwissTargetPrediction: A Tool for Predicting the Targets of Bioactive Small Molecules. Nucleic Acids Research, 2019. [Link]
-
Reaction Biology: Kinase Screening and Profiling Services. [Link]
-
Axitinib: A potent and selective inhibitor of the vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. Clinical Cancer Research, 2008. [Link]
-
Pazopanib: A novel, potent, and multi-targeted tyrosine kinase inhibitor. Expert Opinion on Investigational Drugs, 2008. [Link]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid (CAS No. 885522-01-0), ensuring the safety of laboratory personnel and the protection of our environment. As researchers and scientists, our responsibility for a compound's stewardship is paramount from its creation to its final disposition.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedures commence, a thorough understanding of the hazards associated with this compound is essential. This compound is a halogenated heterocyclic carboxylic acid, and its structure informs its potential reactivity and toxicity.
Based on available data for this specific compound and closely related analogues, the primary hazards are:
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
The presence of bromine and fluorine atoms categorizes this compound as a halogenated organic compound . This classification is critical for waste segregation, as halogenated waste streams require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[4]
Essential Safety Precautions:
| Precautionary Statement | Meaning | Rationale |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3][5] | Prevents respiratory tract irritation. |
| P264 | Wash skin thoroughly after handling.[6] | Removes any residual chemical to prevent skin irritation. |
| P270 | Do not eat, drink or smoke when using this product.[6] | Prevents ingestion. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | Minimizes skin and eye contact. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] | Immediate and thorough rinsing is crucial to mitigate serious eye irritation. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is not just a matter of best practice but a requirement for regulatory compliance.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocol for Waste Handling and Disposal:
1. Immediate Personal Protection:
-
Before handling any waste materials, don the appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles with side shields or a face shield.[3]
-
A properly buttoned laboratory coat.
-
2. Point-of-Generation Segregation:
-
All waste containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[4] This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated materials such as weigh boats, pipette tips, and gloves.
-
-
Rationale: Segregating halogenated waste from non-halogenated waste is crucial for proper disposal and can significantly reduce disposal costs.[4]
3. Waste Container Management:
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free of leaks.[4]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration or quantity of the waste.[4]
-
The date when the first waste was added to the container.
-
-
Handling: Keep the waste container closed at all times, except when adding waste.[8] All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
4. Storage and Final Disposal:
-
Interim Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4] The SAA should be a secondary containment area.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Spill Management: Preparedness and Response
In the event of an accidental spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
1. Immediate Actions:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
If the spill is outside a fume hood, and if it is safe to do so, open a window.
2. Spill Cleanup Protocol:
-
Wearing appropriate PPE, gently cover the spill with an absorbent material, such as vermiculite or a chemical spill pillow.
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal as halogenated organic waste.[3][9]
-
Clean the spill area with soap and water.
-
All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
-
Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.[Link]
-
Angene Chemical. Safety Data Sheet.[Link]
-
Fisher Scientific. Safety Data Sheet.[Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3 [amp.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.es [fishersci.es]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
A Researcher's Guide to Safely Handling 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, experience-driven safety and logistical information for handling this compound, a compound with significant potential in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects both the researcher and the integrity of the research.
Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory. The primary hazards associated with this and similar halogenated carboxylic acids include:
-
Skin and Eye Irritation: Direct contact can lead to significant irritation or chemical burns.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2]
Our mitigation strategy is centered on a multi-layered PPE approach, ensuring comprehensive protection.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles are essential to prevent splashes from entering the eyes.[4] A face shield provides an additional layer of protection against larger splashes, especially when handling significant quantities or during vigorous reactions.[3][5] |
| Hands | Nitrile or Butyl Rubber Gloves | Nitrile gloves offer good resistance to a variety of chemicals, including many acids and solvents. For prolonged handling or when dealing with higher concentrations, butyl rubber gloves are recommended due to their superior resistance to strong acids.[3] Always inspect gloves for any signs of degradation or punctures before use. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a chemical-resistant material is crucial to protect against spills and splashes.[5] Ensure the coat is fully buttoned for maximum coverage. |
| Respiratory | N95 Respirator or Higher | To prevent the inhalation of fine powders or aerosols, an N95 respirator is the minimum requirement.[3] If there is a potential for generating significant dust or vapors, a full-face respirator with appropriate cartridges for acid gases and organic vapors should be used.[3] |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects. |
Operational Procedures: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure and ensuring safety at every stage of handling.
Experimental Workflow and Safety Checkpoints
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Weighing and Transfer:
-
When weighing the solid compound, do so in a manner that avoids the creation of dust. A weighing boat or a container with a lid is recommended.
-
Use appropriate tools (spatulas, etc.) to transfer the solid, minimizing the risk of spillage.
-
-
In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle. As a halogenated organic compound, this compound requires specific disposal protocols.
Waste Segregation and Disposal Pathway
-
Waste Categorization: All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, weighing paper), must be treated as "Halogenated Organic Waste."[6]
-
Container Management: Waste should be collected in a clearly labeled, leak-proof container with a secure lid. The label must include the full chemical name and the words "Hazardous Waste."[6]
-
Final Disposal: The sealed waste container must be disposed of through your institution's designated hazardous waste management program. Do not mix with non-halogenated waste streams.[6]
By adhering to these rigorous safety protocols, you not only ensure your personal well-being but also contribute to a culture of safety and responsibility within the scientific community. Your commitment to these practices is fundamental to the successful and ethical advancement of research.
References
- Vertex AI Search. 3-BROMO-6-CHLORO-4-FLUORO (1H)INDAZOLE (CAS No. 1000340-85-1) SDS.
- ChemicalBook. 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3.
- American Chemistry Council. Protective Equipment.
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
- Chemical Safety. Personal Protective Equipment.
- Benchchem. Proper Disposal of 3-Bromo-6-(trifluoromethyl)
- Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.
- Princeton EHS. Section 6C: Protective Equipment | Office of Environmental Health and Safety.
- ChemTalk. Lab Safety Equipment & PPE.
- NIH.
- Fisher Scientific.
- Angene Chemical. Safety Data Sheet - 3-bromo-6-fluoro-1H-indazole.
- RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- ResearchGate. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- MDPI.
- Echemi.
- Apollo Scientific.
- Sigma-Aldrich. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5.
- BOC Sciences. CAS 885522-04-3 3-BROMO-6-FLUORO (1H)INDAZOLE.
- Echemi. This compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
